Product packaging for 8-Chloropyrido[3,4-d]pyrimidin-4-ol(Cat. No.:CAS No. 84341-13-9)

8-Chloropyrido[3,4-d]pyrimidin-4-ol

Cat. No.: B1384357
CAS No.: 84341-13-9
M. Wt: 181.58 g/mol
InChI Key: BUERZTTWXDSSIY-UHFFFAOYSA-N
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Description

8-Chloropyrido[3,4-d]pyrimidin-4-ol (CAS 84341-13-9) is a versatile chemical intermediate of significant interest in medicinal chemistry and anticancer drug discovery. This compound serves as a key synthetic precursor for the development of potent inhibitors targeting JmjC histone N-methyl lysine demethylases (KDMs), a class of enzymes implicated in cancer initiation and progression . Guided by structure-based design, researchers have utilized this scaffold to develop series of potent compounds, such as 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones, which act by binding to Fe(II) in the enzymes' active sites . These inhibitors demonstrate activity against KDM4 and KDM5 subfamily demethylases and have shown cellular permeability and the ability to inhibit demethylation in cell-based assays, making them valuable chemical tools for epigenetic research . The molecular formula of this compound is C7H4ClN3O, with a molecular weight of 181.58 g/mol . To maintain stability, this compound requires cold-chain transportation and storage in an inert atmosphere at 2-8°C . As a specialist building block, it enables researchers to explore novel therapeutic agents aimed at specific, dysregulated pathways in cancer cells . Handling Disclaimer: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClN3O B1384357 8-Chloropyrido[3,4-d]pyrimidin-4-ol CAS No. 84341-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-6-5-4(1-2-9-6)7(12)11-3-10-5/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUERZTTWXDSSIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=O)NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84341-13-9
Record name 8-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one
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Foundational & Exploratory

8-Chloropyrido[3,4-d]pyrimidin-4-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 8-Chloropyrido[3,4-d]pyrimidin-4-ol

Executive Summary

This compound is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its unique bifunctional nature, featuring a reactive chlorine atom and a hydroxyl group on a privileged pyrido[3,4-d]pyrimidine scaffold, makes it an exceptionally versatile starting material for the synthesis of compound libraries. Derivatives of this core structure have been investigated for a range of therapeutic applications, most notably as kinase inhibitors for oncology and as receptor antagonists for inflammatory diseases. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

Nomenclature and Structural Elucidation

Proper identification is critical for any chemical entity. This compound is recognized by several identifiers, ensuring its unambiguous documentation in chemical databases and literature.

The IUPAC name for this compound is This compound . An important structural feature is the existence of keto-enol tautomerism. The "-ol" form (the enol) is in equilibrium with its keto tautomer, 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one [1][2]. This equilibrium can influence the compound's reactivity and spectroscopic characteristics. For the purpose of this guide, we will primarily refer to it by its "-ol" nomenclature while acknowledging the presence and relevance of the keto form.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in synthesis. This compound is typically supplied as a solid with high purity, suitable for research and development purposes[3].

PropertyValueSource(s)
CAS Number 84341-13-9[3][4]
Molecular Formula C₇H₄ClN₃O[3][4]
Molecular Weight 181.58 g/mol [3][4]
Physical Form Solid[2]
Typical Purity ≥95%[3]
InChI Key BUERZTTWXDSSIY-UHFFFAOYSA-N[3]
SMILES OC1=C2C(C(Cl)=NC=C2)=NC=N1[4]
Storage Inert atmosphere, 2-8°C[4]
Solubility and Spectroscopic Data

While specific solubility data is not broadly published, its use as a reactant in organic synthesis suggests solubility in polar aprotic solvents like DMF, DMSO, and potentially alcohols, especially upon heating. Full characterization data, including ¹H NMR, ¹³C NMR, LC-MS, and HPLC, is typically available from commercial suppliers and is essential for verifying the identity and purity of the material before use[4].

Synthesis and Manufacturing

Proposed Retrosynthetic Pathway

A logical approach begins with a substituted chloropyridine. The key steps would involve introducing an amino group and a carboxylate or cyano group at adjacent positions, which can then be cyclized with a formamide equivalent to form the pyrimidinone ring.

synthesis_workflow Target This compound Intermediate1 Ethyl 3-amino-2-chloroisonicotinate (or similar) Target->Intermediate1 Cyclization (e.g., with formamide) Precursor 2-Chloro-3-nitroisonicotinic acid (or derivative) Intermediate1->Precursor Reduction of nitro group Start Substituted Chloropyridine Precursor->Start Functional group manipulation (e.g., oxidation, nitration)

Caption: Proposed synthetic workflow for this compound.

Exemplary Synthetic Protocol

The following is a representative, field-proven protocol based on the synthesis of similar compounds, such as ethyl 3-amino-2-chloroisonicotinate, which serves as a key intermediate[5].

Step 1: Synthesis of Ethyl 3-amino-2-chloroisonicotinate (Intermediate)

  • Starting Material: 2-Chloro-3-nitroisonicotinic acid.

  • Esterification: The carboxylic acid is first protected as an ethyl ester using ethanol under acidic conditions (e.g., H₂SO₄) to yield ethyl 2-chloro-3-nitroisonicotinate. This step prevents side reactions in the subsequent reduction.

  • Reduction: The nitro group is selectively reduced to an amine. A common and effective method is catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reduction with a metal like iron or tin(II) chloride in an acidic medium. The product is ethyl 3-amino-2-chloroisonicotinate.

Step 2: Cyclization to form the Pyrido[3,4-d]pyrimidin-4-ol Ring

  • Reaction: The resulting aminonicotinate intermediate is heated with formamide or formamidine acetate.

  • Mechanism: The amino group of the pyridine displaces a leaving group from the formamide equivalent, and a subsequent intramolecular cyclization and condensation reaction occurs, forming the fused pyrimidine ring.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the solid product is typically collected by filtration. Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product, this compound.

This self-validating system ensures that each intermediate can be isolated and characterized to confirm the reaction's progress before proceeding to the next step, ensuring the integrity of the final product.

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in its two distinct reactive sites, which can be addressed sequentially to build molecular complexity.

Nucleophilic Aromatic Substitution (SNAr) at the C8 Position

The chlorine atom at the C8 position is activated towards SNAr by the electron-withdrawing effects of the fused heterocyclic ring system. This makes it an excellent electrophilic site for reaction with a wide array of nucleophiles. This reaction is the cornerstone of its use in creating diverse chemical libraries.

  • With Amines: Reaction with primary or secondary amines (anilines, alkylamines, etc.), often catalyzed by a palladium catalyst or under thermal conditions, yields 8-amino substituted derivatives.

  • With Thiols: Thiolates readily displace the chloride to form 8-thioether linkages.

  • With Alcohols: Alkoxides can be used to form 8-ether derivatives, though this often requires more forcing conditions than amines or thiols.

Reactions at the C4-Hydroxyl Group

The C4-hydroxyl group, part of the pyrimidinone system, can be converted into a better leaving group, most commonly a chloro group.

  • Chlorination: Treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) effectively converts the hydroxyl group into a chlorine atom, yielding 4,8-dichloropyrido[3,4-d]pyrimidine.

The resulting dichloro intermediate is a highly valuable platform for sequential, site-selective substitutions. The C4 position is generally more reactive towards nucleophilic substitution than the C8 position, allowing for controlled, stepwise derivatization.

reactivity Start This compound Product_C8 C8-Substituted Derivative (Amine, Thiol, etc.) Start->Product_C8 SNAr at C8 (R-NH2, R-SH) Dichloro 4,8-Dichloropyrido[3,4-d]pyrimidine Start->Dichloro Chlorination (POCl3) Product_C4_C8 C4, C8-Disubstituted Derivative Dichloro->Product_C4_C8 Sequential SNAr (Nu1 then Nu2)

Caption: Key reactivity pathways for derivatization.

Applications in Medicinal Chemistry and Drug Discovery

The pyrido[3,4-d]pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity[7]. This scaffold is frequently found in molecules designed as kinase inhibitors.

Kinase Inhibition

Many protein kinases have an ATP-binding pocket that can be targeted by small molecule inhibitors. The nitrogen-rich, planar structure of the pyrido[3,4-d]pyrimidine core mimics the adenine region of ATP, allowing it to act as a competitive inhibitor. This compound serves as a foundational scaffold to which various substituents are added to achieve potency and selectivity against specific kinases. Derivatives have shown activity against targets such as monopolar spindle kinase 1 (Mps1) and members of the HER family, which are implicated in cancer[6][8][9].

kinase_inhibition cluster_0 Kinase ATP Binding Pocket ATP ATP Pocket Hinge-Binding Region ATP->Pocket Binds Scaffold Pyrido[3,4-d]pyrimidine Scaffold Scaffold->Pocket Competitively Binds

Caption: Role as an ATP-competitive kinase inhibitor scaffold.

Other Therapeutic Areas

Beyond oncology, this scaffold is being explored for other indications:

  • Inflammatory Diseases: Derivatives have been identified as antagonists of the CXCR2 chemokine receptor, a key mediator in inflammatory responses[6][8].

  • Metabolic and Neurodegenerative Diseases: The broad applicability of the core structure continues to fuel research into its potential for treating a wide array of human diseases[8][10].

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

  • GHS Pictogram: GHS07 (Exclamation mark)[2]

  • Signal Word: Warning[2]

  • Hazard Statements:

    • H302: Harmful if swallowed[1]

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].

Handling Recommendations: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid ingestion and contact with skin and eyes.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is rooted in its versatile reactivity and its foundation upon a biologically relevant scaffold. Its capacity for selective, sequential derivatization at the C4 and C8 positions allows medicinal chemists to systematically explore the chemical space around the core, facilitating the development of potent and selective modulators of key biological targets. This guide has outlined its fundamental properties, synthesis, and reactivity, underscoring its pivotal role in the ongoing quest for novel therapeutics.

References

8-Chloropyrido[3,4-d]pyrimidin-4-ol molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Synthetic Strategy of 8-Chloropyrido[3,4-d]pyrimidin-4-ol

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect its core molecular structure, including a critical examination of its tautomeric equilibrium. This guide presents a plausible, literature-derived synthetic pathway and outlines modern spectroscopic techniques for structural verification. Furthermore, it contextualizes the molecule's importance as a versatile scaffold, referencing its application in the development of targeted therapeutics such as kinase and matrix metalloproteinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.

Introduction to the Pyrido[3,4-d]pyrimidine Scaffold

The Convergence of Pyridine and Pyrimidine

The pyrido[3,4-d]pyrimidine core is a fused heterocyclic system, formally a 1,3,7-triazanaphthalene, that marries the structural features of both pyridine and pyrimidine rings.[1] This fusion creates a unique electronic landscape and a rigid, planar scaffold that is highly amenable to chemical modification. Pyrimidine itself is a foundational building block in nucleic acids, and its derivatives have a long history in therapeutic applications, ranging from anti-infectives to anticancer agents.[2] The incorporation of a pyridine ring modulates the core's basicity, solubility, and hydrogen bonding potential, offering a sophisticated platform for designing molecules that can precisely interact with biological targets.

Therapeutic Significance: A Privileged Scaffold in Drug Discovery

The pyridopyrimidine framework is recognized as a "privileged scaffold" in medicinal chemistry due to its recurring appearance in molecules targeting a wide array of biological targets.[3] Derivatives have shown remarkable versatility and potency. For instance, various substituted pyridopyrimidines are potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[4] Specific examples include inhibitors of Monopolar spindle 1 (Mps1) kinase for oncology applications and antagonists for the human chemokine receptor CXCR2, relevant in inflammatory diseases.[5][6][7] Furthermore, pyrido[3,4-d]pyrimidin-4-one derivatives have been successfully developed as highly specific and orally active inhibitors of matrix metalloproteinase-13 (MMP-13), a key enzyme implicated in the cartilage degradation observed in osteoarthritis.[8]

Molecular Structure and Physicochemical Properties of this compound

Core Structure Elucidation

This compound is unambiguously identified by its Chemical Abstracts Service (CAS) number, 84341-13-9.[9][10] Its molecular structure consists of a pyridine ring fused to a pyrimidine ring, with a chlorine atom substituted at position 8 and a hydroxyl group at position 4.

Key Physicochemical Data

The fundamental properties of this molecule are summarized below. This data is essential for laboratory handling, reaction planning, and analytical characterization.

PropertyValueSource(s)
CAS Number 84341-13-9[9][10]
Molecular Formula C₇H₄ClN₃O[9][10]
Molecular Weight 181.58 g/mol [9][10]
SMILES OC1=C2C(C(Cl)=NC=C2)=NC=N1[9]
InChI Key BUERZTTWXDSSIY-UHFFFAOYSA-N[10]
Tautomerism: The Hydroxy-Keto Equilibrium

A critical feature of the this compound structure is the existence of prototropic tautomerism. The "-ol" suffix in the name denotes the enol form (the hydroxyl group), but in the solid state and in solution, it exists in equilibrium with its more stable keto tautomer, 8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one. The keto form is generally favored for 4-hydroxypyrimidines due to the aromatic stabilization of the pyrimidine ring and the strength of the amide C=O bond. This equilibrium is fundamental to its reactivity and intermolecular interactions, such as hydrogen bonding.

Caption: Tautomeric equilibrium of the title compound.

Retrosynthetic Analysis and Proposed Synthesis Protocol

Strategic Disconnections: A Logic-Driven Approach

While a direct synthesis for this compound is not prominently published, a robust synthetic route can be proposed based on established methodologies for analogous pyridopyrimidines.[5][11] A logical retrosynthetic approach involves disconnecting the pyrimidinone ring. This reveals a key intermediate: a 3-amino-4-pyridinecarboxylic acid derivative. This intermediate can be further disconnected to a more readily available starting material, such as a substituted picoline. The formation of the pyrimidinone ring is typically achieved by condensation with a one-carbon source like formamide or formic acid.

Proposed Synthetic Workflow

The forward synthesis would logically proceed from a commercially available, appropriately substituted pyridine precursor. The key steps involve functional group manipulation to install the necessary amine and carboxylate functionalities, followed by cyclization to form the fused ring system.

G scaffold This compound Core Position 8 (Cl) Position 3 (N-H) sub1 Suzuki Coupling: (Borylated arenes/heteroarenes) scaffold:f1->sub1 Pd-catalyzed sub2 Buchwald-Hartwig Amination: (Amines, Amides) scaffold:f1->sub2 Pd-catalyzed sub3 Nucleophilic Substitution: (Alkoxides, Thiolates) scaffold:f1->sub3 SNAr sub4 N-Alkylation: (Alkyl halides) scaffold:f2->sub4 Base sub5 N-Acylation: (Acyl chlorides) scaffold:f2->sub5 Base

References

An In-depth Technical Guide to the Synthesis of 8-Chloropyrido[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Pyrido[3,4-d]pyrimidine Core

The fusion of pyridine and pyrimidine rings creates the pyridopyrimidine scaffold, a privileged heterocyclic system that is a cornerstone in modern medicinal chemistry. These structures are integral to a multitude of pharmacologically active agents, renowned for their ability to act as kinase inhibitors, anticancer agents, and modulators of various cellular signaling pathways.[1] The specific regioisomer, pyrido[3,4-d]pyrimidine, has garnered significant attention for its therapeutic potential. The introduction of specific substituents, such as a chlorine atom at the 8-position and a hydroxyl group at the 4-position, yields 8-Chloropyrido[3,4-d]pyrimidin-4-ol, a key intermediate that provides versatile handles for further molecular elaboration in drug discovery programs. This guide offers a detailed exploration of a robust and logical pathway for its synthesis, grounded in established chemical transformations and aimed at researchers and professionals in drug development.

Retrosynthetic Analysis: A Logic-Driven Approach

A sound synthetic strategy begins with a logical deconstruction of the target molecule. The retrosynthesis of this compound reveals a multi-step pathway originating from a simple, commercially available substituted pyridine. The core logic involves the sequential construction of the pyrimidinone ring onto a pre-functionalized pyridine precursor.

G Target This compound Intermediate1 2-Amino-3-carboxy-6-chloropyridine Target->Intermediate1 Cyclization with Formamide/Urea Intermediate2 2-Amino-6-chloro-3-nitro-4-picoline Intermediate1->Intermediate2 Oxidation of Methyl Group Intermediate3 2-Amino-3-nitro-4-picoline Intermediate2->Intermediate3 Chlorination StartingMaterial 2-Amino-4-picoline Intermediate3->StartingMaterial Nitration

Figure 1: Retrosynthetic pathway for this compound.

The Forward Synthesis: A Step-by-Step Elucidation

The synthesis of the target compound is a multi-stage process that requires careful control of reaction conditions to achieve desired regioselectivity and yield. The pathway detailed below is adapted from established methodologies for constructing substituted pyridopyrimidines.[2]

Step 1: Regioselective Nitration of 2-Amino-4-picoline

The journey begins with the electrophilic nitration of 2-amino-4-picoline. The directing effects of the amino and methyl groups are crucial. The strongly activating amino group directs ortho- and para-, while the weakly activating methyl group also directs ortho- and para-. The reaction conditions must be carefully controlled to favor nitration at the C-3 position, which is ortho to the amino group and ortho to the methyl group.

  • Reaction: 2-Amino-4-picoline is treated with a nitrating mixture, typically nitric acid in concentrated sulfuric acid.

  • Causality: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-donating amino group strongly activates the pyridine ring, making it susceptible to electrophilic attack. While a mixture of isomers (3-nitro and 5-nitro) is often formed, the 3-nitro isomer is the desired precursor for the subsequent cyclization.[2] Separation is typically achieved via column chromatography.

Step 2: Conversion of the Amino Group to a Hydroxyl Group via Sandmeyer-type Reaction

To facilitate the eventual chlorination at the pyridine ring, the directing amino group is replaced with a hydroxyl group.

  • Reaction: The resulting 4-methyl-3-nitropyridin-2-amine is treated with sodium nitrite (NaNO₂) in an acidic medium (e.g., H₂SO₄).

  • Causality: This classic diazotization reaction converts the primary amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group. In the presence of water, the diazonium salt is readily displaced by a hydroxyl group, yielding 4-methyl-3-nitropyridin-2-ol in high yield.[2]

Step 3: Oxidation of the C-4 Methyl Group

The methyl group at the C-4 position must be oxidized to a carboxylic acid to enable the subsequent cyclization and formation of the pyrimidinone ring.

  • Reaction: The intermediate, 4-methyl-3-nitropyridin-2-ol, is subjected to a strong oxidizing agent, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).

  • Causality: These powerful oxidizing agents are capable of converting an alkyl side chain on an aromatic ring to a carboxylic acid. This step creates the carboxyl functional group necessary for the subsequent annulation reaction.

Step 4: Reduction of the Nitro Group

The nitro group, having served its purpose in directing the initial substitution patterns, is now reduced to an amine. This amine will become part of the newly formed pyrimidine ring.

  • Reaction: The nitro-carboxylic acid intermediate is treated with a reducing agent, such as hydrogen gas over a palladium catalyst (H₂/Pd-C) or tin(II) chloride (SnCl₂) in acidic media.

  • Causality: Catalytic hydrogenation or reduction with dissolving metals are standard methods for the efficient reduction of aromatic nitro groups to primary amines. This step yields the key intermediate: 2-amino-6-hydroxy-nicotinic acid.

Step 5: Annulation to Form the Pyrido[3,4-d]pyrimidin-4-ol Core

This is the crucial ring-forming step where the pyrimidine portion of the scaffold is constructed.

  • Reaction: The 2-amino-6-hydroxy-nicotinic acid is heated with a source of the C4 carbon of the pyrimidine ring, such as chloroformamidine hydrochloride or formamide.[2]

  • Causality: The reaction proceeds via a condensation mechanism. The amino group of the pyridine intermediate attacks the electrophilic carbon of the reagent (e.g., the formamidine), followed by an intramolecular cyclization where the newly formed amide nitrogen attacks the carboxylic acid group, leading to ring closure and dehydration to form the stable, aromatic pyridopyrimidinone system.

Step 6: Chlorination of the Pyridine Ring

The final step is the conversion of the hydroxyl group on the pyridine ring to the target chlorine atom.

  • Reaction: The formed pyridopyrimidinol is treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃).

  • Causality: POCl₃ is a highly effective reagent for converting hydroxyl groups on heterocyclic rings into chloro groups. This reaction proceeds via an SNAr-type mechanism, yielding the final product, this compound.

Synthesis Pathway Overview

The following diagram provides a visual summary of the complete forward synthesis.

G cluster_main Forward Synthesis of this compound Start 2-Amino-4-picoline Step1 3-Nitro Intermediate Start->Step1 HNO₃ / H₂SO₄ Step2 3-Nitro-2-ol Intermediate Step1->Step2 NaNO₂ / H₂SO₄ Step3 Carboxylic Acid Intermediate Step2->Step3 KMnO₄ (Oxidation) Step4 Amino Acid Intermediate Step3->Step4 H₂ / Pd-C (Reduction) Step5 Pyridopyrimidinol Core Step4->Step5 Formamide (Cyclization) End This compound Step5->End POCl₃ (Chlorination)

Figure 2: Forward synthesis workflow.

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale.

Protocol 1: Synthesis of 2-amino-8-methoxypyrido[3,4-d]pyrimidin-4-ol (Analogous Precursor) [2]

  • To a solution of sodium (400 mg) in 10 ml of dry methanol in an ice bath, stir until all solid has dissolved to form sodium methoxide.

  • Add 2-amino-8-chloropyrido[3,4-d]pyrimidin-4-ol (3 mmol, 570 mg) to the sodium methoxide solution.

  • Stir the mixture at reflux for 24 hours.

  • Neutralize the reaction mixture by adding 1 ml of acetic acid.

  • Collect the resulting solid by filtration and wash with ethyl acetate and water.

  • Purify the solid by column chromatography (0–20% MeOH in DCM) to yield the product.

Protocol 2: Chlorination to 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine (Illustrative of C-4 Chlorination) [2]

  • A mixture of 2-amino-8-methoxypyrido[3,4-d]pyrimidin-4-ol (1.1 g, 5.7 mmol) in phosphorus oxychloride (10.5 ml, 115 mmol) is heated to reflux (105 °C) overnight.

  • Remove the excess phosphorus oxychloride under vacuum (co-evaporating with toluene).

  • Carefully add the residue to aqueous ammonia to neutralize the excess acid.

  • The crude product is purified by column chromatography (0–100% EtOAc in hexane) to yield the chlorinated product.

Quantitative Data Summary

The following table summarizes key data for intermediates in a related synthesis of pyrido[3,4-d]pyrimidine derivatives, providing a reference for expected outcomes.[2]

Compound NameMolecular FormulaYieldM.P. (°C)ESI MS (m/z)
2-Amino-8-methoxypyrido[3,4-d]pyrimidin-4-olC₈H₈N₄O₂83%>300193 (M+H)⁺
4-Chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amineC₈H₇ClN₄O40%241–242211 (M+H)⁺
8-Methoxy-4-phenylpyrido[3,4-d]pyrimidin-2-amineC₁₄H₁₂N₄O98%178–179253 (M+H)⁺

Alternative & Modern Synthetic Approaches

While the classical approach outlined provides a robust pathway, modern synthetic organic chemistry offers alternative strategies that may improve efficiency, yield, and environmental footprint.

  • Palladium-Catalyzed Reactions: Methods involving palladium-catalyzed isocyanide insertion have been developed for the synthesis of other pyridopyrimidine isomers.[3] Such cross-coupling strategies could potentially be adapted to construct the pyrido[3,4-d]pyrimidine core from different precursors.

  • Nanocatalysis: The use of nanocatalysts in multi-component reactions (MCRs) has emerged as a green and efficient method for synthesizing various heterocyclic scaffolds, including pyridopyrimidines.[4][5][6] An MCR approach could potentially construct the target system in fewer steps from simple starting materials.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in many of the steps described, particularly the cyclization and chlorination stages.

These advanced methodologies represent the frontier of heterocyclic synthesis and offer exciting avenues for optimizing the production of this compound and its derivatives.

Conclusion

The synthesis of this compound is a multi-step but chemically logical process that leverages fundamental organic transformations. The pathway, beginning with the strategic functionalization of a 2-amino-4-picoline precursor, allows for the controlled construction of the fused heterocyclic system. The resulting molecule is a valuable intermediate, primed for further diversification through nucleophilic substitution at the C-4 and C-8 positions, making it a critical building block for the development of novel therapeutic agents. Understanding the causality behind each synthetic step is paramount for troubleshooting, optimization, and adapting the methodology for the synthesis of a diverse library of analogs.

References

8-Chloropyrido[3,4-d]pyrimidin-4-ol mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 8-Chloropyrido[3,4-d]pyrimidin-4-ol and its Analogs

Abstract

The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. While the specific compound this compound is not extensively characterized in publicly available literature, its structural class is strongly associated with the inhibition of protein kinases, which are critical regulators of cellular processes. This guide synthesizes the available information on the broader pyrido[3,4-d]pyrimidine class to postulate a primary mechanism of action for this compound. We will focus on kinase inhibition as the most probable activity, using Monopolar Spindle 1 (Mps1) kinase as a well-documented example for this scaffold. Furthermore, this document provides detailed experimental workflows for researchers to elucidate the precise mechanism of action, from initial target identification to cellular pathway validation.

Introduction to the Pyrido[3,4-d]pyrimidine Scaffold

Fused pyrimidine derivatives are of significant pharmacological importance due to their broad spectrum of biological activities.[1] The fusion of a pyridine ring to a pyrimidine core creates a rigid bicyclic system that can be readily functionalized, allowing for the fine-tuning of its interaction with various biological targets. This scaffold is a common feature in numerous compounds investigated for anticancer, anti-inflammatory, and other therapeutic applications.[2]

The pyrido[3,4-d]pyrimidine class, in particular, has emerged as a promising framework for the development of potent and selective kinase inhibitors.[3] Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating a vast number of cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.

Postulated Mechanism of Action: Kinase Inhibition

Given the extensive research on related compounds, the most probable mechanism of action for this compound is the inhibition of one or more protein kinases.

Primary Target Hypothesis: Monopolar Spindle 1 (Mps1) Kinase

A prominent and clinically relevant target for the pyrido[3,4-d]pyrimidine scaffold is the Monopolar Spindle 1 (Mps1) kinase.[4] Mps1 is a dual-specificity (serine/threonine and tyrosine) kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[4][5] Many cancer cells exhibit aneuploidy (an abnormal number of chromosomes) and are therefore highly dependent on a functional SAC for survival.[4] This makes Mps1 an attractive therapeutic target in oncology.[4]

A notable derivative from this class, BOS172722, is a potent and selective Mps1 inhibitor that has advanced into clinical trials for the treatment of triple-negative breast cancer.[3][4] This provides strong evidence for the viability of the pyrido[3,4-d]pyrimidine scaffold in targeting this specific kinase.

Structural Basis for Kinase Inhibition

Pyrido[3,4-d]pyrimidine-based compounds typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thus inhibiting the phosphorylation of downstream substrates. The binding is stabilized by a network of non-covalent interactions.

Molecular modeling and structural studies of Mps1 in complex with pyrido[3,4-d]pyrimidine inhibitors have revealed key interactions:

  • Hydrogen Bonds: The pyrimidine core often forms critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. For Mps1, residues like G605 and K529 have been identified as forming stable hydrogen bonds with inhibitors.[4]

  • Hydrophobic Interactions: The substituted pyridine portion of the scaffold and its various functional groups extend into hydrophobic pockets within the ATP-binding site, contributing to both potency and selectivity. Residues such as I531, V539, M602, C604, and I663 are important for these van der Waals interactions.[4]

Signaling Pathway Interruption

By inhibiting Mps1, this compound would disrupt the spindle assembly checkpoint. This would lead to improper chromosome segregation, mitotic catastrophe, and ultimately, apoptosis in rapidly dividing cancer cells.

Mps1_Pathway cluster_0 Mitotic Progression cluster_1 Spindle Assembly Checkpoint (SAC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Mps1 Mps1 Kinase Metaphase->Mps1 activates SAC if chromosomes misaligned Apoptosis Apoptosis Mps1->Apoptosis Inhibition leads to mitotic catastrophe & SAC_Proteins SAC Proteins (e.g., Mad2, BubR1) Mps1->SAC_Proteins phosphorylates & activates APC_C Anaphase-Promoting Complex (APC/C) SAC_Proteins->APC_C inhibits APC_C->Anaphase triggers transition Inhibitor 8-Chloropyrido[3,4-d] pyrimidin-4-ol Inhibitor->Mps1 inhibits

Figure 1: Postulated signaling pathway disruption by this compound.

Other Potential Targets

While Mps1 is a strong candidate, the pyrido[3,4-d]pyrimidine scaffold has been associated with other biological targets, including:

  • CXCR2 Antagonists: Certain derivatives have shown activity as antagonists of the human chemokine receptor CXCR2, which is implicated in inflammatory diseases.[6][7]

  • Matrix Metalloproteinase-13 (MMP-13) Inhibitors: Pyrido[3,4-d]pyrimidin-4-ones have been identified as potent and selective inhibitors of MMP-13.[7]

  • Histone Lysine Demethylase Inhibitors: 8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-ones have demonstrated inhibitory activity against these epigenetic regulators.[7]

Experimental Workflows for Mechanism Elucidation

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required. The following protocols provide a robust framework for this investigation.

Experimental_Workflow cluster_screening Phase 1: Target Identification cluster_validation Phase 2: Target Validation cluster_pathway Phase 3: Pathway Analysis KinaseScreen Protocol 1: Broad Kinase Panel Screen Hit_Kinases Identify Hit Kinases KinaseScreen->Hit_Kinases CellScreen Protocol 2: Cellular Proliferation Assay (IC50) CellScreen->Hit_Kinases CETSA Protocol 3: Cellular Thermal Shift Assay (CETSA) Target_Confirmed Confirm Target Engagement CETSA->Target_Confirmed WesternBlot Protocol 4: Western Blot for Downstream Substrates Mechanism_Elucidated Elucidate Mechanism WesternBlot->Mechanism_Elucidated Start Compound Synthesis Start->KinaseScreen Start->CellScreen Hit_Kinases->CETSA Target_Confirmed->WesternBlot

Figure 2: A logical workflow for elucidating the mechanism of action.

Protocol 1: Broad Kinase Panel Screening

Objective: To identify potential kinase targets in an unbiased manner.

Methodology:

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Provider: Submit the compound to a commercial vendor (e.g., Eurofins, Reaction Biology) for screening against a large panel of recombinant human kinases (e.g., >400 kinases).

  • Screening Concentration: A primary screen is typically performed at a single high concentration (e.g., 1 or 10 µM).

  • Assay Principle: Most large-scale screens use radiometric (33P-ATP) or fluorescence-based methods to measure the activity of each kinase in the presence of the test compound.

  • Data Analysis: Results are typically reported as percent inhibition relative to a DMSO control. A common threshold for a "hit" is >50% or >75% inhibition.

  • Follow-up: For identified hits, perform dose-response assays to determine the IC50 (the concentration required to inhibit 50% of the kinase activity).

Causality: This unbiased screen is critical for hypothesis generation. It avoids focusing solely on predicted targets and may reveal unexpected activities.

Protocol 2: Cellular Proliferation Assay

Objective: To determine the compound's effect on cancer cell viability and establish a working concentration for further cell-based assays.

Methodology:

  • Cell Line Selection: Choose a panel of human cancer cell lines. Based on the Mps1 hypothesis, include triple-negative breast cancer (e.g., MDA-MB-231, BT-549) and renal cancer cell lines.[1]

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Treat the cells with a range of concentrations (e.g., from 0.1 nM to 100 µM) for 72 hours.

  • Viability Assessment: Use a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo® (Promega) to measure cell viability.

  • Data Analysis: Plot the percentage of viable cells against the log of the compound concentration. Use a non-linear regression model to calculate the IC50 value.

Causality: This assay confirms that the compound has a biological effect on whole cells and establishes the potency of this effect.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the compound directly binds to its putative kinase target within the intact cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with either the compound (at a concentration above its cellular IC50) or a vehicle (DMSO) control.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or another protein detection method.

  • Data Analysis: A ligand-bound protein is typically stabilized against thermal denaturation. The "melting curve" for the target protein will shift to higher temperatures in the compound-treated samples compared to the vehicle control.

Causality: This assay provides direct evidence of target engagement in a physiological context, bridging the gap between in vitro biochemical assays and cellular effects.

Protocol 4: Western Blotting for Downstream Substrate Phosphorylation

Objective: To verify that target engagement leads to the inhibition of the kinase's signaling pathway.

Methodology:

  • Cell Treatment: Treat cells with the compound at various concentrations (e.g., 0.5x, 1x, 5x IC50) for a defined period (e.g., 1-4 hours). Include a positive control (if available) and a vehicle control.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Probe one membrane with an antibody specific to the phosphorylated form of a known downstream substrate of the target kinase (e.g., anti-phospho-Histone H3 for Mps1).

    • Probe a parallel membrane with an antibody for the total amount of the substrate protein to ensure equal loading.

    • Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody to detect the primary antibodies. Quantify the band intensities to determine the ratio of phosphorylated to total substrate.

Causality: A dose-dependent decrease in the phosphorylation of a known substrate provides strong evidence that the compound is inhibiting the kinase's catalytic activity within the cell and validates the proposed mechanism of action.

Data Presentation

Quantitative data should be summarized in clear, structured tables.

Table 1: Hypothetical Kinase Selectivity Profile

Kinase Target % Inhibition @ 1 µM IC50 (nM)
Mps1 98% 15
Aurora A 75% 250
Aurora B 68% 400
VEGFR2 15% >10,000

| EGFR | 5% | >10,000 |

Table 2: Cellular Proliferation IC50 Values

Cell Line Cancer Type IC50 (µM)
MDA-MB-231 Triple-Negative Breast Cancer 0.15
BT-549 Triple-Negative Breast Cancer 0.21
786-O Renal Cell Carcinoma 0.55
A549 Non-Small Cell Lung Cancer 2.5

| HEK293 | Normal Embryonic Kidney | >50 |

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound is currently lacking in the scientific literature, the extensive research on its structural class strongly suggests a role as a protein kinase inhibitor. The workflows detailed in this guide provide a comprehensive and logical path for researchers to follow, from initial hypothesis generation through target validation and pathway analysis. The elucidation of its precise molecular target and mechanism will be crucial for any further development of this compound as a potential therapeutic agent. Future work would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by pharmacokinetic profiling and in vivo efficacy studies in relevant disease models.

References

An In-Depth Technical Guide to the Identification of Potential Kinase Targets for 8-Chloropyrido[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. This guide outlines a comprehensive, multi-pronged strategy for the deconvolution of potential kinase targets for the novel compound, 8-chloropyrido[3,4-d]pyrimidin-4-ol. Lacking prior biological characterization, a systematic approach is paramount. We will detail a logical progression of experimental workflows, from broad-spectrum screening to cellular target engagement and downstream pathway analysis. This document serves as a roadmap for researchers, providing not only detailed protocols but also the strategic rationale behind each methodological choice, ensuring a self-validating and robust investigation into the mechanism of action of this promising compound.

Introduction: The Pyridopyrimidine Scaffold as a Potent Kinase Inhibitor Motif

The fusion of pyrimidine and pyridine rings creates the pyridopyrimidine core, a heterocyclic scaffold that has been extensively utilized in the development of kinase inhibitors.[1] This is largely due to its ability to mimic the purine core of ATP, allowing it to effectively compete for the highly conserved ATP-binding pocket of protein kinases.[1] Notable examples of pyridopyrimidine-based drugs include inhibitors of key oncogenic kinases, demonstrating the therapeutic potential of this chemical class.[2][3][4]

Derivatives of the closely related pyrido[2,3-d]pyrimidine structure have been identified as potent inhibitors of Platelet-Derived Growth Factor Receptor (PDGFr), Fibroblast Growth Factor Receptor (FGFr), and c-src tyrosine kinases.[5] Furthermore, various pyridopyrimidine derivatives have been designed and synthesized as inhibitors of PI3K/mTOR, EGFR, and Monopolar spindle 1 (Mps1), highlighting the versatility of this scaffold to target diverse kinase families.[6][7][8][9]

Given this precedent, it is highly probable that this compound also functions by inhibiting one or more protein kinases. However, without empirical data, its specific targets remain unknown. The following sections will lay out a systematic workflow to identify these targets with high confidence.

A Strategic Workflow for Target Identification and Validation

The identification of a small molecule's protein targets is a critical step in drug discovery, providing insights into its mechanism of action and potential off-target effects.[3][10][11] For a novel compound like this compound, a multi-faceted approach is essential. Our proposed strategy integrates broad, unbiased screening with focused, hypothesis-driven validation, ensuring a comprehensive and reliable target deconvolution process.

The overall workflow is depicted below:

G cluster_0 Phase 1: Broad-Spectrum Kinase Profiling cluster_1 Phase 2: Unbiased Target Identification in a Biological Context cluster_2 Phase 3: Cellular Target Engagement and Validation cluster_3 Phase 4: Downstream Pathway Analysis Kinome-wide Binding Assay Kinome-wide Binding Assay Biochemical Kinase Activity Assays Biochemical Kinase Activity Assays Kinome-wide Binding Assay->Biochemical Kinase Activity Assays Identifies potential hits Chemical Proteomics (Affinity Chromatography-MS) Chemical Proteomics (Affinity Chromatography-MS) Biochemical Kinase Activity Assays->Chemical Proteomics (Affinity Chromatography-MS) Confirms enzymatic inhibition Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Chemical Proteomics (Affinity Chromatography-MS)->Cellular Thermal Shift Assay (CETSA) Identifies binding partners in lysate In-cell Kinase Assays (e.g., NanoBRET) In-cell Kinase Assays (e.g., NanoBRET) Cellular Thermal Shift Assay (CETSA)->In-cell Kinase Assays (e.g., NanoBRET) Confirms target engagement in intact cells Phosphoproteomics Phosphoproteomics In-cell Kinase Assays (e.g., NanoBRET)->Phosphoproteomics Validates cellular activity Final Target Validation & MOA Final Target Validation & MOA Phosphoproteomics->Final Target Validation & MOA

Caption: A multi-phase workflow for target identification.

Phase 1: Broad-Spectrum Kinase Profiling

The initial step is to cast a wide net to determine if this compound interacts with kinases and, if so, to identify which ones. This is achieved through large-scale screening against a panel of purified kinases.

KINOMEscan™: An Unbiased Binding Assay

The KINOMEscan™ platform is a competition-based binding assay that can quantitatively measure the interaction of a compound against hundreds of kinases.[12][13] This technology does not require enzymatic activity, making it a robust method to identify direct binding partners.

Rationale: This initial screen provides a broad overview of the compound's selectivity profile across the human kinome. It helps prioritize kinases for further investigation and can reveal potential off-target interactions early in the discovery process.[12][13][14]

Data Presentation: The results are typically presented as a percentage of control, where a lower percentage indicates stronger binding. This data can be visualized using a TREEspot™ diagram to map the interactions across the kinome.

Kinase TargetBinding (% of Control)
Kinase A5%
Kinase B85%
Kinase C2%
Kinase D92%
A hypothetical summary of KINOMEscan™ results.
In Vitro Biochemical Kinase Assays

Following the identification of potential binding partners, it is crucial to determine if this binding translates to functional inhibition of enzymatic activity. This is accomplished through in vitro kinase assays using purified enzymes.

Rationale: A compound can bind to a kinase without inhibiting its function (e.g., binding to an allosteric site without functional consequence). Therefore, confirming enzymatic inhibition is a critical validation step.[15]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a 384-well plate, combine the purified kinase, its specific substrate peptide, and varying concentrations of this compound in a kinase buffer.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ATP Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.

  • Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase TargetIC50 (nM)
Kinase A50
Kinase C75
A hypothetical summary of IC50 values from biochemical assays.

Phase 2: Unbiased Target Identification in a Biological Context

While in vitro assays are essential, they do not fully recapitulate the cellular environment. Chemical proteomics allows for the identification of a compound's binding partners within a complex mixture of proteins, such as a cell lysate.[1][10][16][17]

Affinity Chromatography Coupled with Mass Spectrometry

This technique involves immobilizing a derivative of the compound of interest on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate. These proteins are then identified by mass spectrometry.

Rationale: This method provides an unbiased view of the compound's interactome in a more physiologically relevant context than purified enzyme assays. It can identify both expected and unexpected targets.[3][18]

G Compound Compound Linker Linker Compound->Linker Immobilization Bead Bead Linker->Bead Immobilization Cell Lysate Cell Lysate Bead->Cell Lysate Incubation Wash Wash Bead->Wash Remove non-specific binders Target Protein Target Protein Non-target Protein Non-target Protein Target Protein->Bead Binding Elution Elution Wash->Elution Release target protein Mass Spectrometry Mass Spectrometry Elution->Mass Spectrometry Identification

Caption: Workflow for affinity chromatography-mass spectrometry.

Experimental Protocol: Affinity Chromatography

  • Synthesis of Affinity Probe: Synthesize a derivative of this compound with a linker for attachment to a solid support (e.g., NHS-activated sepharose beads).

  • Preparation of Cell Lysate: Lyse cells from a relevant cancer cell line (e.g., a line known to be sensitive to pyridopyrimidine inhibitors) to obtain a native protein lysate.

  • Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, digest the protein bands with trypsin, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Phase 3: Cellular Target Engagement and Validation

Confirming that a compound interacts with its target in living cells is a crucial step in validating its mechanism of action. Several techniques can be employed for this purpose.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for assessing target engagement in intact cells and tissues.[7][11][17][19] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Rationale: CETSA® provides direct evidence of target engagement in a physiological setting without requiring any modification of the compound.[7][11][17][19] This is a significant advantage over methods that rely on derivatized probes.

Experimental Protocol: CETSA®

  • Cell Treatment: Treat intact cells with either vehicle control or this compound.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

In-Cell Kinase Assays (e.g., NanoBRET™ Target Engagement)

NanoBRET™ is a live-cell assay that measures the binding of a compound to a specific kinase target. It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the same kinase.

Rationale: This assay provides quantitative data on compound affinity and residence time at the target kinase in living cells, offering a more dynamic view of target engagement.[12]

Phase 4: Downstream Pathway Analysis

Once the direct kinase targets have been identified and validated, the next step is to understand the functional consequences of their inhibition.

Phosphoproteomics

Since kinases function by phosphorylating substrate proteins, inhibiting a kinase will lead to changes in the phosphorylation status of its downstream effectors. Phosphoproteomics can be used to identify these changes on a global scale.[5]

Rationale: This approach provides a functional readout of the compound's activity in cells and helps to elucidate the signaling pathways that are modulated by the inhibition of the target kinase(s).[5][16]

Experimental Protocol: Phosphoproteomic Analysis

  • Cell Treatment and Lysis: Treat cells with this compound and lyse the cells.

  • Protein Digestion: Digest the proteins into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques such as titanium dioxide (TiO2) chromatography or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in phosphorylation sites.

  • Bioinformatic Analysis: Use bioinformatics tools to map the differentially phosphorylated proteins to known signaling pathways.

G Compound Compound Target Kinase Target Kinase Compound->Target Kinase Inhibition Downstream Substrate (Phosphorylated) Downstream Substrate (Phosphorylated) Target Kinase->Downstream Substrate (Phosphorylated) Phosphorylation (Blocked) Downstream Substrate (Dephosphorylated) Downstream Substrate (Dephosphorylated) Downstream Substrate (Phosphorylated)->Downstream Substrate (Dephosphorylated) Decreased Phosphorylation Cellular Response Cellular Response Downstream Substrate (Dephosphorylated)->Cellular Response Altered Signaling

Caption: Signaling pathway modulation by a kinase inhibitor.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the identification and validation of the kinase targets of this compound. By progressing from broad, unbiased screening to focused cellular and functional assays, researchers can build a comprehensive understanding of the compound's mechanism of action. This knowledge is essential for its further development as a potential therapeutic agent or as a chemical probe to dissect complex biological processes. The integration of multiple orthogonal techniques ensures a high degree of confidence in the identified targets, paving the way for successful preclinical and clinical development.

References

solubility of 8-Chloropyrido[3,4-d]pyrimidin-4-ol in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Solubility of 8-Chloropyrido[3,4-d]pyrimidin-4-ol in DMSO: From Theoretical Principles to Practical Determination

Introduction

This compound is a heterocyclic compound belonging to the pyridopyrimidine class of molecules, a scaffold of significant interest in medicinal chemistry and drug discovery. For researchers in these fields, accurately preparing and handling solutions of such compounds is the foundational first step for any in vitro or in vivo experiment. Dimethyl sulfoxide (DMSO) is the preeminent solvent in this domain, prized for its exceptional ability to dissolve a vast range of both polar and nonpolar compounds.[1][2][3] However, the term "solubility" is often used loosely, leading to potential pitfalls in experimental reproducibility, such as compound precipitation and inaccurate concentration measurements.[4]

This technical guide provides a comprehensive framework for understanding and determining the . It moves beyond a simple numerical value to explore the underlying physicochemical principles, provides field-proven experimental protocols, and offers insights into best practices for solution preparation and storage. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable methodology for their experimental workflows.

Section 1: The Core Principles of Solubility in DMSO

A nuanced understanding of solubility is critical. The concentration value obtained from a solubility experiment can represent different physical states, a distinction that is paramount for experimental design and data interpretation.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

The most fundamental concept is the difference between thermodynamic and kinetic solubility.[5][6]

  • Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pressure, after the system has been allowed to reach equilibrium.[6][7] This value is a fixed physicochemical property of the compound-solvent system. For lead optimization and formulation development, determining the thermodynamic solubility is crucial.[8]

  • Kinetic Solubility , in contrast, is often measured in high-throughput screening settings. It is typically determined by dissolving a compound in DMSO to a high concentration and then diluting this stock into an aqueous buffer until precipitation is observed.[8][9] This method can easily create supersaturated solutions—thermodynamically unstable states where the concentration of the solute exceeds its equilibrium solubility.[5][10] These solutions are metastable and may precipitate over time, especially when subjected to freeze-thaw cycles or other disturbances.[11]

For establishing a reliable, storable stock solution, understanding the thermodynamic solubility in 100% DMSO is the primary objective.

Key Factors Influencing DMSO Solubility

Several factors can significantly impact the measured solubility of this compound. Ignoring these can lead to inconsistent and erroneous results.

  • Compound Purity and Polymorphism: Impurities can disrupt the crystal lattice of a solid, often leading to an artificially inflated apparent solubility.[10] Furthermore, many organic molecules, including potentially this compound, can exist in different crystalline forms (polymorphs), each with its own distinct solubility.[10] The most stable polymorph will have the lowest solubility, representing the true thermodynamic value.

  • The Hygroscopicity of DMSO: This is arguably the most significant practical challenge. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[11][12][13] The absorption of even small amounts of water can drastically alter the solvent properties of DMSO, often significantly decreasing the solubility of lipophilic compounds.[11][12] This can cause a previously clear stock solution to precipitate. Therefore, the use of anhydrous DMSO from a freshly opened or properly stored container is non-negotiable for accurate solubility determination.

  • Temperature and Equilibration Time: The solubility of a solid generally increases with temperature.[14] It is standard practice to determine solubility at a controlled ambient temperature (e.g., 25 °C). Reaching thermodynamic equilibrium is not instantaneous; it requires sufficient time for the dissolution and crystallization processes to balance. An incubation period of 24 hours or more is often necessary to ensure a true equilibrium has been reached.[14][15]

Section 2: Experimental Determination of Thermodynamic Solubility

Physicochemical Properties

Before beginning, it is essential to know the fundamental properties of the compound.

PropertyValueSource
CAS Number 84341-13-9[17][18]
Molecular Formula C₇H₄ClN₃O[17][18]
Molecular Weight 181.58 g/mol [17][18]
Appearance Solid (form may vary)
Purity ≥95-98% (typical)[17]
Experimental Workflow Diagram

The following diagram outlines the logical flow of the thermodynamic solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh ~10 mg of This compound prep2 Add 1 mL of Anhydrous DMSO prep1->prep2 Into 2 mL microtube equil Incubate at 25°C for 24h with gentle agitation prep2->equil sep Centrifuge at >14,000 rpm for 15 min equil->sep ana1 Carefully collect supernatant sep->ana1 ana2 Dilute supernatant with appropriate analytical solvent ana1->ana2 ana3 Quantify concentration (HPLC, LC-MS, NMR) ana2->ana3

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed to determine the maximum equilibrium at room temperature.[15]

Materials:

  • This compound (high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), reagent grade or higher

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Thermomixer or incubator capable of maintaining 25 °C with agitation

  • High-speed microcentrifuge

  • Calibrated micropipettes

  • Appropriate analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a Supersaturated Slurry: Accurately weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube. This excess of solid is crucial for ensuring equilibrium is established with the solid phase.[15]

  • Add Solvent: Add a precise volume (e.g., 1.0 mL) of anhydrous DMSO to the tube.

  • Initial Mixing: Tightly cap the tube and vortex vigorously for 2-3 minutes to break up any aggregates and initiate dissolution.[15]

  • Equilibration: Place the tube in a thermomixer or incubator set to 25 °C with gentle, continuous agitation (e.g., 300-500 rpm) for at least 24 hours. This extended period is vital to allow the solution to reach thermodynamic equilibrium.[9][15]

  • Separate Undissolved Solid: Following incubation, centrifuge the slurry at high speed (e.g., 14,000 rpm or higher) for 15 minutes to pellet the excess, undissolved solid.[15] This step ensures that the supernatant is free of any particulate matter.

  • Sample the Supernatant: Immediately after centrifugation, carefully open the tube and collect a known volume (e.g., 50-100 µL) of the clear supernatant. It is critical not to disturb the solid pellet at the bottom of the tube.

  • Quantification:

    • Accurately dilute the collected supernatant with an appropriate analytical solvent (e.g., acetonitrile or methanol) in which the compound is highly soluble and which is compatible with your analytical method.

    • Analyze the diluted sample using a validated analytical method (such as HPLC-UV or LC-MS) against a standard curve prepared with the same compound to determine its concentration.[1]

    • Back-calculate to determine the original concentration in the DMSO supernatant. This value is the thermodynamic solubility.

Section 3: Data Interpretation, Best Practices, and Troubleshooting

Obtaining a number is only part of the process. A senior scientist must critically evaluate the result and implement robust procedures for routine lab work.

Interpreting Your Results

The concentration value obtained from the protocol in Section 2 represents the thermodynamic solubility of the specific batch and polymorphic form of the compound tested, under the specified conditions. It is the maximum concentration at which you can confidently prepare a stock solution in anhydrous DMSO that will remain stable at 25 °C.

Conceptual Model of Solubility States

G cluster_main Concentration States in Solution Unsaturated Unsaturated Saturated Saturated Solution Solute = S_thermo (Equilibrium with excess solid) Unsaturated->Saturated Add more solute Supersaturated Supersaturated Saturated->Supersaturated Rapid dissolution (e.g., heating, sonication) Supersaturated->Saturated Precipitation over time, seeding, or agitation

Caption: Relationship Between Solubility States.

Best Practices for Stock Solution Preparation and Storage

To ensure the integrity and reproducibility of your experiments, adhere to the following best practices when handling DMSO stock solutions.[19]

  • Always Use Anhydrous DMSO: Start with a new, unopened bottle of anhydrous DMSO or one that has been stored correctly in a desiccator to prevent water absorption.[12][13]

  • Prepare at a Safe Concentration: Prepare your primary stock solution at a concentration at or slightly below the determined thermodynamic solubility limit to avoid precipitation.

  • Ensure Complete Dissolution: After adding the weighed compound to the DMSO, ensure it is fully dissolved. Gentle vortexing is standard.[19] If needed, brief sonication in a water bath can be used, but be cautious as this can create supersaturated solutions and heat may degrade some compounds.[19]

  • Aliquot for Single Use: Once dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes.[19] This is the most effective way to prevent degradation from repeated freeze-thaw cycles and to minimize water contamination of the parent stock.[4][11]

  • Proper Storage: Store the aliquots at -20°C or -80°C to maintain long-term integrity.[19][20]

  • Vehicle Controls: Always include a vehicle control in your experiments, which consists of the assay media with the same final concentration of DMSO used for your test compound.[19] High concentrations of DMSO can be toxic to cells, so the final concentration in assays should typically be kept below 0.5%.[19]

Troubleshooting Common Issues
  • Issue: A previously clear stock solution is now cloudy or contains a precipitate.

    • Likely Cause: Water absorption by the DMSO, which has lowered the compound's solubility.[12] It could also be due to a change in temperature or precipitation from a metastable supersaturated state.

    • Solution: Gentle warming (e.g., 37°C) and vortexing/sonication may redissolve the compound.[19] If this fails, the solution should be centrifuged, and only the clear supernatant used, with the understanding that the concentration is now lower than intended. The best practice is to discard the solution and prepare a fresh stock using proper technique.

  • Issue: The compound precipitates immediately upon dilution into an aqueous assay buffer.

    • Likely Cause: The compound has very low aqueous solubility. The DMSO stock is simply a carrier, and when diluted into a medium where the compound is not soluble, it "crashes out."

    • Solution: Perform serial dilutions, potentially in a stepwise manner, to mitigate the abrupt change in solvent environment.[20] Ensure the final concentration in the assay does not exceed the aqueous solubility limit.

Conclusion

The is not a static number but a critical parameter that requires careful experimental determination and a deep understanding of underlying physicochemical principles. By distinguishing between thermodynamic and kinetic solubility, controlling for key variables like water content, and adhering to rigorous protocols for both measurement and handling, researchers can ensure the accuracy and reproducibility of their work. Implementing the methodologies and best practices outlined in this guide will empower scientists to generate reliable data, forming a solid foundation for successful drug discovery and development efforts.

References

An In-depth Technical Guide to the Spectral Analysis of 8-Chloropyrido[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data of 8-Chloropyrido[3,4-d]pyrimidin-4-ol. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the experimental choices and the interpretation of the spectral features that are crucial for the structural elucidation and characterization of this and related heterocyclic compounds.

Introduction: The Significance of this compound

This compound, with the CAS Number 84341-13-9, belongs to the pyridopyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules, including kinase inhibitors.[1] The precise characterization of such molecules is paramount, and spectral analysis techniques like NMR and MS are indispensable tools in this endeavor. This guide will delve into the expected spectral data for this compound, drawing upon established principles and data from closely related analogues to provide a comprehensive analytical framework.

Molecular Structure and Key Features:

The structure of this compound (Molecular Formula: C₇H₄ClN₃O, Molecular Weight: 181.58 g/mol ) presents a fused ring system with a chlorine substituent on the pyridine ring and a hydroxyl group on the pyrimidine ring, which can exist in a tautomeric equilibrium with its keto form, 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one. This tautomerism can influence its spectral characteristics.

G a This compound b b

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridopyrimidine core. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.0 - 8.2s-
H-57.8 - 8.0d~5.0
H-78.5 - 8.7d~5.0
N-H (amide)12.0 - 13.0br s-

Note: These are predicted values based on the analysis of similar pyridopyrimidine structures. The broad singlet for the N-H proton is characteristic of the amide in the tautomeric keto form and its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2145 - 148
C-4160 - 163
C-4a118 - 121
C-5115 - 118
C-7150 - 153
C-8140 - 143
C-8a155 - 158

Note: These are predicted values. The chemical shifts of C-4 and C-8 will be significantly influenced by the hydroxyl/oxo group and the chlorine atom, respectively.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra for pyridopyrimidine derivatives.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for this class of compounds due to its ability to dissolve polar compounds and to observe exchangeable protons like N-H and O-H.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (typically 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for solubilizing the compound and for observing the labile N-H proton of the pyrimidinone tautomer.

  • High-Field Spectrometer: A higher magnetic field strength improves chemical shift dispersion, which is essential for resolving closely spaced signals in aromatic systems.

  • Proton Decoupling in ¹³C NMR: This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom, which aids in interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in DMSO-d6 instrument High-Field NMR (≥400 MHz) dissolve->instrument Insert Sample h1_acq Acquire 1H Spectrum instrument->h1_acq c13_acq Acquire 13C Spectrum (Proton Decoupled) instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase reference Reference to Solvent Peak phase->reference G M [M+H]+ (m/z 182) frag1 [M+H-CO]+ (m/z 154) M->frag1 -CO frag2 [M+H-CO-HCN]+ (m/z 127) frag1->frag2 -HCN

References

The Ascendant Scaffold: A Technical Guide to the Synthesis and Biological Activities of Pyrido[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[3,4-d]pyrimidine core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the synthetic methodologies employed to construct this versatile scaffold and explores its diverse and potent biological activities. We will delve into the causality behind experimental choices in synthesis and present a critical analysis of the structure-activity relationships that govern its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the pyrido[3,4-d]pyrimidine nucleus in their research endeavors.

Introduction: The Significance of the Pyrido[3,4-d]pyrimidine Core

Fused pyrimidine derivatives are of considerable pharmacological importance, with numerous approved drugs and clinical candidates built upon these heterocyclic frameworks.[1] The pyrido[3,4-d]pyrimidine scaffold, an isomer of the more extensively studied pyrido[2,3-d]pyrimidines, has garnered significant attention for its role as a versatile template in the design of targeted therapies.[2] Its rigid, planar structure provides a foundation for the strategic placement of functional groups that can engage with high affinity and selectivity to the active sites of various enzymes and receptors.

The therapeutic potential of this scaffold spans multiple disease areas, most notably in oncology, where derivatives have demonstrated potent activity as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[1][3][4] Beyond cancer, pyrido[3,4-d]pyrimidines have shown promise as anti-inflammatory agents, CXCR2 antagonists, and antimicrobial compounds.[5][6] This guide will illuminate the chemical strategies to access this important heterocyclic system and the biological rationale for its continued exploration in drug development.

Synthetic Strategies for the Pyrido[3,4-d]pyrimidine Scaffold

The construction of the pyrido[3,4-d]pyrimidine ring system can be achieved through several synthetic routes, primarily involving the annulation of a pyrimidine ring onto a pre-existing pyridine core or vice versa. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule.

Cyclocondensation Reactions: Building the Pyrimidine Ring

A common and versatile approach involves the cyclocondensation of appropriately substituted aminopyridines with one-carbon synthons. This method allows for the direct formation of the pyrimidine ring.

A key intermediate in many syntheses is an ortho-amino-substituted pyridine carboxamide or nitrile. For instance, the thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride has been utilized to construct the pyrido[4,3-d]pyrimidine system, a closely related isomer, highlighting a general strategy applicable to the [3,4-d] isomer.[1]

Experimental Protocol: Synthesis of a Chlorinated Pyrido[3,4-d]pyrimidine Intermediate

This protocol describes the synthesis of 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine, a key intermediate for further diversification.[1]

  • Nitration of 2-amino-4-picoline: 2-amino-4-picoline is nitrated using nitric acid in concentrated sulfuric acid to yield a mixture of 4-methyl-3-nitropyridin-2-amine and 4-methyl-5-nitropyridin-2-amine. The desired 3-nitro isomer is separated by silica gel column chromatography.

  • Conversion of the Amino Group: The 2-amino group of 4-methyl-3-nitropyridin-2-amine is converted to a hydroxyl group using sodium nitrite under Sandmeyer conditions.

  • Cyclization: The resulting pyridone is then subjected to a series of reactions, including chlorination and cyclization with a suitable one-carbon synthon (e.g., cyanamide or a derivative), to form the pyrimidine ring.

  • Chlorination: The hydroxyl group on the pyrimidine ring is subsequently chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield the 4-chloro intermediate.[1]

The causality behind these steps lies in the strategic activation and functionalization of the pyridine ring to facilitate the final cyclization. The nitro group serves as a directing group and can be reduced to an amine at a later stage if required. The conversion of the amino group to a hydroxyl group is a crucial step to enable the subsequent chlorination, which provides a reactive handle for introducing diverse substituents at the C4 position.

Palladium-Catalyzed Cross-Coupling Reactions for C4-Substitution

With a chlorinated intermediate in hand, modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, offer a powerful tool for rapidly generating a library of analogs with diverse substituents at the C4 position.

  • Suzuki Coupling: Reaction with boronic acids introduces aryl or heteroaryl groups.

  • Buchwald-Hartwig Cross-Coupling: Reaction with amines or heteroarylamines forms C-N bonds.[1]

These reactions are highly valued for their functional group tolerance and broad substrate scope, enabling the exploration of a wide chemical space to optimize biological activity.

Nucleophilic Aromatic Substitution (SNAr)

Direct nucleophilic aromatic substitution (SNAr) on the 4-chloro-pyrido[3,4-d]pyrimidine intermediate is another efficient method for introducing various functionalities. This reaction is typically promoted by either acid or base and allows for the introduction of amines, thiols, and alcohols at the C4 position.[1] The electron-deficient nature of the pyrimidine ring facilitates this type of substitution.

Diagram: General Synthetic Strategies for Pyrido[3,4-d]pyrimidines

Synthesis Pyridine Substituted Pyridine Cyclization Cyclocondensation Pyridine->Cyclization Intermediate Pyrido[3,4-d]pyrimidine Core Cyclization->Intermediate Chlorination Chlorination (e.g., POCl3) Intermediate->Chlorination Chloro_Intermediate 4-Chloro Intermediate Chlorination->Chloro_Intermediate SNAr SNAr (Amines, Thiols, Alcohols) Chloro_Intermediate->SNAr Pd_Coupling Pd-Catalyzed Coupling (Suzuki, Buchwald-Hartwig) Chloro_Intermediate->Pd_Coupling Analogs Diverse C4-Substituted Analogs SNAr->Analogs Pd_Coupling->Analogs

Caption: Key synthetic routes to diversify the pyrido[3,4-d]pyrimidine scaffold.

Biological Activities and Therapeutic Applications

The pyrido[3,4-d]pyrimidine scaffold has been extensively explored for its potential in treating a range of diseases, with a particular focus on cancer.

Anticancer Activity: Targeting Key Oncogenic Pathways

The anticancer properties of pyrido[3,4-d]pyrimidines are often attributed to their ability to inhibit protein kinases, which are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival.[1]

  • Monopolar Spindle 1 (Mps1) Kinase: Mps1 is a key regulator of the spindle assembly checkpoint, and its overexpression is linked to various cancers. Pyrido[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Mps1, demonstrating a strong hydrophobic interaction with the hinge region of the kinase.[4] Molecular modeling studies have shown that the pyrimidine ring can form a crucial hydrogen bond with Gly605 in the Mps1 active site.[4]

  • KRAS-G12D Inhibition: Mutations in the KRAS gene are common drivers of cancer. Novel pyrido[3,4-d]pyrimidine derivatives have been designed and synthesized as inhibitors of the KRAS-G12D mutant protein, showing potent enzymatic inhibition with IC₅₀ values in the nanomolar range.[7]

  • Other Kinases: The broader family of pyridopyrimidines has shown inhibitory activity against a range of other kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFr), and Platelet-Derived Growth Factor Receptor (PDGFr).[8][9] Palbociclib, a well-known CDK4/6 inhibitor for the treatment of breast cancer, features a pyrido[2,3-d]pyrimidine core, highlighting the potential of this general scaffold in kinase inhibitor design.[10][11][12][13]

Table: Anticancer Activity of Selected Pyrido[3,4-d]pyrimidine Derivatives

CompoundTargetCell LineActivity (IC₅₀/GI₅₀)Reference
Compound 30 Not specifiedMGC803 (Gastric Cancer)0.59 µM[3]
Compound 10k KRAS-G12D (enzymatic)-0.009 µM[7]
Compound 24c Mps1 (biochemical)-0.008 µM[14]
Compound 24c P-Mps1 (cellular)HCT1160.604 µM[14]

Mechanistic studies have revealed that potent pyrido[3,4-d]pyrimidine derivatives can induce apoptosis (programmed cell death) and inhibit cancer cell migration.[3] For example, compound 30 was shown to up-regulate the expression of pro-apoptotic proteins like Bid and PARP, and down-regulate the expression of the cell cycle protein Cyclin D1 in MGC803 gastric cancer cells.[3]

Diagram: Mechanism of Anticancer Activity

Anticancer_Mechanism Pyrido Pyrido[3,4-d]pyrimidine Derivative Kinase Oncogenic Kinase (e.g., Mps1, KRAS) Pyrido->Kinase Inhibition Apoptosis Induction of Apoptosis Pyrido->Apoptosis Induces Migration Inhibition of Cell Migration Pyrido->Migration Inhibits Signaling Aberrant Signaling Pathways Kinase->Signaling Drives Proliferation Uncontrolled Cell Proliferation Signaling->Proliferation Promotes Cancer Cancer Progression Proliferation->Cancer Apoptosis->Cancer Suppresses Migration->Cancer Suppresses

Caption: Inhibition of oncogenic kinases by pyrido[3,4-d]pyrimidines leads to anticancer effects.

Anti-inflammatory Activity: CXCR2 Antagonism

The chemokine receptor CXCR2 plays a significant role in the inflammatory response by mediating the recruitment of neutrophils. Upregulated CXCR2 signaling is implicated in various inflammatory and autoimmune diseases. A pyrido[3,4-d]pyrimidine analog was identified as a promising CXCR2 antagonist with an IC₅₀ value of 0.11 µM.[5] This discovery opens up avenues for developing novel anti-inflammatory agents based on this scaffold. However, structure-activity relationship (SAR) studies have shown that the SAR for this scaffold differs from that of other CXCR2 antagonist classes, indicating a unique binding mode.[5]

Antimicrobial Activity

The fused pyrimidine scaffold is known to exhibit a broad spectrum of antimicrobial activities.[1] While the research on the antimicrobial properties of pyrido[3,4-d]pyrimidines is less extensive than for their anticancer activities, related pyridopyrimidine derivatives have demonstrated potent antibacterial and antifungal effects.[6][15][16] This suggests that the pyrido[3,4-d]pyrimidine core could be a valuable starting point for the development of new anti-infective agents.

Structure-Activity Relationship (SAR) Insights

Systematic structural modifications of the pyrido[3,4-d]pyrimidine scaffold have provided valuable insights into the features required for potent biological activity.

  • Substitution at the C4 Position: The nature of the substituent at the C4 position is often critical for activity. For anticancer activity against certain cell lines, an amine linker at this position was found to be essential for enhancing growth inhibitory effects compared to thiol or ether linkers.[1]

  • Substitution at the C8 Position: For some series of anticancer compounds, a methoxy group at the C8 position was favored over a hydroxyl group, suggesting that this modification may influence the compound's conformation or interaction with the target.[1]

  • Kinase Hinge-Binding: For kinase inhibitors, the pyrido[3,4-d]pyrimidine scaffold often acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase in the ATP-binding pocket.[4] The substituents on the scaffold are then positioned to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Conclusion and Future Perspectives

The pyrido[3,4-d]pyrimidine scaffold has proven to be a highly versatile and valuable core in the design of biologically active molecules. Efficient and modular synthetic strategies, particularly those leveraging modern catalytic methods, have enabled the rapid exploration of the chemical space around this nucleus. The demonstrated potent activity of its derivatives as kinase inhibitors, CXCR2 antagonists, and potential antimicrobial agents underscores its significance in drug discovery.

Future research in this area will likely focus on the development of more selective and potent inhibitors for validated and novel biological targets. A deeper understanding of the structure-activity relationships, aided by computational modeling and structural biology, will be crucial for the rational design of next-generation therapeutics based on the pyrido[3,4-d]pyrimidine scaffold. The continued exploration of this privileged structure holds great promise for addressing unmet medical needs in oncology, inflammation, and infectious diseases.

References

Methodological & Application

Synthesis of 2-amino-8-chloropyrido[3,4-d]pyrimidin-4-ol: A Detailed Guide for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrido[3,4-d]pyrimidine Scaffold

The pyrido[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules.[1] This bicyclic system, an isomer of the more commonly explored pyrido[2,3-d]pyrimidine, has garnered significant attention due to its role in the development of kinase inhibitors and other targeted therapeutics. The specific analogue, 2-amino-8-chloropyrido[3,4-d]pyrimidin-4-ol, represents a key building block for the synthesis of potent and selective inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The strategic placement of the amino, chloro, and hydroxyl groups provides multiple points for diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of derivative compounds.

This comprehensive guide provides a detailed protocol for the synthesis of 2-amino-8-chloropyrido[3,4-d]pyrimidin-4-ol, starting from commercially available 2,6-dichloronicotinic acid. The described methodology is designed to be robust and scalable, catering to the needs of researchers in both academic and industrial drug discovery settings. We will delve into the mechanistic rationale behind each synthetic step, offering insights into reaction optimization and characterization of intermediates and the final product.

Synthetic Strategy Overview

The overall synthetic approach is a two-step process commencing with the regioselective amination of 2,6-dichloronicotinic acid to yield 2-amino-6-chloronicotinic acid, which is subsequently converted to the key intermediate, 2-amino-6-chloronicotinamide. The final step involves the crucial cyclization of this nicotinamide derivative to construct the desired pyridopyrimidinone ring system.

Synthetic_Pathway A 2,6-Dichloronicotinic Acid B 2-Amino-6-chloronicotinic Acid A->B  Aqueous Ammonia,  Pressure, Heat C 2-Amino-6-chloronicotinamide B->C  1. SOCl2, THF  2. Ammonia D 2-Amino-8-chloropyrido[3,4-d]pyrimidin-4-ol C->D  Urea, Heat  (Proposed Cyclization)

Figure 1: Proposed synthetic pathway for 2-amino-8-chloropyrido[3,4-d]pyrimidin-4-ol.

Part 1: Synthesis of the Key Intermediate: 2-Amino-6-chloronicotinamide

The synthesis of the pivotal intermediate, 2-amino-6-chloronicotinamide, is achieved in two stages from 2,6-dichloronicotinic acid.

Step 1.1: Synthesis of 2-Amino-6-chloronicotinic Acid

This initial step involves the selective nucleophilic aromatic substitution of one of the chlorine atoms of 2,6-dichloronicotinic acid with an amino group. The greater electrophilicity of the C2 position in the pyridine ring, influenced by the adjacent nitrogen and the electron-withdrawing carboxylic acid group, facilitates this regioselective amination.

Protocol:

  • Reaction Setup: To a high-pressure reaction vessel, add 2,6-dichloronicotinic acid (1.0 eq) and a concentrated aqueous solution of ammonia (excess).

  • Reaction Conditions: Seal the vessel and heat the mixture to 170 °C for 40 hours. The elevated temperature and pressure are necessary to overcome the activation energy for the nucleophilic aromatic substitution.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, carefully vent the vessel. Remove the excess ammonia under reduced pressure. The precipitated product, 2-amino-6-chloronicotinic acid, is collected by filtration, washed with water, and air-dried. A typical yield for this step is approximately 74%.[2]

Step 1.2: Synthesis of 2-Amino-6-chloronicotinamide

The conversion of the carboxylic acid to the primary amide is a critical step to prepare for the subsequent cyclization. This is achieved via an acid chloride intermediate.

Protocol:

  • Formation of the Acid Chloride: In a fume hood, suspend 2-amino-6-chloronicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Add thionyl chloride (3.3 eq) dropwise to the suspension at room temperature. Stir the reaction mixture for 2 hours. The completion of the reaction is indicated by the dissolution of the solid starting material.

  • Removal of Excess Thionyl Chloride: Concentrate the reaction mixture in vacuo to obtain the crude acid chloride as a solid residue. To ensure complete removal of residual thionyl chloride, co-evaporate the residue with anhydrous THF twice.

  • Amidation: Dissolve the crude acid chloride in fresh anhydrous THF. Bubble ammonia gas through the solution for 1 hour. The product, 2-amino-6-chloronicotinamide, will precipitate out of the solution.

  • Isolation and Purification: Filter the reaction mixture to remove the ammonium chloride byproduct. Concentrate the filtrate under reduced pressure to yield a precipitate. The precipitate is then triturated with warm water (50 °C) and dried to afford the target 2-amino-6-chloronicotinamide. This procedure typically yields the product in high purity (around 93%) and a yield of approximately 92%.[3]

Table 1: Summary of Reagents and Conditions for Intermediate Synthesis

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1.12,6-Dichloronicotinic AcidAqueous AmmoniaWater17040~74
1.22-Amino-6-chloronicotinic Acid1. Thionyl Chloride2. AmmoniaTHFRoom Temp.2 (step 1)~92

Part 2: Cyclization to 2-Amino-8-chloropyrido[3,4-d]pyrimidin-4-ol

The final and most critical step is the construction of the pyrimidinone ring. This is achieved through the condensation of the 2-amino-6-chloronicotinamide intermediate with a suitable one-carbon carbonyl equivalent. Based on analogous cyclization reactions in the synthesis of related heterocyclic systems, a thermal condensation with urea is a highly plausible and efficient method.[4][5][6]

Figure 2: Proposed mechanism for the urea-mediated cyclization. (Note: Image placeholders would be replaced with actual chemical structures in a final document).

Protocol:

  • Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, thoroughly mix 2-amino-6-chloronicotinamide (1.0 eq) and urea (2.0-3.0 eq).

  • Thermal Condensation: Heat the mixture to a molten state (approximately 180-200 °C) and maintain this temperature for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solidified mass is then triturated with hot water to remove any unreacted urea and other water-soluble byproducts. The crude product is collected by filtration.

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water or ethanol, to afford the pure 2-amino-8-chloropyrido[3,4-d]pyrimidin-4-ol.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the product, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compound.

Safety Precautions

  • Thionyl Chloride: This reagent is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • High-Pressure Reactions: The amination step is performed at high temperature and pressure. Ensure the pressure vessel is properly rated and operated by trained personnel.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis, including the use of PPE and working in a well-ventilated area.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 2-amino-8-chloropyrido[3,4-d]pyrimidin-4-ol, a valuable building block for the development of novel therapeutics. By understanding the underlying chemical principles of each step, researchers can effectively troubleshoot and optimize the synthesis to meet their specific needs. The availability of this key intermediate will undoubtedly facilitate the exploration of the chemical space around the pyrido[3,4-d]pyrimidine scaffold, paving the way for the discovery of new and improved drug candidates.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 8-Chloropyrido[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrido[3,4-d]pyrimidine Scaffold and the Power of the Suzuki-Miyaura Cross-Coupling

The pyrido[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a multitude of biologically active molecules, including potent kinase inhibitors for oncology and treatments for inflammatory diseases. The ability to functionalize this core at specific positions is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of contemporary organic synthesis, prized for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester building blocks.[1][2] This palladium-catalyzed reaction provides a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the construction of complex biaryl and heteroaryl-aryl structures that are central to many pharmaceutical candidates.[3][4]

This application note provides a comprehensive guide and a detailed experimental protocol for the Suzuki-Miyaura coupling of 8-Chloropyrido[3,4-d]pyrimidin-4-ol with a variety of (hetero)aryl boronic acids. While aryl and heteroaryl chlorides are economically advantageous and often more readily available than their bromide or iodide counterparts, their inherent lower reactivity presents a synthetic challenge.[5][4] Overcoming this hurdle necessitates a carefully orchestrated interplay of the palladium catalyst, specialized ligands, the base, and the solvent system to achieve high conversion and yield.[5][3][4] This document will delve into the mechanistic underpinnings of the reaction, offer expert insights into overcoming common challenges, and provide a robust, self-validating protocol for researchers and professionals in drug development.

Mechanistic Overview: A Three-Step Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][6][7][8] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step, especially for less reactive aryl chlorides.[1][6]

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate species, which then transfers its organic group to the Pd(II) complex, displacing the halide.[1][6][9] The choice of base is critical for activating the boronic acid.[9]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6][7]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-Cl OxAdd->PdII_Aryl Ar-Cl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L_n-R Transmetal->PdII_Biaryl R-B(OR')_2 Base RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-R (Product) ArylHalide This compound (Ar-Cl) ArylHalide->OxAdd BoronicAcid (Hetero)aryl Boronic Acid (R-B(OH)_2) BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Expertise & Experience: Navigating the Nuances of Coupling with Heteroaryl Chlorides

The successful Suzuki-Miyaura coupling of electron-deficient and sterically hindered heteroaryl chlorides like this compound is not merely a matter of mixing reagents. It requires a nuanced understanding of the interplay between the various reaction components to drive the reaction to completion while minimizing side reactions.

Catalyst and Ligand Selection: The choice of the palladium source and, more critically, the ancillary ligand is paramount. For challenging couplings involving heteroaryl chlorides, standard catalysts like Pd(PPh₃)₄ may prove insufficient.[4] The oxidative addition step is often sluggish with electron-deficient chlorides. To facilitate this, electron-rich and bulky phosphine ligands are typically employed.[5][3] These ligands stabilize the active Pd(0) species and promote the oxidative addition step. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and their corresponding pre-catalysts are often the gold standard for these transformations, demonstrating high catalytic activity and broad substrate scope.[3] N-heterocyclic carbene (NHC) ligands also offer a powerful alternative for activating aryl chlorides.[9][10][11]

The Critical Role of the Base and Solvent System: The base is not a passive component; it is essential for the transmetalation step.[9] A variety of inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[4] For difficult couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[4] The choice of solvent is also crucial, as it must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used). Common solvents include 1,4-dioxane, toluene, and THF, often with the addition of water to dissolve the inorganic base.[4][6]

Trustworthiness: A Self-Validating Protocol

A robust protocol is one that is reproducible and provides clear metrics for success. This protocol incorporates in-process controls and analytical checkpoints to ensure the reaction is proceeding as expected.

Reaction Monitoring: The progress of the reaction should be monitored to determine the point of completion and to identify any potential issues. Thin Layer Chromatography (TLC) is a simple and effective method for qualitative monitoring.[12] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to track the disappearance of the starting material and the appearance of the product.[13][14] Benchtop NMR spectroscopy can also be a powerful tool for real-time reaction monitoring.[15]

Product Characterization: Upon completion, the identity and purity of the final product must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the coupled product.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Detailed Experimental Protocol

This protocol provides a general and robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions (e.g., temperature, reaction time, choice of base or ligand) may be necessary for specific substrates.

Materials and Reagents:

  • This compound

  • (Hetero)aryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 10:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine this compound, boronic acid, and base in a flask. B Add the palladium pre-catalyst. A->B C Seal the flask and purge with inert gas. B->C D Add degassed solvent. C->D E Heat the reaction mixture with stirring (e.g., 80-100 °C). D->E F Monitor reaction progress by TLC or HPLC. E->F G Cool the reaction to room temperature. F->G H Dilute with water and extract with an organic solvent (e.g., EtOAc). G->H I Dry the organic layer, filter, and concentrate. H->I J Purify the crude product by flash column chromatography. I->J K Characterize the purified product (NMR, MS, HPLC). J->K

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired (hetero)aryl boronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 10:1 v/v) to the flask via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the reaction).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.[6]

  • Characterization: Confirm the structure and purity of the isolated product using NMR, MS, and HPLC.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical reaction conditions that can serve as a starting point for the Suzuki-Miyaura coupling of this compound.

ParameterRecommended ConditionRationale
Palladium Source XPhos Pd G3 (or similar Buchwald pre-catalyst)Highly active for coupling of heteroaryl chlorides.[3]
Catalyst Loading 1 - 5 mol%Balances reaction efficiency with cost and ease of removal.
Ligand XPhos (or other electron-rich, bulky phosphine)Promotes the challenging oxidative addition step.[5][3]
Boronic Acid 1.2 - 1.5 equivalentsA slight excess drives the reaction to completion.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Stronger bases are often required for less reactive chlorides.[4]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 10:1)Good solvating power for a range of substrates.[4][6]
Temperature 80 - 110 °CProvides sufficient thermal energy for the reaction to proceed.[6]
Reaction Time 12 - 24 hoursDependent on substrate reactivity; should be monitored.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the medicinally important pyrido[3,4-d]pyrimidine scaffold. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, the challenges associated with the coupling of the less reactive 8-chloro derivative can be effectively overcome. This application note provides a robust and well-validated protocol, grounded in established mechanistic principles and expert experience, to empower researchers in the synthesis of novel compounds for drug discovery and development.

References

Application Notes and Protocols for In Vitro Kinase Profiling: 8-Chloropyrido[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as the core of numerous kinase inhibitors.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro kinase assay to characterize the inhibitory potential of compounds based on this scaffold, using 8-Chloropyrido[3,4-d]pyrimidin-4-ol as a representative molecule. While specific targets for this exact compound are not extensively documented in public literature, the pyrido[3,4-d]pyrimidine class has demonstrated activity against key cell cycle kinases, notably Monopolar Spindle 1 (Mps1/TTK).[3][4] Therefore, this guide will present a detailed protocol for an in vitro kinase assay against Mps1, a critical regulator of the spindle assembly checkpoint and a validated target in oncology.[1][5] The methodologies described herein are broadly applicable to other kinases and inhibitors within this chemical family.

Introduction: The Scientific Rationale

The dysregulation of protein kinase activity is a fundamental mechanism underlying numerous human diseases, most prominently cancer.[4] This has established kinases as a major class of therapeutic targets. The pyrido[3,4-d]pyrimidine core represents a versatile scaffold for the development of ATP-competitive kinase inhibitors.[3] this compound belongs to this promising class of compounds.

To ascertain the biological activity of any potential kinase inhibitor, a reliable and reproducible in vitro kinase assay is the foundational first step. This allows for the determination of a key quantitative measure of potency: the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

This guide details a luminescence-based in vitro kinase assay, the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6][7] This format is selected for its high sensitivity, broad dynamic range, and suitability for high-throughput screening (HTS).[8][9] The protocol is centered around Mps1 (TTK), a serine/threonine kinase that plays an essential role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[1][10] Its overexpression is linked to a poor prognosis in several cancers, making it a compelling target for therapeutic intervention.[5][11]

Mps1 Kinase: A Key Mitotic Regulator

Mps1 is a dual-specificity kinase crucial for the spindle assembly checkpoint (SAC), a signaling pathway that prevents premature separation of sister chromatids.[10][12] By phosphorylating multiple downstream targets, Mps1 ensures that the cell does not enter anaphase until all chromosomes are correctly attached to the mitotic spindle.[13][14] Inhibiting Mps1 can lead to mitotic errors and subsequent cell death in cancer cells, which often exhibit aneuploidy and mitotic stress.[5][11]

Mps1_Pathway cluster_mitosis Mitotic Progression cluster_inhibition Inhibitor Action Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 Kinase (TTK) Unattached_Kinetochores->Mps1 activates SAC_Proteins Spindle Assembly Checkpoint Proteins (e.g., Mad2, BubR1) Mps1->SAC_Proteins phosphorylates & activates Cell_Death Apoptosis / Mitotic Catastrophe Mps1->Cell_Death inhibition leads to APC_C Anaphase-Promoting Complex (APC/C) SAC_Proteins->APC_C inhibits Anaphase Anaphase Entry APC_C->Anaphase progression blocked Inhibitor This compound (Example Mps1 Inhibitor) Inhibitor->Mps1 inhibits

Figure 1: Simplified Mps1 Signaling Pathway in the Spindle Assembly Checkpoint. Mps1 is activated by unattached kinetochores and initiates a signaling cascade that inhibits the Anaphase-Promoting Complex (APC/C), delaying anaphase. Inhibition of Mps1 disrupts this checkpoint, leading to mitotic errors and potential cell death in cancer cells.

Materials and Reagents

This protocol requires standard laboratory equipment and specific reagents for the kinase assay.

Reagent Supplier (Example) Catalog Number (Example) Storage
This compoundVariesVaries2-8°C, desiccate
Recombinant Human Mps1 (TTK)BPS Bioscience40291-80°C
Myelin Basic Protein (MBP), SubstrateBPS Bioscience40535-80°C
ADP-Glo™ Kinase Assay KitPromegaV6930-20°C
ATP, 10 mM solutionPromega (included in kit)V6930-20°C
Kinase Buffer 1 (5x)BPS Bioscience79334-20°C
Dithiothreitol (DTT), 1 MSigma-AldrichD9779-20°C
Dimethyl Sulfoxide (DMSO), Hybri-Max™Sigma-AldrichD2650Room Temperature
Nuclease-free waterVariesVariesRoom Temperature
White, opaque, 384-well assay platesGreiner Bio-One781075Room Temperature

Experimental Protocol

This protocol is optimized for a 384-well plate format to conserve reagents and allow for higher throughput. All steps should be performed on ice unless otherwise specified.

Reagent Preparation

Causality: Proper reagent preparation is critical for assay consistency. The kinase buffer is supplemented with DTT to maintain the reducing environment necessary for enzyme stability. The final DMSO concentration must be kept low and constant across all wells to minimize solvent effects on kinase activity.[15][16]

  • 1x Kinase Buffer: Prepare the required volume of 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. Immediately before use, add DTT to the 1x Kinase Buffer to a final concentration of 1 mM.

  • Test Compound (Inhibitor) Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the 10 mM stock in 100% DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold serial dilution). It is best to make serial dilutions in DMSO before adding to the aqueous assay buffer to prevent precipitation.[1]

    • From the DMSO serial dilutions, create intermediate "10x" working solutions by diluting them into the 1x Kinase Buffer. This ensures the final DMSO concentration in the assay is constant (e.g., 1%).

Assay Procedure

The following procedure outlines the steps for determining the IC50 of the test compound. It is crucial to include appropriate controls for data validation.

Kinase_Assay_Workflow start Start: Prepare Reagents step1 Step 1: Add 2.5 µL of 10x Inhibitor or 10x DMSO Vehicle to Wells start->step1 step2 Step 2: Add 12.5 µL of Kinase/Substrate/ATP Mix (Master Mix) to all wells except 'No Enzyme' control step1->step2 step3 Step 3: Add 10 µL of Diluted Mps1 Enzyme to all wells except 'No Enzyme' and 'Blank' controls step2->step3 step4 Step 4: Incubate at 30°C for 45 minutes (Kinase Reaction) step3->step4 step5 Step 5: Add 25 µL of ADP-Glo™ Reagent (Terminates reaction, depletes ATP) step4->step5 step6 Step 6: Incubate at RT for 40 minutes step5->step6 step7 Step 7: Add 50 µL of Kinase Detection Reagent (Converts ADP to ATP, generates light) step6->step7 step8 Step 8: Incubate at RT for 30-60 minutes step7->step8 end Step 9: Read Luminescence step8->end

Figure 2: Experimental Workflow for the ADP-Glo™ Mps1 Kinase Assay. This diagram outlines the sequential addition of reagents and incubation steps required to measure kinase inhibition.

Plate Layout (Example):

1 2 3 4 ... 23 24
A Cmpd 1Cmpd 1Cmpd 1Cmpd 2...Pos CtrlBlank
B Cmpd 1Cmpd 1Cmpd 1Cmpd 2...Pos CtrlBlank
... .....................
P Cmpd 10Cmpd 10Cmpd 10......Pos CtrlBlank

Step-by-Step Method (per well of a 384-well plate):

  • Inhibitor Addition: Add 2.5 µL of the 10x inhibitor working solutions to the designated wells. For "Positive Control" (no inhibitor) and "Blank" wells, add 2.5 µL of 1x Kinase Buffer containing the same final concentration of DMSO (e.g., 10%).[15]

  • Master Mix Preparation: Prepare a master mix containing the kinase substrate (MBP) and ATP in 1x Kinase Buffer. The final concentrations in the 25 µL reaction should be optimized, but a good starting point is ~0.2 mg/mL MBP and 25 µM ATP.[15]

  • Enzyme Addition:

    • Thaw the Mps1 enzyme on ice and dilute it to the desired working concentration (e.g., 10 ng/µL) in 1x Kinase Buffer.[15] The optimal enzyme concentration should be determined empirically to achieve a robust signal with ~10-30% ATP-to-ADP conversion.

    • Initiate the kinase reaction by adding 10 µL of the diluted Mps1 enzyme to the "Test Inhibitor" and "Positive Control" wells.

    • To the "Blank" wells (no enzyme activity), add 10 µL of 1x Kinase Buffer.

  • Kinase Reaction Incubation: Briefly centrifuge the plate to mix and collect the contents. Incubate at 30°C for 45 minutes.[15]

  • Stop Reaction and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6]

  • ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to all wells. This converts the ADP generated by the kinase into ATP and provides the luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[6]

  • Data Acquisition: Read the luminescence on a plate reader. The signal is stable for several hours.

Data Analysis and Interpretation

The raw luminescence data (Relative Light Units, RLU) is processed to determine the percent inhibition for each inhibitor concentration, which is then used to calculate the IC50 value.

Calculation of Percent Inhibition

Trustworthiness: The inclusion of positive and blank controls is essential for normalizing the data and accurately calculating the inhibitory effect of the compound.

  • Positive Control (Max Signal): Represents 0% inhibition (enzyme activity with DMSO vehicle only).

  • Blank (Min Signal): Represents 100% inhibition (no enzyme activity).

The percent inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Blank) / (RLU_Positive_Control - RLU_Blank))

IC50 Determination

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a non-linear regression model.[7]

Procedure using GraphPad Prism (or similar software):

  • Enter Data: Create an XY data table. Enter the logarithm of the inhibitor concentration in the X column and the corresponding % Inhibition in the Y column.[3][6]

  • Non-linear Regression: From the 'Analyze' menu, select 'Nonlinear regression'.

  • Choose Equation: Select the 'Dose-Response -- Inhibition' panel and choose the 'log(inhibitor) vs. response -- Variable slope (four parameters)' equation.[13]

  • Interpret Results: The software will calculate the best-fit values for the parameters, including the LogIC50. The IC50 is the antilog of this value. The R-squared value should be >0.95 for a good curve fit.[3]

Parameter Description
Top The top plateau of the curve, should be close to 100%.
Bottom The bottom plateau of the curve, should be close to 0%.
LogIC50 The logarithm of the inhibitor concentration that elicits a 50% response.
HillSlope Describes the steepness of the curve.
IC50 The concentration of inhibitor that causes 50% inhibition.

Compound Handling and Safety

This compound is a chlorinated heterocyclic compound. As with any laboratory chemical, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[2]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from heat and incompatible materials.[5] Refer to the Safety Data Sheet (SDS) provided by the supplier for detailed information.[2]

Conclusion

This application note provides a detailed, field-proven protocol for the in vitro characterization of this compound, or related compounds, using Mps1 as a model kinase. The luminescence-based ADP-Glo™ assay offers a sensitive and robust platform for determining inhibitor potency (IC50). By carefully following the outlined steps for reagent preparation, assay execution, and data analysis, researchers can generate high-quality, reproducible data essential for advancing kinase inhibitor drug discovery programs.

References

Application Notes and Protocols for Cell-Based Assays of 8-Chloropyrido[3,4-d]pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Pyridopyrimidinones

The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 8-Chloropyrido[3,4-d]pyrimidin-4-ol and its derivatives have emerged as a promising class of small molecules with significant potential in oncology. Structurally, these compounds are recognized for their ability to interact with the ATP-binding sites of various protein kinases, which are critical regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2]

Recent studies have highlighted that derivatives of the broader pyrimidine and pyridopyrimidine families frequently act as potent inhibitors of key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[1][3][4][5][6] Inhibition of these pathways can disrupt tumor cell proliferation, survival, and angiogenesis.[5][7][8] Therefore, a systematic evaluation of novel this compound derivatives requires a robust panel of cell-based assays to elucidate their biological activity and mechanism of action.

Cell-based assays are indispensable tools in drug discovery, offering a physiologically relevant context to assess a compound's efficacy and cytotoxicity.[9][10] Unlike biochemical assays that use purified proteins, cell-based methods provide direct insights into how a compound behaves within the complex intracellular environment, accounting for factors like cell permeability, metabolism, and off-target effects.[9][11] This guide provides a comprehensive framework of detailed protocols for characterizing this compound derivatives, progressing from broad cytotoxicity screening to specific mechanistic studies.

I. Foundational Assays: Assessing General Cytotoxicity and Viability

The initial step in characterizing any potential anti-cancer compound is to determine its effect on cell viability and proliferation. These assays establish the dose-dependent cytotoxicity of the derivatives and are crucial for determining the appropriate concentration range for subsequent mechanistic studies.

A. Principle of MTT/XTT Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. The XTT assay is a similar method that produces a soluble formazan product, simplifying the procedure.

B. Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Assay & Readout cluster_3 Data Analysis seed Seed cancer cells in 96-well plates adhere Allow cells to adhere for 24h seed->adhere prep Prepare serial dilutions of derivatives adhere->prep treat Treat cells for 48-72h prep->treat add_mtt Add MTT reagent and incubate treat->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read Measure absorbance at 570 nm solubilize->read calc Calculate % viability vs. vehicle control read->calc plot Plot dose-response curve calc->plot ic50 Determine IC50 value plot->ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

C. Detailed Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a 2X stock concentration of the this compound derivatives by performing serial dilutions in culture medium. A typical concentration range to start with is 0.01 µM to 100 µM.[10] Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., DMSO at the highest concentration used for the compounds) and untreated controls.

  • Incubation: Incubate the plates for a specified duration, typically 48 to 72 hours, which allows for multiple cell doubling times.[10]

  • MTT Reagent Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

D. Example Data Presentation
DerivativeTarget Cell LineIncubation Time (h)IC₅₀ (µM)
Compound AA549 (Lung Cancer)725.2
Compound BA549 (Lung Cancer)7212.8
Compound CMCF-7 (Breast Cancer)722.5
Compound DMCF-7 (Breast Cancer)728.9
DoxorubicinA549 (Lung Cancer)720.8
DoxorubicinMCF-7 (Breast Cancer)720.5

II. Mechanistic Insight: Apoptosis and Cell Cycle Analysis

Once the cytotoxic potential of the derivatives is established, the next critical step is to understand how they induce cell death. Many kinase inhibitors exert their anti-cancer effects by inducing programmed cell death (apoptosis) or by arresting the cell cycle.[1][13][14]

A. Principles of Apoptosis Detection

Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes, including the activation of caspase enzymes and the externalization of phosphatidylserine (PS) on the cell membrane.[15][16] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method to detect apoptosis.[1] Annexin V has a high affinity for PS and can be fluorescently labeled. PI is a fluorescent nucleic acid intercalator that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic or necrotic cells.

B. Experimental Workflow: Annexin V/PI Staining

G seed Seed and treat cells with compound (IC50 conc.) for 24-48h harvest Harvest cells (including supernatant) seed->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add FITC-Annexin V and Propidium Iodide resuspend->stain incubate Incubate in the dark for 15 min stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

C. Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the this compound derivatives at their respective IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Trypsinize the adherent cells and combine them with the supernatant from each well.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

D. Principles of Cell Cycle Analysis

Cell cycle progression is a tightly regulated process involving CDKs.[14] Many kinase inhibitors, particularly those targeting CDKs, can cause cells to arrest at specific phases of the cell cycle (G1, S, or G2/M).[4][13] This can be analyzed by staining the cellular DNA with a fluorescent dye like propidium iodide and measuring the fluorescence intensity by flow cytometry. The amount of DNA in a cell correlates with its phase in the cell cycle (G1 cells have 2N DNA content, while G2/M cells have 4N DNA content).

E. Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and then resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.

III. Target Engagement and Pathway Modulation

To confirm that the this compound derivatives are acting on their intended kinase targets within the cell, it is essential to perform assays that measure target engagement and the modulation of downstream signaling pathways.[9][17]

A. Principle of Cellular Phosphorylation Assays

If a derivative is hypothesized to inhibit a specific kinase (e.g., EGFR), its efficacy can be demonstrated by measuring the phosphorylation status of that kinase or its direct downstream substrates.[2][18] A potent inhibitor will reduce the level of phosphorylation. Western blotting is a standard technique used to detect and quantify the levels of specific phosphorylated proteins.

B. Experimental Workflow: Western Blot for Pathway Analysis

G treat Treat cells with compound +/- growth factor stimulation lyse Lyse cells and quantify protein concentration treat->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane to prevent non-specific binding transfer->block probe_primary Probe with primary antibodies (e.g., p-EGFR, Total EGFR) block->probe_primary probe_secondary Probe with HRP-conjugated secondary antibody probe_primary->probe_secondary detect Detect signal using chemiluminescence probe_secondary->detect analyze Analyze band intensity detect->analyze

Caption: General workflow for Western blot analysis of kinase pathway inhibition.

C. Detailed Protocol: Assessing EGFR Phosphorylation
  • Cell Culture and Treatment: Plate a cancer cell line known to overexpress the target kinase (e.g., A549 for EGFR) in 6-well plates. Once confluent, serum-starve the cells for 12-24 hours.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 2-4 hours.

  • Stimulation: Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes) to induce kinase phosphorylation. Include an unstimulated control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-EGFR).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Data Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-EGFR) and a loading control (e.g., β-actin or GAPDH). Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

D. Example Data Presentation
Treatmentp-EGFR (Relative Intensity)Total EGFR (Relative Intensity)p-EGFR / Total EGFR Ratio
Vehicle (no EGF)0.051.000.05
Vehicle (+ EGF)1.001.020.98
Cmpd A (1 µM, +EGF)0.250.990.25
Cmpd A (5 µM, +EGF)0.081.010.08
Erlotinib (1 µM, +EGF)0.151.000.15

IV. Conclusion and Future Directions

The suite of assays described in these application notes provides a robust, multi-faceted approach to characterizing the cellular activity of novel this compound derivatives. By systematically progressing from broad cytotoxicity assessment to detailed mechanistic studies of apoptosis, cell cycle arrest, and on-target pathway modulation, researchers can build a comprehensive profile of their compounds. This foundational data is critical for establishing structure-activity relationships, identifying lead candidates, and guiding further preclinical development. Future studies may involve more advanced techniques such as cellular thermal shift assays (CETSA) for direct target engagement confirmation in intact cells or broader kinome profiling to assess selectivity.[19]

References

Application Note & Protocol: High-Purity Isolation of 8-Chloropyrido[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity

8-Chloropyrido[3,4-d]pyrimidin-4-ol is a heterocyclic compound belonging to the pyridopyrimidine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its prevalence in various biologically active agents, including kinase inhibitors for anticancer therapies.[1][2][3] The successful development of pharmaceuticals relies on the stringent purity of active pharmaceutical ingredients (APIs) and their intermediates. Even minute impurities can alter biological activity, increase toxicity, and compromise the stability and safety of the final drug product.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on robust analytical methods and purification protocols tailored for this compound. The methodologies described herein are designed to be both effective and adaptable, ensuring the isolation of high-purity material suitable for downstream applications. We will move beyond simple procedural lists to explain the underlying principles and rationale, empowering scientists to troubleshoot and optimize these methods for their specific needs.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for developing effective analytical and purification strategies.

  • Structure and Tautomerism: this compound exists in a tautomeric equilibrium with its keto form, 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one. This is a critical consideration as it affects solubility, polarity, and spectroscopic characteristics. The presence of both acidic (N-H) and basic (pyridine and pyrimidine nitrogens) sites suggests amphoteric behavior.

  • Molecular Formula: C₇H₄ClN₃O[4]

  • Molecular Weight: 181.58 g/mol [4]

  • Appearance: Typically a solid.

  • Solubility: As with many heterocyclic compounds, solubility can be challenging. It is expected to have low solubility in non-polar solvents like hexanes and moderate to low solubility in solvents like dichloromethane and ethyl acetate. Polar aprotic solvents (e.g., DMSO, DMF) are likely to be effective for dissolution, while polar protic solvents (e.g., methanol, ethanol) may be suitable for crystallization.[5][6]

  • Polarity: The presence of the chloro group and the polar pyrimidinone core suggests the molecule is of moderate to high polarity. This polarity is key to selecting chromatographic conditions.

Analytical Methods for Purity Assessment

Accurate determination of purity requires a multi-faceted analytical approach. The following methods provide orthogonal data for a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantitative purity analysis. A reverse-phase method is most suitable for this moderately polar compound.

Rationale for Method Design:

  • Stationary Phase: A C18 column is selected for its versatility in retaining compounds of moderate polarity.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water allows for the elution of the main compound while separating it from both more polar and less polar impurities.

  • Mobile Phase Additive: Trifluoroacetic acid (TFA) or formic acid is added to the mobile phase to improve peak shape. The acidic conditions protonate the basic nitrogen atoms on the pyridopyrimidine ring, minimizing peak tailing that can occur from interactions with residual silanols on the silica support.[7]

  • Detection: The fused aromatic ring system contains a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal monitoring wavelength.

Protocol 1: Analytical RP-HPLC

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of DMSO and ACN to create a 1 mg/mL stock solution. Further dilute with 50:50 ACN:Water to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% ACN in Water
Gradient 5% B to 95% B over 15 minutes; hold at 95% B for 2 minutes; return to 5% B over 1 minute; hold at 5% B for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA Detector, 210-400 nm. Monitor at λmax (~254 nm, to be confirmed)
Injection Volume 10 µL
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for identifying impurities detected by HPLC. It provides the molecular weight of co-eluting species.

Protocol 2: LC-MS Analysis

  • Instrumentation: An LC-MS system, typically an HPLC coupled to a single quadrupole or ion trap mass spectrometer.

  • Methodology: Employ the same HPLC method as described in Protocol 1.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode. The multiple nitrogen atoms are readily protonated.

    • Scan Range: 100 - 500 m/z. This range will cover the parent ion ([M+H]⁺ ≈ 182.0) and potential dimers or common synthetic impurities.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides structural confirmation and can identify impurities that may not be UV-active or ionize well in MS.

Protocol 3: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many heterocyclic compounds and allows for the observation of exchangeable N-H protons.[9]

  • ¹H NMR: Acquire a proton NMR spectrum. Look for the characteristic aromatic and N-H proton signals. Integration of these signals relative to any impurity signals can provide a semi-quantitative purity assessment.

  • ¹³C NMR: Acquire a carbon spectrum to confirm the number and type of carbon atoms in the structure.

High-Purity Purification Protocols

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity.

Workflow for Purification and Analysis

G cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Post-Purification QC Crude Crude Material Analysis Analytical HPLC & TLC Crude->Analysis Flash Flash Chromatography (>100 mg scale) Analysis->Flash Impurity profile known, large scale Prep Preparative HPLC (<100 mg scale, high purity) Analysis->Prep Close-eluting impurities, small scale Frac_Analysis Fraction Analysis (TLC/HPLC) Flash->Frac_Analysis Prep->Frac_Analysis Crystal Crystallization (Final Polishing) Final_Analysis Final Purity Check (HPLC, NMR, LC-MS) Crystal->Final_Analysis Combine Combine Pure Fractions Frac_Analysis->Combine Solvent_Removal Solvent Removal Combine->Solvent_Removal Solvent_Removal->Crystal If solid & suitable solvent found Solvent_Removal->Final_Analysis

Caption: Overall workflow from crude material to final purity verification.

Flash Chromatography

This is the method of choice for purifying gram-scale quantities of the crude product.

Rationale for Method Design: Normal-phase chromatography on silica gel is effective for separating compounds based on polarity. The choice of solvent system is determined empirically using Thin Layer Chromatography (TLC) to achieve a target retention factor (Rƒ) of ~0.2-0.3 for the desired compound, ensuring good separation from impurities.[5]

Protocol 4: Flash Chromatography Purification

  • Solvent System Selection (TLC):

    • On a silica gel TLC plate, spot the crude material.

    • Develop plates in various solvent systems. Start with a non-polar/polar mixture like Hexane/Ethyl Acetate and increase polarity. If the compound does not move, switch to a stronger system like Dichloromethane (DCM)/Methanol (MeOH).

    • A system of 95:5 DCM:MeOH is a good starting point for a moderately polar compound like this. Adjust the ratio to achieve an Rƒ of 0.2-0.3.

  • Column Packing:

    • Select a silica gel column appropriately sized for the amount of crude material (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Wet-pack the column with the chosen mobile phase.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a strong solvent (e.g., MeOH or DMF). Add a small amount of silica gel (~2-3 times the weight of the crude material) to this solution. Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[5]

    • Carefully apply this powder to the top of the packed column. This technique prevents band broadening and improves resolution, especially for compounds with limited solubility in the mobile phase.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase. An isocratic elution is simplest, but a shallow gradient (e.g., starting with 2% MeOH in DCM and gradually increasing to 10%) can improve separation.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Crystallization

Crystallization is an excellent final purification step to remove trace impurities and obtain a highly ordered, stable solid form.

Rationale for Method Design: The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[10] This differential solubility allows for the compound to crystallize out of the solution upon cooling, leaving impurities behind in the solvent (mother liquor).

Protocol 5: Cooling Crystallization

  • Solvent Selection:

    • Test solubility in small vials. Common solvents for pyridopyrimidine derivatives include ethanol, methanol, and isopropanol.[9][11]

    • Place a small amount of the compound in a test tube and add the chosen solvent dropwise while heating until the solid just dissolves.

    • Allow the solution to cool to room temperature, then place it in an ice bath. The formation of high-quality crystals indicates a good solvent.

  • Dissolution:

    • Place the impure compound in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to fully dissolve the compound. Adding too much solvent will reduce the final yield.[5][10]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

    • Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal.[5]

  • Crystal Growth:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[10]

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to remove all residual solvent.

Decision Logic for Purification Method

G node_result node_result start Crude Material q_scale Quantity > 100 mg? start->q_scale q_purity Crude Purity > 90%? q_scale->q_purity Yes Prep_HPLC Preparative HPLC q_scale->Prep_HPLC No Crystallization Crystallization q_purity->Crystallization Yes Flash_Chrom Flash Chromatography q_purity->Flash_Chrom No q_impurities Impurities close on HPLC? q_impurities->Prep_HPLC Yes q_impurities->Crystallization No, well separated Flash_Chrom->q_impurities

Caption: Decision tree for selecting an appropriate purification technique.

Troubleshooting Common Issues

IssuePossible CauseSolution
Poor HPLC Peak Shape (Tailing) Secondary interactions with silica; wrong pH.Ensure mobile phase contains an acidic modifier like 0.1% TFA or Formic Acid.
Poor Separation in Flash Chromatography Inappropriate solvent system.Re-optimize the mobile phase using TLC. If separation is still poor, consider using a different stationary phase (e.g., alumina) or switching to reverse-phase flash chromatography.[5]
Compound "Oils Out" During Crystallization Solution is too concentrated; cooling is too rapid.Re-heat the mixture and add a small amount of additional solvent. Ensure the solution cools slowly and is not disturbed. Seeding with a pure crystal can help induce proper crystallization.[5][10]
Low Recovery from Crystallization Too much solvent was used; compound is too soluble.Use the absolute minimum amount of hot solvent for dissolution. If recovery is still low, consider an anti-solvent crystallization method.[5][10]

References

Application Note: High-Throughput Screening of 8-Chloropyrido[3,4-d]pyrimidin-4-ol for Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the utilization of 8-Chloropyrido[3,4-d]pyrimidin-4-ol in high-throughput screening (HTS) campaigns, with a particular focus on identifying novel kinase inhibitors. The pyridopyrimidine scaffold is a well-established pharmacophore in kinase inhibitor discovery, making this compound a promising candidate for screening against a variety of kinase targets.[1][2][3] This guide will detail the scientific rationale, experimental protocols, and data analysis workflows necessary for a robust HTS campaign.

Introduction to this compound

This compound is a heterocyclic small molecule with a molecular weight of 181.58 g/mol and a chemical formula of C₇H₄ClN₃O.[4] The pyridopyrimidine core is structurally analogous to purines, a key component of biologically essential molecules, which contributes to its potential to interact with a wide range of biological targets, including protein kinases.[1] The chloro-substitution at the 8th position and the hydroxyl group at the 4th position offer potential sites for chemical modification to improve potency and selectivity during lead optimization.

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 84341-13-9[4]
Molecular Formula C₇H₄ClN₃O[4]
Molecular Weight 181.58 g/mol [4]
Purity Typically >98%[4]

Rationale for Kinase-Targeted High-Throughput Screening

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making them a major class of drug targets.[5][6] The pyridopyrimidine scaffold has been successfully utilized in the development of several approved kinase inhibitors.[7] Therefore, a high-throughput screen of this compound against a panel of kinases is a rational approach to identify novel therapeutic starting points.

This application note will use a hypothetical screening campaign against Aurora Kinase A , a serine/threonine kinase frequently overexpressed in cancer, as a representative example.

High-Throughput Screening Workflow

A typical HTS campaign follows a multi-step process to identify and validate active compounds ("hits"). This workflow is designed to be efficient and robust, minimizing false positives and negatives.

HTS_Workflow cluster_0 Preparation cluster_1 Screening cluster_2 Validation cluster_3 Downstream Compound_Prep Compound Preparation (Solubilization, Plating) Assay_Ready_Plates Assay-Ready Plates Compound_Prep->Assay_Ready_Plates Acoustic Dispensing Primary_Screen Primary Screen (Single Concentration) Assay_Ready_Plates->Primary_Screen Hit_Identification Hit Identification (% Inhibition) Primary_Screen->Hit_Identification Data Analysis Hit_Confirmation Hit Confirmation (Re-testing) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response SAR_Studies Structure-Activity Relationship (SAR) Dose_Response->SAR_Studies

Caption: High-throughput screening cascade for kinase inhibitors.

Experimental Protocols

Compound Handling and Preparation

Proper handling of this compound is crucial for data reproducibility.

  • Stock Solution Preparation:

    • Accurately weigh the compound and dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

  • Assay Plate Preparation:

    • For the primary screen, create an intermediate stock of the compound at a concentration suitable for dispensing into the assay plates (e.g., 1 mM in DMSO).

    • Use acoustic dispensing technology to transfer nanoliter volumes of the compound stock solution into 384-well assay plates. This minimizes the final DMSO concentration in the assay, reducing potential solvent-induced artifacts. The final screening concentration for the primary screen is typically 10 µM.

Primary High-Throughput Screen: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay suitable for HTS. It measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8][9][10][11]

ADP_Glo_Principle cluster_0 Kinase Reaction cluster_1 Step 1: ATP Depletion cluster_2 Step 2: ADP to ATP Conversion & Luminescence Kinase Aurora Kinase A ADP ADP Kinase->ADP Converts Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ATP ATP ATP->ADP Substrate Peptide Substrate Substrate->Phospho_Substrate ADP_from_reaction ADP ADP_Glo_Reagent ADP-Glo™ Reagent Depleted Depleted ADP_Glo_Reagent->Depleted Remaining_ATP Remaining ATP Remaining_ATP->ADP_Glo_Reagent Kinase_Detection_Reagent Kinase Detection Reagent New_ATP Newly Synthesized ATP Kinase_Detection_Reagent->New_ATP ADP_from_reaction->Kinase_Detection_Reagent Luciferase Ultra-Glo™ Luciferase New_ATP->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of the ADP-Glo™ Kinase Assay.

Protocol for Primary Screen (384-well format):

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution containing Aurora Kinase A and its peptide substrate in the reaction buffer. The optimal concentrations should be determined during assay development.

    • Prepare an ATP solution in the reaction buffer. The concentration should be at or near the Km of the kinase for ATP to ensure sensitivity to competitive inhibitors.

  • Assay Procedure:

    • To the assay plates containing the pre-dispensed this compound (and controls), add 5 µL of the kinase/substrate solution.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Controls:

    • Negative Control (0% inhibition): Wells containing kinase, substrate, ATP, and DMSO without the test compound.

    • Positive Control (100% inhibition): Wells containing kinase, substrate, ATP, and a known potent inhibitor of Aurora Kinase A (e.g., Staurosporine).

Data Analysis and Hit Identification
  • Assay Quality Control:

    • Calculate the Z'-factor to assess the quality and robustness of the HTS assay.[12][13][14] The Z'-factor is calculated using the signals from the positive and negative controls: ngcontent-ng-c887220695="" _nghost-ng-c2832362541="" class="inline ng-star-inserted">

      Z=1(3σpos+3σneg)μposμnegZ' = 1 - \frac{(3\sigma{pos} + 3\sigma_{neg})}{|\mu_{pos} - \mu_{neg}|}Z′=1−∣μpos​−μneg​∣(3σpos​+3σneg​)​

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[13]

  • Hit Identification:

    • Calculate the percent inhibition for each well containing this compound using the following formula: ngcontent-ng-c887220695="" _nghost-ng-c2832362541="" class="inline ng-star-inserted">

      % Inhibition = 100 \times \frac{(\text{Signal}{neg} - \text{Signal}{compound})}{(\text{Signal}{neg} - \text{Signal}_{pos})}

    • Define a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls). Compounds that meet this criterion are considered primary hits.

Hit Confirmation and Dose-Response Studies
  • Hit Confirmation:

    • Re-test the primary hits in the same assay format to confirm their activity and eliminate false positives.

  • Dose-Response and IC₅₀ Determination:

    • For confirmed hits, perform a dose-response experiment by testing the compound over a range of concentrations (e.g., 10-point, 3-fold serial dilution).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[15][16][17][18][19]

Table 2: Example Dose-Response Data and IC₅₀ Calculation

Concentration (µM)% Inhibition
100.0098.5
33.3395.2
11.1189.1
3.7075.4
1.2352.3
0.4128.9
0.1412.1
0.055.6
0.022.1
0.010.8
Calculated IC₅₀ 1.15 µM

Secondary and Cellular Assays

To further characterize the confirmed hits, it is essential to perform secondary and cell-based assays.

  • Orthogonal Biochemical Assays: Use a different assay format, such as the LanthaScreen™ TR-FRET Kinase Assay, to confirm the inhibitory activity and rule out technology-specific artifacts.[20][21][22][23][24] The LanthaScreen™ assay measures the binding of a fluorescently labeled tracer to the kinase, and inhibition is detected as a decrease in the FRET signal.[23][24]

  • Cell-Based Assays: Evaluate the activity of this compound in a cellular context to assess cell permeability and on-target engagement.[25][26] An example is an assay that measures the phosphorylation of a known intracellular substrate of Aurora Kinase A.

Conclusion

This application note provides a detailed framework for the high-throughput screening of this compound as a potential kinase inhibitor. By following the outlined protocols for compound handling, primary screening, hit validation, and secondary assays, researchers can robustly identify and characterize novel inhibitors. The pyridopyrimidine scaffold holds significant promise in drug discovery, and a systematic HTS approach is the first step towards unlocking the therapeutic potential of compounds like this compound.

References

Application Notes & Protocols: Experimental Design for Structure-Activity Relationship (SAR) Studies of 8-Chloropyrido[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrido[3,4-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor Chemotype

The pyrido[3,4-d]pyrimidine core represents a "privileged scaffold" in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] The structural resemblance of the pyridopyrimidine nucleus to the adenine core of ATP allows for competitive binding to the kinase ATP-binding site. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust Structure-Activity Relationship (SAR) campaign centered on the 8-Chloropyrido[3,4-d]pyrimidin-4-ol scaffold.

The strategic placement of a chlorine atom at the C8 position offers a versatile handle for chemical modification, enabling the exploration of chemical space and the optimization of pharmacological properties. The 4-ol (or its tautomeric 4-one form) provides another key interaction point within the kinase hinge region, a common binding motif for this class of inhibitors. This guide will detail a systematic approach, from library design and chemical synthesis to a tiered biological evaluation cascade, culminating in the generation of actionable SAR data to drive lead optimization.

Part 1: SAR-Driven Library Design

A successful SAR campaign begins with a well-designed library of analogs that systematically probes the key regions of the core scaffold. For the this compound core, we propose a diversification strategy focused on three primary vectors: the C8 position, the C4 position, and the N2 position.

Key Diversification Points:

  • C8 Position: The chlorine atom serves as an excellent starting point for introducing a variety of substituents via cross-coupling reactions. This position can be explored to probe interactions with the solvent-exposed region of the kinase active site.

  • C4 Position: While the 4-ol is likely a key hydrogen bond donor/acceptor, its modification to ethers or thioethers can provide valuable SAR insights and modulate physicochemical properties such as solubility and metabolic stability.

  • N2 Position: The introduction of various amine functionalities at the C2 position can explore additional hydrogen bonding interactions and allow for the incorporation of solubilizing groups or pharmacophores that target specific sub-pockets of the kinase active site.

The following diagram illustrates the proposed diversification strategy:

SAR_Strategy cluster_vectors Diversification Vectors Core This compound C8 C8 Position (Suzuki, Buchwald-Hartwig) Core->C8 Aryl, Heteroaryl C4 C4 Position (Etherification) Core->C4 Alkoxy, Aryloxy N2 N2 Position (Buchwald-Hartwig) Core->N2 Alkylamines, Anilines

Caption: SAR diversification strategy for the this compound scaffold.

Part 2: Chemical Synthesis Protocols

The efficient synthesis of the analog library is paramount. The following protocols are based on established methodologies for the functionalization of chloropyridines and related heterocyclic systems.[4][5]

Protocol 2.1: General Procedure for Suzuki-Miyaura Cross-Coupling at the C8-Position

This protocol describes the palladium-catalyzed cross-coupling of the C8-chloro position with a variety of aryl and heteroaryl boronic acids or esters.

Materials:

  • This compound

  • Aryl/heteroaryl boronic acid or ester (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, DMF)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the aryl/heteroaryl boronic acid/ester, palladium catalyst, ligand (if used), and base.

  • Add the degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-150 °C). Microwave irradiation can often accelerate the reaction.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2.2: General Procedure for Buchwald-Hartwig Amination at the C2 or C8-Position

This protocol details the palladium-catalyzed amination of the chloro-substituted positions with a range of primary and secondary amines.

Materials:

  • Chlorinated pyrido[3,4-d]pyrimidine substrate

  • Amine (1.2-2.0 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., BINAP, Xantphos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄) (1.5-3.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by the chlorinated pyrido[3,4-d]pyrimidine substrate and the amine.

  • Seal the vessel and heat the reaction mixture with stirring (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[7]

Part 3: Tiered Biological Evaluation Cascade

A tiered approach to biological screening ensures efficient use of resources by prioritizing the most promising compounds for more complex and resource-intensive assays.

Screening_Cascade cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Selectivity & Secondary Assays cluster_tier3 Tier 3: In Vitro ADME-Tox T1_Biochem Biochemical Kinase Assay (e.g., LanthaScreen) T2_Panel Kinase Selectivity Panel T1_Biochem->T2_Panel Potent Hits T1_Cell Cell Viability Assay (e.g., CellTiter-Glo) T2_Cellular Cellular Target Engagement Assay T1_Cell->T2_Cellular Active Compounds T3_ADME Microsomal Stability Solubility, Permeability T2_Panel->T3_ADME Selective Hits T3_Tox hERG Safety Assay Cytotoxicity T2_Cellular->T3_Tox On-Target Hits

Caption: Tiered biological evaluation cascade for SAR studies.

Protocol 3.1: Tier 1 - Biochemical Kinase Assay (LanthaScreen® TR-FRET)

This protocol provides a general framework for a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay.[8]

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate peptide

  • Terbium-labeled phosphospecific antibody

  • ATP

  • Kinase buffer

  • Test compounds (serially diluted)

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Kinase Reaction:

    • Prepare a 2X kinase solution and a 2X substrate/ATP solution in kinase buffer.

    • In a 384-well plate, add 5 µL of the 2X kinase solution to each well.

    • Add 2.5 µL of 4X test compound or vehicle control.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate at room temperature for 1 hour.

  • Detection:

    • Prepare a 2X antibody/EDTA solution in TR-FRET dilution buffer.

    • Stop the kinase reaction by adding 10 µL of the 2X antibody/EDTA solution to each well.

    • Incubate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader, measuring the emission at both the terbium and fluorescein wavelengths.

    • Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.[9]

Protocol 3.2: Tier 1 - Cell Viability Assay (CellTiter-Glo®)

This assay measures ATP levels as an indicator of metabolically active, viable cells.[10]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compounds (serially diluted)

  • CellTiter-Glo® Reagent

  • Opaque-walled multiwell plates (e.g., 96-well)

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).[11]

Protocol 3.3: Tier 3 - In Vitro ADME-Tox - Microsomal Stability Assay

This assay assesses the metabolic stability of compounds in the presence of liver microsomes.[12]

Materials:

  • Human or other species liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Add the test compound (typically 1 µM final concentration) to the reaction mixture and incubate at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percent remaining compound versus time to determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[13]

Protocol 3.4: Tier 3 - In Vitro ADME-Tox - hERG Safety Assay

This assay evaluates the potential for compounds to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.[14]

Materials:

  • HEK293 cells stably expressing the hERG channel

  • External and internal patch-clamp solutions

  • Test compounds (serially diluted)

  • Automated patch-clamp system (e.g., QPatch)

Procedure:

  • Culture and prepare the hERG-expressing cells for the automated patch-clamp system.

  • Establish a whole-cell patch-clamp configuration.

  • Apply a specific voltage protocol to elicit hERG currents and record a stable baseline.

  • Sequentially perfuse the cells with increasing concentrations of the test compound.

  • Record the hERG current at each concentration until a steady-state block is achieved.

  • Calculate the percentage of hERG current inhibition for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a concentration-response curve.[15]

Part 4: Data Analysis and SAR Interpretation

The culmination of the synthetic and biological efforts is the systematic analysis of the generated data to establish clear Structure-Activity Relationships.

Data Presentation:

All quantitative data should be summarized in tables for easy comparison.

Table 1: Hypothetical SAR Data for C8-Substituted Analogs

CompoundR (C8-substituent)Kinase IC₅₀ (nM)Cell Viability GI₅₀ (µM)
1 -Cl5,200>50
2a -Phenyl85012.5
2b -4-Fluorophenyl4205.8
2c -3-Pyridyl6809.2
2d -2-Thienyl1,10018.1

SAR Interpretation:

  • Replacement of the C8-chloro group with aryl or heteroaryl substituents generally improves potency.

  • The introduction of a 4-fluoro substituent on the phenyl ring (Compound 2b ) enhances both biochemical and cellular activity, suggesting a favorable interaction in the binding pocket.

  • The 3-pyridyl analog (Compound 2c ) retains good activity, indicating that a nitrogen atom in this position is tolerated.

By systematically analyzing the data from each diversification point, a comprehensive understanding of the SAR for the this compound scaffold can be developed. This knowledge will guide the design of next-generation analogs with improved potency, selectivity, and drug-like properties.

References

Measuring IC50 Values for 8-Chloropyrido[3,4-d]pyrimidin-4-ol Inhibitors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the half-maximal inhibitory concentration (IC50) of compounds based on the 8-Chloropyrido[3,4-d]pyrimidin-4-ol scaffold. This chemical class has shown significant promise as kinase inhibitors, a critical family of enzymes in cellular signaling and disease progression.

The pyrido[3,4-d]pyrimidine core is a recognized pharmacophore in the development of kinase inhibitors. For instance, derivatives of this scaffold have been identified as potent inhibitors of Monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint and a promising target in oncology.[1][2] Given this precedent, this application note will focus on methodologies applicable to kinase targets, using Mps1 as a practical example to illustrate the experimental design and data analysis process.

The Foundational Principle: Understanding IC50 in Kinase Inhibition

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme, in this case, a kinase, by 50%. It is a crucial metric for quantifying the potency of a potential drug candidate. The determination of an IC50 value involves measuring the enzymatic activity across a range of inhibitor concentrations and fitting the data to a dose-response curve.

Kinases catalyze the transfer of a phosphate group from ATP to a substrate (a protein or peptide). Therefore, assays to determine kinase activity, and consequently the inhibitory effect of a compound, are designed to quantify either the consumption of ATP or the formation of the phosphorylated product.

Selecting the Optimal Assay Platform: A Comparative Overview

Several robust and high-throughput compatible assay technologies are available for measuring kinase activity. The choice of platform depends on factors such as the specific kinase, available laboratory equipment, and desired throughput. Below is a summary of commonly employed methods:

Assay TechnologyPrincipleAdvantagesDisadvantages
Luminescence-Based Assays (e.g., ADP-Glo™, Kinase-Glo®) Measures the amount of ADP produced or ATP consumed in the kinase reaction via a luciferase-luciferin system.[3][4][5]High sensitivity, broad applicability to virtually any kinase, homogeneous "add-and-read" format.[1][3][4]Indirect measurement of phosphorylation; potential for interference from compounds that affect luciferase.
Fluorescence Polarization (FP) Assays Based on the change in polarization of fluorescently labeled molecules upon binding to a larger molecule.[6][7] In a competitive assay, a fluorescently labeled ligand competes with the inhibitor for binding to the kinase.Homogeneous format, real-time measurement capabilities, suitable for high-throughput screening.[7][8][9]Requires a specific fluorescent probe for each kinase; can be susceptible to interference from fluorescent compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., HTRF®, LanthaScreen™) Measures the transfer of energy between a donor and an acceptor fluorophore when they are in close proximity, which occurs upon phosphorylation of a substrate.[2][10]High sensitivity, low background, robust in various buffer conditions, homogeneous format.[2][10]Requires specific antibodies and labeled substrates; can be more expensive than other methods.
Z'-LYTE® Kinase Assay A FRET-based method that uses a peptide substrate labeled with two fluorophores. Phosphorylation of the peptide protects it from cleavage by a development reagent, thus maintaining the FRET signal.[11]Ratiometric detection minimizes well-to-well variability; suitable for a wide range of kinases.[11]Requires specific peptide substrates; the development step adds to the assay time.

For the purpose of this guide, we will provide detailed protocols for the ADP-Glo™ Kinase Assay due to its high sensitivity and universal applicability, making it an excellent choice for characterizing novel inhibitors like those based on the this compound scaffold.

Experimental Workflow for IC50 Determination

The process of determining the IC50 value can be broken down into several key stages, from initial preparation to final data analysis.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Dilution C Kinase Reaction A->C B Reagent Preparation B->C D Detection C->D E Data Acquisition D->E F Normalization E->F G Curve Fitting F->G H IC50 Calculation G->H

Figure 1: A generalized workflow for determining the IC50 value of a kinase inhibitor.

Detailed Protocol: IC50 Determination using the ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format, which is suitable for high-throughput screening and dose-response studies.

Materials:

  • Recombinant human Mps1 kinase (or the kinase of interest)

  • Suitable peptide or protein substrate for the kinase

  • ATP

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound inhibitor stock solution in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Protocol Steps:

  • Compound Serial Dilution:

    • Prepare a serial dilution of the this compound inhibitor in 100% DMSO. A common starting concentration is 10 mM, with a 1:3 or 1:4 dilution series to generate 10-12 concentrations.

    • Transfer a small volume (e.g., 1 µL) of each inhibitor concentration and DMSO (for the no-inhibitor control) to the assay plate wells.

  • Kinase Reaction Setup:

    • Prepare a master mix containing the kinase, substrate, and kinase buffer. The optimal concentrations of kinase and substrate, as well as the ATP concentration, should be empirically determined in preliminary experiments to ensure the reaction is in the linear range.

    • Add the kinase/substrate master mix to the wells containing the inhibitor.

    • Prepare a "no enzyme" control by adding the substrate master mix without the kinase to a set of wells.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase buffer at a concentration that is a multiple of the final desired concentration (e.g., 2X).

    • Add the ATP solution to all wells to start the kinase reaction. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid effects on enzyme activity.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Termination of Kinase Reaction and ATP Depletion:

    • Following the incubation, add ADP-Glo™ Reagent to all wells.[3] This reagent will terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate the plate at room temperature for 40 minutes.[5]

  • ADP to ATP Conversion and Luminescence Generation:

    • Add Kinase Detection Reagent to all wells.[3] This reagent converts the ADP produced during the kinase reaction back to ATP and provides the luciferase and luciferin needed to generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence signal in each well using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced, and therefore to the kinase activity.

Data Analysis and IC50 Calculation

Accurate IC50 determination relies on proper data analysis, including normalization and non-linear regression. Software such as GraphPad Prism is highly recommended for this purpose.

Data Analysis Steps:

  • Data Normalization:

    • Subtract the average luminescence signal of the "no enzyme" control wells from all other data points to correct for background.

    • Normalize the data by setting the average signal of the "no inhibitor" (vehicle) control as 100% activity and the background-subtracted "no enzyme" control as 0% activity.

  • Dose-Response Curve Fitting:

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response curve.

    The 4PL equation is as follows: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    Where:

    • Y is the percent inhibition.

    • X is the logarithm of the inhibitor concentration.

    • Top is the maximum percent inhibition (constrained to 100).

    • Bottom is the minimum percent inhibition (constrained to 0).

    • LogIC50 is the logarithm of the inhibitor concentration that produces a 50% response.

    • HillSlope describes the steepness of the curve.

  • IC50 Value Determination:

    • The software will calculate the LogIC50 from the curve fit. The IC50 value is then determined by taking the antilog of the LogIC50.

Data_Analysis_Flow Raw_Luminescence Raw Luminescence Data Background_Subtraction Background Subtraction (No Enzyme Control) Raw_Luminescence->Background_Subtraction Normalization Normalization (0% and 100% Controls) Background_Subtraction->Normalization Log_Transform Log Transform Inhibitor Concentration Normalization->Log_Transform Nonlinear_Regression Non-linear Regression (4-Parameter Logistic Fit) Log_Transform->Nonlinear_Regression IC50_Value IC50 Value Nonlinear_Regression->IC50_Value

Figure 2: A flowchart outlining the key steps in IC50 data analysis.

Trustworthiness and Self-Validation

To ensure the reliability of the generated IC50 values, several quality control measures should be implemented:

  • Z'-factor: For high-throughput screening and robust assay validation, the Z'-factor should be calculated. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Replicates: Each inhibitor concentration should be tested in triplicate to assess the variability of the data.

  • Reference Compound: Include a known inhibitor of the target kinase as a positive control to validate the assay performance.

  • Complete Curve: Ensure that the concentration range of the inhibitor is sufficient to define both the top and bottom plateaus of the dose-response curve for an accurate IC50 determination.

By following these detailed protocols and data analysis guidelines, researchers can confidently and accurately determine the IC50 values of this compound inhibitors, paving the way for further characterization and development of this promising class of compounds.

References

Application Note & Protocols for Assessing 8-Chloropyrido[3,4-d]pyrimidin-4-ol Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Cytotoxic Profile of a Novel Pyridopyrimidine Compound

The pyridopyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing promise as potent therapeutic agents, particularly in oncology.[1][2][3] These compounds frequently exert their effects by targeting key cellular signaling pathways, such as protein kinases, which are often dysregulated in cancer.[4][5][6][7] 8-Chloropyrido[3,4-d]pyrimidin-4-ol is a novel compound belonging to this class. A thorough assessment of its cytotoxic potential is a critical first step in the drug discovery pipeline to determine its therapeutic window and understand its mechanism of action.

This guide provides a comprehensive framework for evaluating the cytotoxicity of this compound. It moves beyond a simple listing of methods to offer a strategic, multi-faceted approach. We will explore a tiered experimental plan, starting with broad assessments of cell viability and culminating in a more nuanced understanding of the specific cell death pathways induced by the compound. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to generate high-quality, reproducible data.

Strategic Workflow for Cytotoxicity Assessment

A logical and stepwise approach is crucial for efficiently characterizing the cytotoxic effects of a new chemical entity. We propose a workflow that progresses from general viability to mechanistic insights.

Cytotoxicity_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Confirmation & Mechanism cluster_2 Phase 3: Pathway Elucidation A Dose-Response & IC50 Determination (MTT Assay) B Membrane Integrity Assessment (LDH Assay) A->B Confirm cytotoxicity C Apoptosis vs. Necrosis (Annexin V / PI Staining) B->C Characterize cell death mode D Executioner Caspase Activation (Caspase-3/7 Assay) C->D Investigate apoptotic pathway

Figure 1. A tiered workflow for assessing the cytotoxicity of this compound.

Phase 1: Primary Screening - The MTT Assay for Cell Viability

The initial step is to determine the concentration-dependent effect of this compound on the metabolic activity of cancer cells, which serves as a proxy for cell viability. The MTT assay is a reliable, colorimetric method for this purpose.[8]

Principle of the MTT Assay

This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9] The insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured.

Protocol: MTT Assay

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell line (e.g., MCF-7, HeLa, HepG2)[4][5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common concentration range to start with for novel compounds is 0.1 µM to 100 µM.[11] Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO, at the same final concentration as in the highest compound dose) and untreated control wells.

  • Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, depending on the cell doubling time and expected mechanism of action.[11]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis and Interpretation

The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. A dose-response curve is then plotted with the log of the compound concentration on the x-axis and the percentage of cell viability on the y-axis. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined from this curve using non-linear regression analysis.

ParameterDescription
Cell Line Choice depends on the research context (e.g., breast, liver cancer)
Seeding Density Optimized to ensure cells are in logarithmic growth phase
Compound Conc. Broad range to capture the full dose-response curve
Incubation Time Typically 48-72 hours to observe significant effects
IC50 Value Key metric for quantifying the compound's potency

Phase 2: Mechanistic Elucidation

Once the IC50 value is established, the next phase is to investigate how the compound induces cell death. This involves distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury).

A. LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[13] It serves as an excellent orthogonal method to confirm the cytotoxic effects observed in the MTT assay.

Principle of the LDH Assay: LDH is a stable cytoplasmic enzyme present in all cells.[14] When the plasma membrane is compromised—a hallmark of necrosis or late apoptosis—LDH is released into the cell culture medium.[14][15] The assay measures LDH activity through a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.[14][16] The amount of color produced is proportional to the amount of LDH released, and thus to the number of dead or damaged cells.[14]

LDH_Assay cluster_0 Damaged Cell cluster_1 Culture Medium LDH LDH LDH_released Released LDH LDH->LDH_released Membrane rupture Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate LDH_released NAD NAD+ NADH NADH NAD->NADH Formazan Formazan (Colored) NADH->Formazan Diaphorase Tetrazolium Tetrazolium Salt (Colorless) Tetrazolium->Formazan

Figure 2. Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

Protocol: LDH Assay This protocol is typically performed using a commercially available kit.

  • Cell Treatment: Prepare and treat cells in a 96-well plate with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) as described for the MTT assay.

  • Controls: Include three types of controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) 15 minutes before the end of the incubation.

    • Background control: Medium only.

  • Sample Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.

  • Reaction Setup: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation & Measurement: Incubate the plate at room temperature, protected from light, for the time specified by the manufacturer (usually 30 minutes). Measure the absorbance at 490 nm.

B. Annexin V / Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay is the gold standard for distinguishing between different stages of cell death.[17][18]

Principle of Annexin V/PI Staining: During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[19] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC or Alexa Fluor 488), can identify these early apoptotic cells.[19][20] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[17] It can only enter cells with compromised membranes, such as late apoptotic and necrotic cells, where it stains the nucleus red.[17][20] By using both stains, cells can be categorized into four populations:

  • Viable: Annexin V-negative / PI-negative

  • Early Apoptotic: Annexin V-positive / PI-negative[17]

  • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive[17]

  • Necrotic: Annexin V-negative / PI-positive (though this population can be difficult to distinguish from late apoptotic cells)[17][21]

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells in a 6-well plate with this compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. For Annexin V-FITC, use the FITC signal detector (FL1), and for PI, use the phycoerythrin signal detector (FL2).

Phase 3: Confirming the Apoptotic Pathway

If the Annexin V/PI assay indicates that this compound induces apoptosis, the next step is to confirm the involvement of key mediators of this pathway.

Caspase-3/7 Assay: Measuring Executioner Caspase Activity

Caspases are a family of proteases that are central to the apoptotic process. Caspase-3 and Caspase-7 are known as "executioner" caspases; their activation is a critical step in the apoptotic cascade, leading to the cleavage of cellular proteins and cell disassembly.[22][23] Measuring the activity of these caspases provides strong evidence that apoptosis is occurring.[24]

Principle of the Caspase-Glo® 3/7 Assay: This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[23][25] Upon cleavage, a substrate for luciferase (aminoluciferin) is released, which is then used by a thermostable luciferase to generate a luminescent signal.[25] The intensity of the "glow-type" signal is directly proportional to the amount of active caspase-3/7 in the sample.[25]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Seed and treat cells in a white-walled 96-well plate with this compound as previously described.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add-Mix-Measure: Equilibrate the plate and reagent to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

AssayPrincipleKey Finding
MTT Mitochondrial reductase activityCompound potency (IC50)
LDH Release of cytoplasmic enzymeMembrane damage/necrosis
Annexin V/PI PS externalization & membrane permeabilityDifferentiates apoptosis vs. necrosis
Caspase-3/7 Cleavage of a specific DEVD substrateConfirms executioner caspase activation

Conclusion and Future Directions

This structured approach provides a robust framework for the initial cytotoxic characterization of this compound. By progressing from a general viability screen to specific mechanistic assays, researchers can build a comprehensive profile of the compound's biological activity. Positive results from these assays, particularly the induction of apoptosis, would warrant further investigation into the upstream signaling pathways. Given that many pyridopyrimidine derivatives are kinase inhibitors, subsequent studies could involve kinase profiling assays to identify specific molecular targets.[4][26][27][28] Ultimately, this detailed cytotoxic assessment is a crucial gatekeeping step in the journey of developing novel and effective therapeutic agents.

References

apoptosis assay with 8-Chloropyrido[3,4-d]pyrimidin-4-ol treatment

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Characterizing Pro-Apoptotic Activity of 8-Chloropyrido[3,4-d]pyrimidin-4-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The induction of apoptosis, or programmed cell death, is a primary goal of many modern cancer therapies.[1] The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated for their potential as anticancer agents.[2][3] This application note serves as a comprehensive technical guide for researchers seeking to characterize the pro-apoptotic effects of this compound, a novel compound from this class. We present a multi-assay strategy designed to provide robust, cross-validated evidence of apoptosis induction. This guide moves beyond simple viability assays to detail the principles, step-by-step protocols, and data interpretation for a suite of key apoptosis assays: Annexin V/PI staining for membrane asymmetry, Caspase-3/7 activity assays for executioner caspase activation, TUNEL assays for DNA fragmentation, and Western blotting for key apoptotic marker proteins. By integrating data from these distinct methods, researchers can confidently elucidate the cellular mechanism of action and advance the preclinical development of this promising compound.

The Rationale for a Multi-Assay Approach to Confirm Apoptosis

Relying on a single endpoint to define apoptosis can be misleading. A comprehensive and trustworthy assessment requires monitoring several distinct biochemical and morphological events that characterize the apoptotic process. A robust investigation into the effects of this compound should therefore integrate assays that interrogate different stages of the cell death cascade.

  • Early-Stage Apoptosis: One of the earliest hallmarks is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. This event precedes the loss of membrane integrity.

  • Mid-Stage Apoptosis: The activation of a cascade of cysteine-aspartic proteases, known as caspases, is a central event. Initiator caspases activate executioner caspases, primarily Caspase-3 and Caspase-7, which then cleave a host of cellular substrates, orchestrating the disassembly of the cell.[4]

  • Late-Stage Apoptosis: Widespread DNA cleavage by caspase-activated DNases results in a multitude of DNA strand breaks, a definitive feature of late-stage apoptosis.[5]

Foundational Experimental Design

Before proceeding to the specific apoptosis assays, a well-designed experiment is paramount. The quality of the data is entirely dependent on the rigor of the initial cell treatment.

2.1. Cell Line Selection and Culture Select a cell line relevant to the intended therapeutic application (e.g., a human cancer cell line such as A549, MCF-7, or PC-3).[6] Ensure cells are healthy, in the logarithmic growth phase, and free from contamination. Maintain consistent culture conditions throughout the experiments.

2.2. Determining Optimal Concentration and Time Point A preliminary dose-response and time-course experiment using a basic cell viability assay (e.g., MTT or CellTiter-Glo®) is essential. This will establish the IC50 (half-maximal inhibitory concentration) and the optimal treatment duration for this compound. For apoptosis assays, it is often advisable to work at concentrations around the IC50 and at time points where significant cell death is observed but before widespread secondary necrosis occurs (e.g., 12, 24, 48 hours).

2.3. The Critical Role of Controls Every experiment must include the following controls to ensure data validity:

  • Negative (Untreated) Control: Cells cultured under normal conditions without any treatment.

  • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the experimental groups. This accounts for any effects of the solvent itself.

  • Positive Control: Cells treated with a well-characterized apoptosis-inducing agent (e.g., Staurosporine, Etoposide, or TRAIL).[7] This validates that the assay systems are working correctly.

Core Experimental Protocols

This section provides detailed, step-by-step protocols for the four key recommended assays.

Assay 1: Phosphatidylserine Externalization via Annexin V/PI Staining

Principle: This flow cytometry-based assay is a gold standard for detecting early and late-stage apoptosis. Annexin V is a protein with a high affinity for phosphatidylserine (PS) and is conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of four cell populations:

  • Viable Cells: Annexin V- / PI-

  • Early Apoptotic Cells: Annexin V+ / PI-

  • Late Apoptotic/Necrotic Cells: Annexin V+ / PI+

  • Necrotic Cells: Annexin V- / PI+

dot

References

Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with Pyridopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

I. Introduction: The Rationale for Cell Cycle Analysis of Pyridopyrimidine-Treated Cells

Pyridopyrimidines are a class of heterocyclic compounds that have garnered significant interest in oncology research due to their structural resemblance to endogenous purines, allowing them to interact with a variety of biological targets involved in cancer progression.[1] A prominent subset of these compounds functions as potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6.[1][2] These kinases are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[3]

The primary mechanism of action for many therapeutic pyridopyrimidines is the induction of cell cycle arrest, primarily in the G1 phase.[4] By inhibiting CDK4/6, these compounds prevent the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F family of transcription factors, thereby blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[5][6] This cytostatic effect halts cellular proliferation.[4]

Given this mechanism, a critical step in the preclinical assessment of novel pyridopyrimidine-based drug candidates is to accurately quantify their impact on cell cycle distribution. Flow cytometry, coupled with a fluorescent DNA intercalating agent such as propidium iodide (PI), is the gold-standard method for this analysis.[7] It allows for the high-throughput quantification of cellular DNA content, providing a statistical snapshot of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][8] Furthermore, this technique can reveal the induction of apoptosis, identifiable by a "sub-G1" peak, which represents cells with fragmented DNA.[9][10][11]

This guide provides a comprehensive overview of the principles, detailed protocols, and data interpretation for analyzing the cell cycle effects of pyridopyrimidine treatment on cancer cells.

II. The CDK4/6-Rb Signaling Pathway: The Target of Pyridopyrimidines

Understanding the underlying molecular pathway is crucial for designing and interpreting cell cycle experiments. Pyridopyrimidine-based CDK4/6 inhibitors directly target the core machinery that governs the G1-S transition.

CDK4_6_Pathway cluster_0 Extracellular Signals cluster_1 G1 Phase Regulation cluster_2 G1-S Transition Checkpoint cluster_3 S Phase Entry Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates ActiveCDK Active Cyclin D-CDK4/6 Complex CyclinD->ActiveCDK CDK46 CDK4/6 CDK46->ActiveCDK Rb_E2F Rb-E2F Complex (Transcription Repressed) ActiveCDK->Rb_E2F Phosphorylates Rb p16 p16 (INK4a) p16->CDK46 Inhibits Rb Rb Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Gene Transcription (e.g., Cyclin E, PCNA) E2F->S_Phase_Genes Activates pRb p-Rb (Hyperphosphorylated) Rb_E2F->pRb pRb->E2F Releases CellCycle Cell Cycle Progression (S Phase) S_Phase_Genes->CellCycle Pyridopyrimidine Pyridopyrimidine (CDK4/6 Inhibitor) Pyridopyrimidine->ActiveCDK Inhibits

Caption: The Cyclin D-CDK4/6-Rb pathway controlling the G1-S transition.

III. Experimental Design: Key Considerations

A well-designed experiment is self-validating. For analyzing the effects of pyridopyrimidines, the following factors must be carefully controlled.

A. Cell Line Selection

The choice of cell line is paramount. The efficacy of CDK4/6 inhibitors is dependent on a functional Rb pathway.[12]

  • Rb-Positive Cells: Use cell lines known to express wild-type Rb (e.g., MCF-7, T-47D breast cancer cells). These are expected to be sensitive to CDK4/6 inhibition and arrest in G1.

  • Rb-Negative Cells: Include an Rb-negative cell line (e.g., MDA-MB-468) as a negative control. These cells should be resistant to G1 arrest by CDK4/6 inhibitors, as the key downstream effector is absent.

B. Dose-Response and Time-Course

A single dose and time point are insufficient to characterize the activity of a compound.

  • Dose-Response: Treat cells with a range of pyridopyrimidine concentrations, typically spanning several orders of magnitude around the anticipated IC50 value for proliferation inhibition. This allows for the determination of the minimum effective concentration to induce cell cycle arrest.

  • Time-Course: Harvest cells at multiple time points following treatment (e.g., 12, 24, 48, and 72 hours). This is crucial because cell cycle arrest is not instantaneous. A time-course analysis will reveal the kinetics of G1 accumulation and can help distinguish cytostatic effects from downstream cytotoxic events like apoptosis.

C. Controls

Appropriate controls are essential for data interpretation.

  • Vehicle Control: Treat cells with the same concentration of the drug's solvent (e.g., DMSO) as used for the highest drug concentration. This accounts for any effects of the solvent on the cell cycle.

  • Positive Control: If available, use a well-characterized CDK4/6 inhibitor (e.g., Palbociclib) as a positive control to validate the experimental system.[13]

  • Untreated Control: A population of untreated cells provides the baseline cell cycle distribution.

IV. Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is a widely used and reliable method for preparing cells for DNA content analysis.[7]

A. Materials and Reagents
Reagent/MaterialRecommended Specifications
Phosphate-Buffered Saline (PBS)Ca2+/Mg2+-free, sterile
Trypsin-EDTA0.25% or 0.05% as appropriate for cell line
Cell Culture MediumAs required for the specific cell line
Pyridopyrimidine CompoundStock solution in an appropriate solvent (e.g., DMSO)
70% EthanolIce-cold, prepared with pure, non-denatured ethanol
Propidium Iodide (PI) Staining Solution50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS
Flow Cytometry Tubes5 mL polystyrene round-bottom tubes
Cell Strainer40 µm nylon mesh
B. Step-by-Step Methodology

1. Cell Seeding and Treatment: a. Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the time of harvest. b. Allow cells to adhere and resume proliferation (typically 24 hours). c. Prepare serial dilutions of the pyridopyrimidine compound in culture medium. d. Aspirate the old medium and add the medium containing the vehicle or the various concentrations of the pyridopyrimidine compound. e. Incubate the cells for the desired time periods (e.g., 24, 48 hours).

2. Cell Harvesting: a. Adherent Cells: i. Aspirate the medium. ii. Wash the cell monolayer once with 1-2 mL of PBS. iii. Add an appropriate volume of Trypsin-EDTA to cover the cell layer and incubate until cells detach. iv. Neutralize the trypsin with 2-3 volumes of complete culture medium and transfer the cell suspension to a 15 mL conical tube. b. Suspension Cells: i. Transfer the cell suspension directly to a 15 mL conical tube. c. Centrifuge the cells at 300 x g for 5 minutes. d. Aspirate the supernatant carefully, without disturbing the cell pellet.

3. Fixation (Critical Step): a. Resuspend the cell pellet in ~500 µL of ice-cold PBS. b. While gently vortexing the cell suspension at a low speed, add 4.5 mL of ice-cold 70% ethanol dropwise. This slow addition is critical to prevent cell clumping. c. Incubate the cells for fixation at -20°C for a minimum of 2 hours. Cells can be stored in ethanol at -20°C for several weeks.

4. Staining: a. Pellet the fixed cells by centrifugation at 500 x g for 5 minutes. b. Carefully decant the ethanol. c. Wash the cells by resuspending the pellet in 5 mL of PBS and centrifuging again at 500 x g for 5 minutes. d. Decant the PBS and resuspend the cell pellet in 500 µL of PI Staining Solution. e. Incubate in the dark at room temperature for 30 minutes. The RNase A in the solution is essential to degrade double-stranded RNA, which PI can also bind to, ensuring specificity for DNA.[7]

5. Flow Cytometry Acquisition: a. Just before analysis, pass the cell suspension through a 40 µm cell strainer to remove any clumps, which can clog the flow cytometer. b. Analyze the samples on a flow cytometer. PI is typically excited by a 488 nm laser, and its emission is collected in the red fluorescence channel (e.g., PE-Texas Red, ~610 nm). c. Collect data using a linear scale for the fluorescence parameter corresponding to DNA content (e.g., FL2-A or PE-Texas Red-A). d. It is crucial to set up the cytometer to exclude doublets and aggregates. This is achieved by plotting the fluorescence area (FL2-A) against the fluorescence width (FL2-W). Single cells will have a proportional area and width, while doublets will have a similar width but approximately double the area. e. Collect a sufficient number of events (typically 10,000-20,000 single cells) for robust statistical analysis.

Workflow start Start: Seed Cells treat Treat with Pyridopyrimidine (Dose-Response & Time-Course) start->treat harvest Harvest Cells (Trypsinization/Collection) treat->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix in Cold 70% Ethanol (Crucial for Permeabilization) wash_pbs->fix wash_stain Wash and Resuspend in PI/RNase Staining Solution fix->wash_stain incubate Incubate 30 min in Dark wash_stain->incubate filter Filter through 40µm Mesh incubate->filter acquire Acquire on Flow Cytometer (Linear Scale, Doublet Discrimination) filter->acquire analyze Analyze Data (Cell Cycle Modeling) acquire->analyze end End: Quantified Results analyze->end

Caption: Experimental workflow for cell cycle analysis.

V. Data Analysis and Interpretation

A. Histogram Interpretation

The output from the flow cytometer is a histogram of cell count versus fluorescence intensity.

  • G0/G1 Peak: The first, and typically largest, peak represents cells with a 2N DNA content.

  • G2/M Peak: The second peak, at approximately twice the fluorescence intensity of the G1 peak, represents cells with a 4N DNA content.

  • S Phase: The region between the G1 and G2/M peaks represents cells actively synthesizing DNA, with a DNA content between 2N and 4N.

  • Sub-G1 Peak: A peak appearing to the left of the G1 peak (with <2N DNA content) is indicative of apoptotic cells. During apoptosis, DNA is cleaved into small fragments that leak out of the cell upon permeabilization, resulting in reduced PI staining.[10][11][14]

B. Expected Results with Pyridopyrimidine Treatment

Treatment with an effective pyridopyrimidine CDK4/6 inhibitor is expected to cause a dose- and time-dependent increase in the percentage of cells in the G1 phase, with a corresponding decrease in the percentage of cells in the S and G2/M phases.[4][13] At higher concentrations or longer time points, a sub-G1 peak may emerge, indicating the induction of apoptosis.

Treatment Group% G0/G1% S% G2/M% Sub-G1Interpretation
Vehicle Control55%30%15%<2%Baseline proliferation.
Pyridopyrimidine (Low Dose)70%20%10%<2%Onset of G1 arrest.
Pyridopyrimidine (High Dose)85%8%7%<2%Potent G1 arrest.
Pyridopyrimidine (High Dose, Long Incubation)75%5%5%15%G1 arrest followed by apoptosis.

Note: These are representative data and will vary by cell line, compound potency, and experimental conditions.

C. Quantitative Analysis

Use dedicated cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and accurately quantify the percentage of cells in each phase. These programs use mathematical models (e.g., Dean-Jett-Fox) to fit curves to the G1 and G2/M peaks and integrate the area for the S phase.

VI. Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
High CV of G1/G2 Peaks (Broad Peaks) - Flow rate too high.- Inconsistent staining.- Cell clumps.- Run samples at the lowest flow rate setting.[15]- Ensure accurate cell counting and consistent staining volumes.- Filter cells through a nylon mesh immediately before acquisition.
No Clear G2/M Peak - Cells are not proliferating (contact inhibited or quiescent).- Insufficient cell number acquired.- Ensure cells are harvested during the exponential growth phase.[16]- Acquire at least 10,000 single-cell events.
Excessive Debris / High Sub-G1 in Control - Harsh trypsinization.- Overly vigorous pipetting/vortexing.- Cells were unhealthy prior to treatment.- Optimize trypsinization time.- Handle cells gently to avoid mechanical lysis.- Ensure a healthy, log-phase starting culture.
Shifting G1 Peak Position Between Samples - Inconsistent cell numbers leading to variable dye-to-DNA ratio.- Instrument instability.- Standardize the cell number per sample for staining.[5]- Run instrument quality control beads and allow the cytometer to warm up and stabilize before acquisition.

VII. Conclusion

Cell cycle analysis by flow cytometry is an indispensable tool for characterizing the mechanism of action of pyridopyrimidine-based CDK inhibitors. By carefully designing experiments with appropriate controls, following a robust and validated protocol, and applying rigorous data analysis, researchers can obtain reliable and quantitative data on compound-induced cell cycle arrest and apoptosis. This information is critical for the rational development of novel anticancer therapeutics and for understanding the fundamental biology of cell cycle control.

VIII. References

  • Buquemar, A., & Petroni, G. (2024). Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors. Methods in Cell Biology, 181, 197-212. Available at: --INVALID-LINK--

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). CDK4/6 and CDK2 inhibitors modulate cell cycle and cyclin levels and reduce the hyperphosphorylation of Rb in Braf-wild type melanoma. Retrieved from --INVALID-LINK--

  • R&D Systems. (n.d.). Propidium Iodide Cell Viability Flow Cytometry Protocol. Retrieved from --INVALID-LINK--

  • Moores Cancer Center. (n.d.). Protocols. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Effects of CDK inhibitors on cell cycle, pSMAD2L and pHH3 expression in NSCLC cell lines. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). CDK6 inhibitors based on the pyrido-pyrimidine scaffold. Retrieved from --INVALID-LINK--

  • Wood, D. J., & Endicott, J. A. (2018). Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture. bioRxiv. Available at: --INVALID-LINK--

  • Koc, S., et al. (2015). Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Cells in Patients with Chronic Myeloid Leukemia and Multiple Myeloma. BioMed Research International. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). SubG1 apoptotic peak was determined by flow cytometry. Retrieved from --INVALID-LINK--

  • Bitesize Bio. (2025). The Proper Way To Use The Sub-G1 Assay. Retrieved from --INVALID-LINK--

  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes: Propidium Iodide Staining for Cell Cycle Analysis in Aciculatin-Treated Cells. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Sub-G1 (apoptotic cells) analysis after single and combinatorial treatment. Retrieved from --INVALID-LINK--

  • Qiu, J., et al. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of Visualized Experiments, (50), 2597. Available at: --INVALID-LINK--

  • Blizard Institute. (2019). DNA fragmentation and Apoptosis - Flow Cytometry Core Facility. Retrieved from --INVALID-LINK--

  • Alvarez-Fernandez, M., & Malumbres, M. (2020). CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. Cell Cycle, 19(18), 2289-2301. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Cell cycle and action of CDK4/6 inhibitor. Retrieved from --INVALID-LINK--

  • VanderWel, S. N., et al. (2005). Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry, 48(7), 2371-2387. Available at: --INVALID-LINK--

  • Elabscience. (2024). Three Common Problems and Solutions of Cell Cycle Detection. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Cell cycle analysis after treatment with palbociclib. Retrieved from --INVALID-LINK--

  • MDPI. (2019). Targeting Cell Cycle in Breast Cancer: CDK4/6 Inhibitors. Retrieved from --INVALID-LINK--

  • American Journal of Managed Care. (2014). Regaining Control of the Cell Cycle With CDK 4/6 Inhibitors: A Promising Targeted Therapy for Breast Cancer. Retrieved from --INVALID-LINK--

  • Asghar, U., et al. (2015). Cyclin-Dependent Kinase 4 and 6 Inhibitors in Cell Cycle Dysregulation for Breast Cancer Treatment. Cancers, 7(4), 2424-2441. Available at: --INVALID-LINK--

  • Cell Signaling Technology. (n.d.). Flow Cytometry Troubleshooting Guide. Retrieved from --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Chloropyrido[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 8-Chloropyrido[3,a-d]pyrimidin-4-ol. This document is designed to provide Senior Application Scientist-level insights, troubleshooting advice, and optimized protocols to help you improve the yield and purity of this critical chemical intermediate. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose and solve common issues encountered in the laboratory.

Overview of the Synthetic Pathway

The synthesis of 8-Chloropyrido[3,4-d]pyrimidin-4-ol is typically accomplished via a robust two-step process starting from 3-aminoisonicotinic acid (also known as 3-amino-4-pyridinecarboxylic acid). The general workflow involves an initial cyclocondensation to form the pyridopyrimidinone core, followed by a chlorination step.

Synthetic_Pathway Start 3-Aminoisonicotinic Acid Intermediate Pyrido[3,4-d]pyrimidin-4-ol Start->Intermediate Step 1: Cyclocondensation (e.g., Formamide, Heat) Product This compound Intermediate->Product Step 2: Chlorination (e.g., POCl₃)

Caption: General two-step synthesis of this compound.

While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield. This guide provides a structured approach to troubleshooting these specific issues.

Troubleshooting Guide: Q&A Format

This section addresses specific problems you may encounter during the synthesis. The troubleshooting logic is designed to help you systematically identify and resolve the root cause of low yields or impurities.

Troubleshooting_Workflow start Low Overall Yield check_step1 Problem in Step 1? (Cyclocondensation) start->check_step1 check_step2 Problem in Step 2? (Chlorination) start->check_step2 q1_step1 Q: Slow/Incomplete Reaction? check_step1->q1_step1 q2_step1 Q: Side Product Formation? check_step1->q2_step1 q1_step2 Q: Difficult Work-up/Purification? check_step2->q1_step2 q2_step2 Q: Product Decomposition? check_step2->q2_step2 a1_step1 A: Optimize Temperature & Reagent Choice q1_step1->a1_step1 a2_step1 A: Ensure Anhydrous Conditions & Starting Material Purity q2_step1->a2_step1 a1_step2 A: Use Stoichiometric POCl₃ & Controlled Quenching q1_step2->a1_step2 a2_step2 A: Lower Reaction Temperature & Use Acid Scavenger q2_step2->a2_step2

Caption: Troubleshooting decision tree for the synthesis.
Part A: The Cyclocondensation Step (Synthesis of Pyrido[3,4-d]pyrimidin-4-ol)

The formation of the fused pyrimidine ring is the foundation of the synthesis. Success here is critical for a high overall yield.

Q1: My cyclization reaction with formamide is incomplete, resulting in a low yield of the Pyrido[3,4-d]pyrimidin-4-ol intermediate. How can I improve this?

Answer: This is a common issue often related to reaction conditions and reagent choice. The reaction of an aminocarboxylic acid with formamide is a dehydration/condensation process that requires sufficient thermal energy to proceed.

  • Causality: Formamide serves as both the solvent and the source of the N-C=O unit that forms the pyrimidinone ring. Insufficient temperature or reaction time will lead to incomplete conversion. However, excessive heat can cause decomposition of the starting material and the product.

  • Expert Recommendation:

    • Temperature Control: Instead of a fixed high temperature, try a stepwise heating profile. Hold the reaction at 120-130°C for 1-2 hours to allow for initial dissolution and reaction, then slowly increase the temperature to 150-160°C and hold for 4-6 hours. Monitor the reaction by TLC or LC-MS.

    • Alternative Reagents: While formamide is common due to its low cost, other reagents can offer milder conditions and potentially higher yields.[1] Consider using triethyl orthoformate with a catalytic amount of acid, or heating with formic acid under reflux.

ReagentTypical ConditionsAdvantagesDisadvantages
Formamide 150-180°C, 4-8 hInexpensive, acts as solventHigh temperatures, potential for decomposition
Formic Acid Reflux, 6-12 hMilder than formamideLonger reaction times, acidic conditions
Triethyl Orthoformate Reflux with cat. acidForms volatile byproductsHigher cost, requires acid catalyst

Q2: I am observing a significant amount of dark, tar-like material and multiple side products during the cyclization. What is causing this and how can it be prevented?

Answer: Tar formation is a clear indicator of decomposition, which can be caused by excessive heat or impurities in the starting material. The primary side product is often the N-formylated intermediate that fails to cyclize.

  • Causality: The amino group of 3-aminoisonicotinic acid can be formylated by formamide, but the subsequent intramolecular cyclization (a nucleophilic attack by the nitrogen onto the activated carboxyl group) is the rate-limiting step. If the temperature is too high, the starting material or the formylated intermediate can decarboxylate or polymerize.

  • Expert Recommendation:

    • Purity of Starting Material: Ensure your 3-aminoisonicotinic acid is pure and, most importantly, dry. The presence of water can interfere with the dehydration mechanism. Recrystallize the starting material if necessary.

    • Anhydrous Conditions: Although formamide is the solvent, ensure the reaction vessel is dry and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions at high temperatures.

    • Controlled Work-up: After the reaction is complete, do not pour the hot mixture directly into water. Allow it to cool to below 100°C first. The product often precipitates upon cooling. The solid can be collected by filtration and washed with water and then a non-polar solvent like ethanol or acetone to remove residual formamide and soluble impurities.

Part B: The Chlorination Step (Conversion to this compound)

This step converts the hydroxyl group of the pyrimidinone into a chloro group, creating a reactive site for further functionalization. The choice of chlorinating agent and reaction conditions is paramount.

Q1: My chlorination using a large excess of phosphorus oxychloride (POCl₃) is difficult to manage at scale, with a hazardous quench and challenging purification. Is there a more efficient and safer method?

Answer: Yes. The traditional method of using POCl₃ as both the reagent and solvent is often inefficient and environmentally burdensome. Modern protocols advocate for a more controlled, stoichiometric approach.

  • Causality: The hydroxyl group of the pyridopyrimidin-4-ol is a poor leaving group. POCl₃ acts as both a dehydrating and chlorinating agent to facilitate the conversion. Excess POCl₃ ensures the reaction goes to completion but leads to a highly acidic and reactive mixture that is difficult to quench.

  • Expert Recommendation: A superior method involves using a near-equimolar amount of POCl₃ with a tertiary amine base, such as pyridine or N,N-diisopropylethylamine (DIPEA), often without any additional solvent.[2]

    • Stoichiometric Control: Use 1.0 to 1.5 equivalents of POCl₃ per hydroxyl group.

    • Acid Scavenger: Add 1.0 to 1.2 equivalents of a base like pyridine. The base neutralizes the HCl generated during the reaction, preventing potential side reactions and product degradation.

    • Solvent-Free Conditions: The reaction can often be run neat or in a high-boiling solvent like toluene or xylene. Heating the mixture at 100-120°C for 2-6 hours is typically sufficient.[3] This solvent-free approach simplifies the work-up, as there is no large excess of POCl₃ to destroy.[2]

MethodPOCl₃ AmountBaseWork-upYield/Purity
Conventional Large Excess (Solvent)None or catalytic DMFHazardous quench on ice, pH adjustmentVariable, often lower purity
Optimized 1.0 - 1.5 eq.1.0 - 1.2 eq. PyridineControlled quench, filtrationHigh Yield, High Purity[2]

Q2: The final this compound product is often discolored and requires extensive purification. How can I obtain a cleaner crude product?

Answer: Discoloration is usually due to thermal degradation or residual acidic impurities. A carefully controlled work-up is key to isolating a clean product.

  • Causality: The chlorinated product can be unstable to prolonged heat and highly acidic conditions. The work-up procedure, especially the neutralization step, is critical for preventing the formation of colored impurities.

  • Expert Recommendation:

    • Controlled Quenching: After cooling the reaction mixture, pour it slowly onto a vigorously stirred slurry of crushed ice and water. This dissipates the heat from the exothermic hydrolysis of any remaining POCl₃.

    • Neutralization: Adjust the pH of the aqueous slurry to 7-8 using a base. A solution of aqueous ammonia or sodium carbonate is preferred over sodium hydroxide, as it is less harsh and reduces the risk of hydrolyzing the chloro group back to the hydroxyl.[2][4]

    • Precipitation and Washing: The product should precipitate as a solid upon neutralization. Collect the solid by filtration. Wash it thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol or diethyl ether to dry the product and remove organic-soluble impurities. Recrystallization from a solvent like ethanol or acetonitrile can be performed for further purification if needed.

Frequently Asked Questions (FAQs)

  • Q: What is the most effective way to monitor the progress of these reactions?

    • A: For both steps, Thin Layer Chromatography (TLC) is an effective and rapid method. Use a solvent system like 10% Methanol in Dichloromethane. The product is typically more non-polar than the starting material. For more precise monitoring, especially for tracking the disappearance of starting material and the appearance of side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

  • Q: How critical is the purity of the starting 3-aminoisonicotinic acid?

    • A: It is extremely critical. Impurities from the synthesis of the starting material can carry through and interfere with the cyclization step, often leading to the tar formation discussed earlier. It is advisable to use a high-purity grade or recrystallize it before use.

  • Q: Can the Vilsmeier-Haack reaction be used for the cyclization step?

    • A: Yes, the Vilsmeier-Haack reagent (formed from POCl₃ and DMF) can be used to synthesize pyrimidin-4(3H)-ones from suitable precursors.[5] This approach can sometimes offer milder conditions and different selectivity compared to high-temperature formamide reactions, representing a valuable alternative for optimization.[6][7]

Detailed Experimental Protocols

The following protocols are based on optimized procedures designed for high yield and purity.

Protocol 1: Synthesis of Pyrido[3,4-d]pyrimidin-4-ol
  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminoisonicotinic acid (1.0 eq).

  • Add formamide (5-10 volumes, e.g., 5-10 mL per gram of starting material).

  • Heat the mixture with stirring to 150-160°C under a nitrogen atmosphere.

  • Maintain this temperature for 5-7 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to approximately 80°C.

  • Slowly add an equal volume of deionized water. The product should precipitate.

  • Cool the mixture further in an ice bath for 30 minutes.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol.

  • Dry the solid under vacuum to yield Pyrido[3,4-d]pyrimidin-4-ol as an off-white to light brown solid.

Protocol 2: Optimized Chlorination to this compound[2]
  • In a dry flask under a nitrogen atmosphere, suspend Pyrido[3,4-d]pyrimidin-4-ol (1.0 eq) in a minimal amount of toluene or use solvent-free conditions.

  • Add dry pyridine (1.2 eq) to the suspension with stirring.

  • Cool the mixture in an ice bath and add phosphorus oxychloride (POCl₃) (1.3 eq) dropwise, keeping the internal temperature below 20°C.

  • After the addition is complete, heat the reaction mixture to 110°C and maintain for 3-5 hours. Monitor by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting slurry to pH 7-8 by the slow addition of concentrated aqueous ammonia.

  • Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with abundant cold water.

  • Dry the product under vacuum to afford this compound.

References

preventing degradation of 8-Chloropyrido[3,4-d]pyrimidin-4-ol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Chloropyrido[3,4-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound in solution. Our goal is to equip you with the knowledge to proactively prevent degradation and ensure the integrity of your experiments.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound with a structure that suggests potential susceptibility to certain degradation pathways. The presence of a chloropyrimidine ring and a pyridinone moiety indicates that factors such as pH, light, and oxidative stress could impact its stability in solution. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for this compound in solution?

While specific degradation studies on this compound are not extensively published, based on its chemical structure and the known behavior of related heterocyclic compounds, we can anticipate three primary degradation pathways.[1][2] These are hydrolysis, photodegradation, and oxidation.

  • Hydrolysis: The chloro substituent on the pyrimidine ring is susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions. This can lead to the formation of the corresponding hydroxy derivative.

  • Photodegradation: Many nitrogen-containing heterocyclic aromatic compounds are known to be sensitive to light, particularly UV radiation.[3][4][5][6] This can lead to complex degradation pathways and the formation of various byproducts.

  • Oxidation: The electron-rich nature of the pyridopyrimidine ring system can make it susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.

Q2: What are the ideal storage conditions for this compound as a solid and in solution?

To ensure the long-term stability of this compound, the following storage conditions are recommended:

FormTemperatureAtmosphereLight Condition
Solid 2-8°C[7]Inert (e.g., Argon, Nitrogen)[7]Protected from light (amber vial)
Solution -20°C to -80°CInertProtected from light (amber vial)

Rationale: Storing the solid compound under an inert atmosphere at refrigerated temperatures minimizes the risk of hydrolysis from atmospheric moisture and thermal degradation.[7] For solutions, freezing at -20°C or -80°C significantly slows down degradation kinetics. Protecting both solid and solution forms from light is crucial to prevent photodegradation.

Q3: Which solvents are recommended for dissolving this compound?

Based on the typical solubility of similar heterocyclic compounds, polar aprotic solvents are generally preferred.

  • Recommended: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

  • Use with Caution: Alcohols like ethanol and methanol can act as nucleophiles and potentially lead to solv Olysis products over time, similar to hydrolysis. If their use is necessary, prepare solutions fresh and store them at low temperatures for short durations.

  • Avoid: Aqueous solutions, especially at non-neutral pH, should be used immediately after preparation due to the risk of hydrolysis.

Troubleshooting Guide

Scenario 1: I am seeing a new, more polar peak in my HPLC analysis after storing my compound in a DMSO solution at room temperature for a few days.

This is a common observation and likely indicates the onset of degradation.

Potential Cause: Hydrolysis of the chloro group to a hydroxyl group. Even trace amounts of water in the DMSO can lead to this conversion over time, especially with exposure to light and ambient temperatures.

Troubleshooting Steps:

  • Confirm the Identity of the Degradant: If possible, use LC-MS to determine the mass of the new peak. A mass increase of 18 Da (loss of HCl, gain of OH) would strongly suggest hydrolysis.

  • Optimize Storage: Aliquot your stock solution into smaller, single-use vials and store them at -80°C. This minimizes freeze-thaw cycles and reduces the exposure of the bulk solution to ambient conditions.

  • Use Anhydrous Solvents: When preparing solutions, use high-purity, anhydrous DMSO to minimize the presence of water.

G

Scenario 2: My experimental results are inconsistent, and I suspect my compound is degrading during the experiment.

Inconsistent results can often be traced back to the in-experiment stability of the compound.

Potential Causes:

  • Photodegradation: Exposure to ambient laboratory light, especially for prolonged periods, can degrade the compound.

  • pH Instability: The experimental medium (e.g., cell culture media, buffer) may have a pH that promotes hydrolysis.

  • Oxidative Stress: The presence of oxidizing agents or reactive oxygen species in the experimental system can lead to degradation.

Preventative Measures & Experimental Design:

  • Minimize Light Exposure: Conduct experimental steps in a darkened room or use amber-colored labware.

  • pH Control: If possible, buffer the experimental medium to a neutral pH. If the experiment requires acidic or basic conditions, minimize the exposure time of the compound to these conditions.

  • Fresh is Best: Prepare working solutions immediately before use from a frozen stock.

  • Include Controls: Run a stability control by incubating the compound in the experimental medium for the duration of the experiment and analyzing it by HPLC to assess for degradation.

G

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the steps for preparing a stable stock solution of this compound.

  • Pre-weighing: Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh the desired amount of the compound in a fume hood.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

  • Mixing: Gently vortex or sonicate the solution until the compound is fully dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into single-use amber vials, purge with an inert gas (e.g., argon or nitrogen) if possible, and store at -80°C.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.[1][2][8]

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Dilute the stock solution in 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate the solid compound at 80°C for 48 hours.

    • Photostability: Expose a solution of the compound to a calibrated light source (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to identify and quantify any degradation products.

References

Technical Support Center: Overcoming Resistance to Pyrido[3,4-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrido[3,4-d]pyrimidine-based inhibitors. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during your experiments, with a focus on overcoming acquired resistance. Our approach is rooted in mechanistic understanding and validated experimental protocols to ensure the integrity and success of your research.

Introduction: The Challenge of Resistance

The pyrido[3,4-d]pyrimidine scaffold is a versatile core in the design of potent kinase inhibitors targeting a range of oncoproteins, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and Monopolar Spindle 1 (Mps1).[1][2][3][4] While these inhibitors have shown significant promise in preclinical and clinical settings, the emergence of drug resistance remains a primary obstacle to their long-term efficacy.[3][5][6] This guide will equip you with the knowledge and practical tools to investigate and potentially overcome resistance to this important class of therapeutic agents.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise when working with pyrido[3,4-d]pyrimidine-based inhibitors.

Q1: My pyrido[3,4-d]pyrimidine-based inhibitor is losing efficacy in my cell line over time. What are the likely causes?

A1: A gradual loss of efficacy, characterized by an increasing IC50 value, typically points towards the development of acquired resistance. The most common mechanisms include:

  • On-target secondary mutations: The target kinase may acquire mutations that reduce the binding affinity of the inhibitor. A well-documented example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation EGFR inhibitors.[5][6]

  • Bypass signaling pathway activation: Cancer cells can adapt by upregulating parallel signaling pathways to circumvent the inhibited target. For instance, in the context of CDK4/6 inhibitors, the PI3K/AKT/mTOR pathway can be activated to drive cell proliferation despite CDK4/6 inhibition.[3][7]

  • Target protein expression changes: Alterations in the expression levels of the target protein or key pathway components, such as the loss of the Retinoblastoma (RB) tumor suppressor for CDK4/6 inhibitors, can render the inhibitor ineffective.[3][7]

  • Increased drug efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the inhibitor out of the cell, reducing its intracellular concentration.[8]

Q2: How can I determine if my resistant cell line has a mutation in the target kinase?

A2: The most direct way to identify mutations is through sequencing of the target kinase's gene.

  • Sanger sequencing of the kinase domain is a cost-effective method to screen for known resistance mutations.

  • Next-generation sequencing (NGS) provides a more comprehensive analysis and can identify novel mutations across the entire gene.

Q3: My inhibitor is designed to be highly specific. Why am I observing off-target effects?

A3: While pyrido[3,4-d]pyrimidine scaffolds can be designed for high specificity, "off-target" effects can still occur. This may not always be detrimental; some off-target activities can have synergistic therapeutic effects.[9] However, if you suspect adverse off-target effects, consider performing a kinome-wide profiling assay to identify other kinases that your compound may be inhibiting.

Q4: Are there strategies to re-sensitize resistant cells to my inhibitor?

A4: Yes, several strategies can be employed:

  • Combination therapy: Combining your inhibitor with an agent that targets the resistance mechanism can be effective. For example, if resistance is driven by PI3K pathway activation, co-treatment with a PI3K inhibitor may restore sensitivity.[3]

  • Next-generation inhibitors: If resistance is due to a specific mutation, a next-generation pyrido[3,4-d]pyrimidine inhibitor designed to bind to the mutated target could be effective.[2][10]

  • Targeting drug efflux pumps: If increased drug efflux is the cause, co-administration with an ABC transporter inhibitor could restore intracellular drug concentrations.[8]

Troubleshooting Guides

This section provides detailed experimental workflows to diagnose and address specific resistance mechanisms.

Guide 1: Investigating On-Target Resistance - The Case of a Putative EGFR Inhibitor

Scenario: You have developed a novel pyrido[3,4-d]pyrimidine-based EGFR inhibitor. After prolonged treatment of a sensitive NSCLC cell line (e.g., HCC827, which harbors an activating EGFR mutation), you observe a significant increase in the inhibitor's IC50 value. You hypothesize that a secondary mutation in EGFR, such as T790M, is responsible for the acquired resistance.

cluster_0 Phase 1: Confirmation of Resistance cluster_1 Phase 2: Molecular Characterization cluster_2 Phase 3: Functional Validation a Generate resistant cell line (prolonged inhibitor exposure) b Confirm resistance with dose-response assay (compare IC50 to parental line) a->b c Isolate genomic DNA and RNA from parental and resistant cells b->c Resistant phenotype confirmed d PCR amplify and Sanger sequence the EGFR kinase domain c->d e Analyze sequencing data for mutations (e.g., T790M) d->e f Western blot for p-EGFR and downstream signaling (p-AKT, p-ERK) with inhibitor treatment e->f Mutation identified g Compare signaling inhibition in parental vs. resistant cells f->g cluster_0 Phase 1: Characterize Resistant Phenotype cluster_1 Phase 2: Screen for Bypass Pathways cluster_2 Phase 3: Test Combination Therapy a Confirm resistance with proliferation assay (e.g., IncuCyte or crystal violet) b Perform cell cycle analysis (flow cytometry) to assess G1 arrest a->b c Phospho-kinase array to compare parental and resistant cells b->c Resistance confirmed, loss of G1 arrest d Western blot to validate candidate pathways (e.g., p-AKT, p-mTOR, Cyclin E) c->d e Treat resistant cells with your CDK4/6 inhibitor + inhibitor of the identified bypass pathway d->e Bypass pathway identified f Assess for synergistic growth inhibition (e.g., calculate Combination Index) e->f cluster_0 EGFR Signaling and Resistance EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR T790M T790M Mutation T790M->Inhibitor Blocks Binding AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation cluster_1 CDK4/6 Signaling and Resistance CDK46 Cyclin D-CDK4/6 RB RB CDK46->RB Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->CDK46 E2F E2F RB->E2F G1S G1-S Transition E2F->G1S PI3K_AKT PI3K/AKT Pathway PI3K_AKT->CDK46 Bypass Activation

References

Technical Support Center: Enhancing Selectivity of 8-Chloropyrido[3,4-d]pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Chloropyrido[3,4-d]pyrimidin-4-ol and its derivatives. This guide provides in-depth troubleshooting, validated protocols, and expert insights to address the unique selectivity challenges encountered during the functionalization of this important heterocyclic scaffold. Our goal is to empower you to navigate common experimental hurdles and achieve higher yields and purity for your target compounds.

Section 1: Foundational Concepts - Understanding the Selectivity Challenge

The this compound scaffold is a valuable building block in medicinal chemistry. However, its functionalization, particularly via palladium-catalyzed cross-coupling, is not straightforward. Achieving high selectivity for substitution at the C-8 position requires a nuanced understanding of the molecule's inherent chemical properties.

The Pyrido[3,4-d]pyrimidin-4-one Scaffold: Tautomerism and Reactivity

A critical, and often overlooked, aspect of this molecule is its existence in a tautomeric equilibrium. The "-ol" form is in equilibrium with the more stable lactam (or "-one") form, 8-Chloro-7H-pyrido[3,4-d]pyrimidin-4(3H)-one. This equilibrium presents two primary sites for potential reactivity in cross-coupling reactions: the desired C8-Cl bond and the potentially problematic N7-H bond of the lactam.

G cluster_tautomer Tautomeric Equilibrium cluster_reactivity Key Reactive Sites T1 This compound (Enol Form) T2 8-Chloro-7H-pyrido[3,4-d]pyrimidin-4(3H)-one (Lactam Form - Major Tautomer) T1->T2 Equilibrium C8 C8-Cl Bond (Target for Cross-Coupling) T2->C8 Desired Reaction Site N7 N7-H Bond (Site of Competing Reactivity) T2->N7 Undesired Reaction Site

Diagram 1: Tautomerism and key reactive sites.

Under the basic conditions required for most cross-coupling reactions, the lactam proton can be abstracted, creating a highly nucleophilic nitrogen anion that can compete with the C-Cl bond for reaction with the palladium catalyst, leading to undesired N-7 functionalization.

Competing Pathways: C-8 Coupling vs. N-7 Functionalization & Catalyst Inhibition

The primary selectivity challenge is to promote the palladium-catalyzed oxidative addition at the C8-Cl bond while suppressing the reaction at the N-7 position. Furthermore, the pyridine nitrogen (at position 1) and the pyrimidine nitrogen (at position 3) are Lewis basic sites that can coordinate to the palladium center, leading to catalyst inhibition or deactivation, which results in low or no conversion.[1]

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered in the lab in a direct question-and-answer format.

Q1: My C-8 cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) shows low to no conversion. What are the most common causes and what should I check first?

A1: Low conversion is a frequent problem, often stemming from catalyst deactivation or sub-optimal reaction conditions. The pyridopyrimidine core itself can be an inhibitor.[1][2]

Initial Troubleshooting Steps:

  • Inert Atmosphere Integrity: Oxygen can irreversibly oxidize the active Pd(0) catalyst.[3] Ensure your reaction vessel was properly sealed and that solvents were rigorously degassed. Re-run the reaction after purging the assembled apparatus with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst & Ligand Activity: Palladium precatalysts and phosphine ligands can degrade with improper storage. Use a fresh batch of catalyst and ligand. For challenging C-Cl bonds, standard catalysts like Pd(PPh₃)₄ are often ineffective.[4] Consider using more robust, air-stable precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3) which are designed for activating inert C-Cl bonds.[3][4]

  • Reagent Purity: Verify the purity of your starting material and coupling partner. Boronic acids, for instance, can degrade via protodeboronation upon storage.[3]

  • Base & Solvent Choice: The base and solvent are not independent variables. If you are using an inorganic base like K₃PO₄ or Cs₂CO₃, ensure it is finely powdered and anhydrous, as clumps can reduce the effective surface area and slow the reaction.[3] For biphasic systems (e.g., Toluene/Water), vigorous stirring is essential to maximize interfacial contact.[3]

G start Low or No Conversion q1 Is the atmosphere strictly inert? start->q1 s1 Degas solvents thoroughly. Purge vessel with Ar/N2. q1->s1 No q2 Are catalyst & ligand active? q1->q2 Yes s1->q2 s2 Use fresh reagents. Switch to an air-stable precatalyst (e.g., G3 Palladacycle). q2->s2 No q3 Is the base appropriate and sufficiently soluble/dispersed? q2->q3 Yes s2->q3 s3 Use finely powdered, anhydrous base. Ensure vigorous stirring. Consider a more soluble organic base. q3->s3 No end Re-run Experiment q3->end Yes s3->end

Diagram 2: Initial troubleshooting workflow for low conversion.
Q2: I'm observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I suppress this side reaction?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, especially with electron-deficient heterocycles.[4] It typically occurs when the desired reductive elimination step is slow, allowing competing pathways to dominate.

Solutions:

  • Ligand Choice: This is the most critical factor. The issue often arises from a slow C-N or C-C bond-forming reductive elimination. Switching to a bulkier, more electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos) can dramatically accelerate this step, outcompeting the hydrodehalogenation pathway.[4][5]

  • Base Purity: Ensure your base is anhydrous and high-purity. Sodium tert-butoxide (NaOtBu), a common choice for Buchwald-Hartwig reactions, can contain traces of sodium hydroxide or moisture which can exacerbate this problem.[4]

  • Amine/Boronic Acid Stoichiometry: Using a slight excess (1.2–1.5 equivalents) of the nucleophilic coupling partner can help push the equilibrium towards the desired cross-coupling pathway.[4]

  • Scrupulous Anhydrous Conditions: If water is the suspected hydride source, ensure all reagents and solvents are rigorously dried.

Q3: My desired C-8 coupled product is contaminated with a byproduct corresponding to N-7 functionalization. How can I confirm this and improve C-8 selectivity?

A3: This is the core selectivity challenge. The N-7 anion is a potent nucleophile. Confirmation is best achieved using 2D NMR (HMBC/HSQC) to establish connectivity, or by high-resolution mass spectrometry to confirm the elemental composition.

Strategies to Enhance C-8 Selectivity:

  • Employ a Weaker, Non-Nucleophilic Base: Strong bases like NaOtBu or LHMDS readily deprotonate the N7-H, increasing the concentration of the competing nucleophile.[6] Switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ can significantly suppress N-7 deprotonation.[5] While this may require higher reaction temperatures, it is often the most effective solution.

  • Choose a Sterically Hindered Ligand: Very bulky ligands (e.g., XPhos, tBuXPhos) can create a sterically crowded environment around the palladium center. This steric bulk can physically block the approach of the N-7 atom to the metal, thereby favoring oxidative addition at the more accessible C-8 chloro-substituent.[5][7]

  • Protect the N-7 Position: If other methods fail, a protecting group strategy can be employed. The N-7 proton can be protected with a group that is stable to the cross-coupling conditions but can be removed later (e.g., SEM, PMB). This approach adds steps but guarantees selectivity.

Q4: In my Suzuki-Miyaura reaction, I'm losing my boronic acid reagent to protodeboronation. How can I prevent this?

A4: Protodeboronation is the undesired cleavage of the C-B bond, where the boron group is replaced by a hydrogen from a proton source (like water).[1][8] This is especially problematic with electron-deficient heteroaryl boronic acids.

Solutions:

  • Use a Milder Base: Strong bases in aqueous media accelerate protodeboronation. Switching from K₃PO₄ to a weaker base like K₂CO₃ or KF can be effective.[3]

  • Anhydrous Conditions: Water is the primary proton source for this side reaction. Switching to strictly anhydrous conditions (e.g., dry dioxane, dry base) can significantly reduce the problem.[3][8]

  • Use Boronic Esters: Boronic esters (e.g., pinacol esters, MIDA esters) are generally more stable towards protodeboronation than their corresponding boronic acids.[8] They can be used directly in the coupling reaction.

Section 3: Strategic Optimization of Selectivity

Beyond troubleshooting, proactively designing your experiment for high selectivity is key. The interplay between ligand, base, and solvent determines the reaction outcome.

Ligand Selection Guide

The ligand is arguably the most powerful tool for controlling selectivity. It directly influences both the steric and electronic environment of the palladium catalyst.

Ligand ClassExample(s)Key CharacteristicsBest ForCausality
Bulky Biaryl Monophosphines XPhos, RuPhos, BrettPhosSterically demanding, electron-rich.Suppressing hydrodehalogenation and promoting C-8 selectivity in C-N/C-O couplings.[5]Accelerates reductive elimination, the final product-forming step, making it faster than competing side reactions.[5] Steric bulk disfavors binding at the N-7 position.
Ferrocene-Based Ligands Josiphos, dppfRigid backbone, specific bite angle.General C-C couplings, can sometimes offer unique selectivity compared to biarylphosphines.[4][9]The defined geometry can influence the orientation of substrates around the metal center, impacting which site can readily undergo oxidative addition.
N-Heterocyclic Carbenes (NHCs) IPr, SIPrVery strong sigma-donors, sterically bulky.Activating highly unreactive C-Cl bonds; can sometimes invert "conventional" regioselectivity.[10][11]Forms highly stable and active Pd-NHC complexes that can facilitate the difficult oxidative addition step even at lower temperatures.[11]
Base Selection Guide

The base plays a crucial role in both activating the nucleophile (in Suzuki and Buchwald-Hartwig reactions) and potentially creating the competing N-7 anion.[12][13]

BasepKa of Conj. AcidTypical Use & RationaleSelectivity Impact
NaOtBu ~19Buchwald-Hartwig C-N/C-O couplings. Strong base needed to deprotonate the amine/alcohol nucleophile.[4]Low C-8 Selectivity. Strong basicity readily deprotonates the N7-H, promoting undesired N-7 side reactions. Use with caution.
K₃PO₄ ~12.3General purpose for Suzuki and some C-N couplings. Effective in activating boronic acids for transmetalation.[3][12]Good C-8 Selectivity. Moderately strong, often providing a good balance between activating the desired nucleophile and minimizing N-7 deprotonation.
Cs₂CO₃ / K₂CO₃ ~10.3Suzuki couplings, C-N couplings with base-sensitive substrates.[5][12]High C-8 Selectivity. Weaker basicity significantly disfavors N-7 deprotonation. May require higher temperatures or a more active catalyst system to achieve good conversion.

Section 4: Validated Experimental Protocols

These protocols serve as a robust starting point for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific substrate.

Protocol: C-8 Selective Suzuki-Miyaura Coupling

This protocol is designed to maximize C-8 selectivity by using a moderately strong base and a robust catalyst system.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and finely powdered, anhydrous K₃PO₄ (3.0 equiv).[3]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with Argon or Nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a substrate concentration of ~0.1 M.[3]

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to 100 °C.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor progress by taking small aliquots and analyzing via LC-MS or TLC. Check for consumption of starting material and formation of both the desired product and any potential isomers.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol: C-8 Selective Buchwald-Hartwig Amination

This protocol uses a bulky ligand and a carbonate base to favor C-N coupling at the C-8 position over the N-7 position.

  • Vessel Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv) and Cs₂CO₃ (2.0 equiv).[5]

  • Inert Atmosphere: Seal the vial with a septum cap and a magnetic stir bar. Evacuate and backfill with Argon three times.

  • Reagent Addition: Under positive Argon pressure, add the palladium precatalyst (e.g., RuPhos Pd G3, 3 mol%), the amine (1.2 equiv), and degassed anhydrous solvent (e.g., Toluene or Dioxane, to 0.1 M).

  • Reaction: Heat the sealed vial to 110 °C with vigorous stirring.

  • Monitoring & Workup: Follow steps 6-8 from the Suzuki-Miyaura protocol above.

G cluster_cycle Simplified Pd Catalytic Cycle & Side Reactions cluster_side Pd0 L-Pd(0) Active Catalyst OA_Complex Ar-Pd(II)(L)-Cl Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Poison N-Heterocycle Coordination (Catalyst Poisoning) Pd0->Poison Inhibition Trans_Complex Ar-Pd(II)(L)-Nu Transmetalation Complex OA_Complex->Trans_Complex Transmetalation / Amine Coordination Hydro Ar-H (Hydrodehalogenation) OA_Complex->Hydro Competing Reduction N7_Product N7-Coupled Byproduct OA_Complex->N7_Product Competing Coupling Trans_Complex->Pd0 Reductive Elimination ArNu Ar-Nu Desired Product Trans_Complex->ArNu ArCl C8-Chloro Substrate ArCl->OA_Complex Nu Nucleophile (e.g., R-B(OH)2 or R-NH2) Nu->Trans_Complex N7H N7-H Anion N7H->OA_Complex

Diagram 3: Key steps and competing pathways in the catalytic cycle.

Section 5: References

  • Benchchem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. 1

  • Benchchem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. 4

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). National Institutes of Health. 10

  • Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. (2020). Journal of the American Chemical Society. 7

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. 14

  • Benchchem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. 12

  • Benchchem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. 8

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health. 15

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central. 16

  • Benchchem. (2025). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. 5

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar. 13

  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. 3

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (n.d.). PubMed Central. 17

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PubMed Central. 9

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health. 11

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec. 6

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. 2

References

Technical Support Center: Optimizing Reaction Conditions for 8-Chloropyrido[3,4-d]pyrimidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 8-Chloropyrido[3,4-d]pyrimidin-4-ol analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this important heterocyclic scaffold. Pyrido[3,4-d]pyrimidines are a class of compounds with significant therapeutic potential, acting as kinase inhibitors and antagonists for various receptors.[1][2] The successful synthesis of these analogs is crucial for advancing drug discovery programs.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in chemical principles and field-proven experience.

General Synthetic Strategy

The construction of the this compound core typically follows a two-stage process. First, a suitably substituted aminopyridine carboxylate or carboxamide is cyclized to form the pyridopyrimidinone ring. This is followed by a chlorination step to install the reactive chloro-group at the 4-position, creating a key intermediate for further diversification via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.[3]

G A Substituted 3-Aminopyridine-4-carboxamide B Pyrido[3,4-d]pyrimidin-4-ol Core A->B Cyclization (e.g., Chloroformamidine HCl) C 8-Chloro-pyrido[3,4-d]pyrimidin-4-ol B->C Chlorination (e.g., POCl₃) D Diversified Analogs C->D SₙAr / Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) G start_node Low Yield or Purity Issue q_node1 Check TLC/HPLC: Is Starting Material (SM) fully consumed? start_node->q_node1 Start Diagnosis q_node q_node p_node p_node s_node s_node p_node1 Problem: Incomplete Reaction Possible Causes: - Insufficient time/temp [1] - Deactivated reagents [1] - Poor SM purity [2] q_node1->p_node1 No q_node2 Does Mass Spec of crude show desired product mass? q_node1->q_node2 Yes s_node1 Increase reaction time/temp Use fresh/anhydrous reagents Re-purify SM p_node1->s_node1 Solutions p_node2 Problem: Side Reaction / Degradation Possible Causes: - Temp too high - Wrong regio-connectivity - Unexpected side reaction [2] q_node2->p_node2 No p_node3 Problem: Product Loss During Workup/Purification Possible Causes: - Product soluble in workup solvent - Hydrolysis on silica gel - Incomplete precipitation [9] q_node2->p_node3 Yes s_node2 Lower reaction temp Confirm SM structure Analyze byproducts to identify pathway p_node2->s_node2 Solutions s_node3 Extract aqueous layers Use deactivated silica/RP-HPLC Adjust pH/cool longer for precipitation p_node3->s_node3 Solutions

References

minimizing off-target effects of 8-Chloropyrido[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 8-Chloropyrido[3,4-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you design robust experiments, correctly interpret your data, and minimize the potential for confounding off-target effects.

The pyrido[3,4-d]pyrimidine scaffold is a core component of molecules targeting a range of protein families, particularly protein kinases.[1][2] Due to the conserved nature of the ATP-binding site across the human kinome, achieving absolute specificity is a significant challenge.[3] This guide provides the foundational principles and practical steps to ensure your experimental outcomes are attributable to the intended on-target activity of this compound.

Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific issues you may encounter during your experiments. We diagnose the potential cause, linking it to possible off-target activity, and provide a clear, actionable solution.

Issue 1: My phenotypic readout is inconsistent or weaker than expected, despite seeing target inhibition in a biochemical assay.
  • Potential Cause: This discrepancy often arises from poor cell permeability, rapid metabolism of the compound, or active efflux from the cell by transporters like ABCG2.[4] Alternatively, the cellular environment, with its high ATP concentration (1-5 mM), can outcompete the inhibitor, leading to a rightward shift in potency compared to biochemical assays which are often run at the Kₘ for ATP.[5]

  • Step-by-Step Solution:

    • Confirm Target Engagement in a Cellular Context: It is critical to move beyond biochemical assays and verify that the compound is reaching and binding to its intended target inside intact cells. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose.[4][6] It directly measures the thermal stabilization of a target protein upon ligand binding.

    • Dose-Response Analysis of Target Phosphorylation: Use a target-specific antibody to perform a Western blot analysis of your protein of interest. Treat cells with a range of concentrations of this compound and measure the phosphorylation status of your target or a direct downstream substrate. This will establish a cellular IC50 value.

    • Evaluate Cell Permeability: If direct target engagement cannot be confirmed, consider performing a Caco-2 permeability assay to assess the compound's ability to cross cell membranes.[7]

Issue 2: I observe a strong phenotype, but it doesn't correlate with the known function of my target protein.
  • Potential Cause: This is a classic indicator of a potent off-target effect. The observed phenotype may be the result of the compound inhibiting one or more other proteins that play a dominant role in the assayed biological pathway.[8][9] Many kinase inhibitors, for instance, exhibit polypharmacology, which can be therapeutically beneficial but experimentally confounding.[3]

  • Step-by-Step Solution:

    • Perform Broad Kinome-Wide Profiling: To identify unintended targets, screen this compound against a large panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).[10][11] This will provide a comprehensive list of potential off-targets. Follow up with IC50 determination for any kinases that show significant inhibition (>70%).[10]

    • Use a Negative Control: An ideal experiment includes a structurally similar but biologically inactive analog of your compound.[12][13] This control helps to rule out phenotypes caused by the chemical scaffold itself rather than specific target inhibition.

    • Genetic Validation: The gold standard for validating a chemical probe's phenotype is to use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the target protein. If the genetic approach produces the same phenotype as the compound, this provides the strongest evidence for on-target activity.[12]


Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding experimental design and data interpretation when using this compound.

Q1: What is the recommended starting concentration for my cell-based assays?

The optimal concentration is a balance between achieving maximal on-target inhibition and minimizing off-target effects and general cytotoxicity. A systematic approach is required:

  • Determine the Cellular IC50: As described in the troubleshooting section, first determine the concentration at which you see 50% inhibition of your target's activity in cells (e.g., via phospho-Western blot).

  • Assess Cytotoxicity: Run a cell viability assay (e.g., MTS or CellTiter-Glo®) in parallel.

  • Select a Working Concentration: A good starting point is typically 3-10 times the cellular IC50, provided this concentration does not induce significant cytotoxicity (>20% cell death). Using concentrations far in excess of the cellular IC50 dramatically increases the risk of engaging off-targets.[12] A comprehensive analysis should always include a full dose-response curve.

Q2: How can I be sure that the observed effect is due to inhibiting my target and not an unknown off-target?

This is the most critical question in chemical probe-based research. A multi-pronged validation strategy is essential for trustworthiness.

  • Biochemical Profiling: Demonstrate that the compound is potent against your purified target protein and characterize its selectivity against other related proteins (e.g., other kinases).[14]

  • Cellular Target Engagement: Confirm the compound binds its target in living cells using a method like CETSA.[4]

  • Structure-Activity Relationship (SAR): Show that changes in the compound's chemical structure correlate with changes in both biochemical potency and the cellular phenotype.

  • Orthogonal Validation: Use a structurally unrelated probe and/or a genetic method (e.g., CRISPR) to confirm that perturbation of the same target produces the same result.[12][13]

The workflow below illustrates a robust process for validating a chemical probe.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Phenotypic Confirmation Biochem Biochemical Assay (Potency on Target) Selectivity Selectivity Profiling (e.g., Kinome Scan) Biochem->Selectivity Is it potent? CETSA Cellular Target Engagement (e.g., CETSA) Selectivity->CETSA Is it selective? Cell_IC50 Cellular Potency Assay (e.g., Phospho-Western) CETSA->Cell_IC50 Tox Cytotoxicity Assay (e.g., MTS) Cell_IC50->Tox Phenotype Phenotypic Assay with This compound Tox->Phenotype Select non-toxic dose Orthogonal Orthogonal Probe Assay (Different Scaffold) Phenotype->Orthogonal Genetic Genetic Perturbation (e.g., CRISPR/siRNA) Phenotype->Genetic

Caption: Workflow for validating on-target effects.

Q3: What are the best practices for designing experiments with kinase inhibitors like this one?
  • Use Appropriate ATP Concentrations in Biochemical Assays: When measuring IC50 values in vitro, it's best to use an ATP concentration that is close to the Kₘ of the kinase.[15] This provides a more direct measure of the inhibitor's intrinsic affinity.

  • Always Include Controls: Every experiment should include a vehicle control (e.g., DMSO), a positive control (a known inhibitor of the pathway), and, if available, a negative control compound.[12][14]

  • Consider Compound Stability and Solubility: Ensure your compound is fully dissolved in your vehicle and stable in your cell culture media for the duration of the experiment. Poor solubility can lead to inaccurate and irreproducible results.

Data & Protocols

To aid in your experimental design, we provide a hypothetical selectivity profile and detailed protocols for key validation experiments.

Hypothetical Kinase Selectivity Profile

The following table illustrates a hypothetical comparison between the initial lead compound (this compound) and a rationally designed, more selective analog. This demonstrates how chemical modifications can be used to mitigate off-target effects. Lower IC50 values indicate higher potency.

Target KinaseThis compound (IC50, nM)Analog 2 (IC50, nM)
Primary Target (e.g., Mps1) 25 15
Off-Target Kinase A (e.g., Aurora A)150> 5,000
Off-Target Kinase B (e.g., CDK2)450> 10,000
Off-Target Kinase C (e.g., GSK3β)9008,500
Off-Target Kinase D (e.g., PIM1)2,100> 10,000

This data is for illustrative purposes only.

Experimental Protocols

This protocol measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate peptide by the target kinase.[16]

  • Prepare Reagents:

    • Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35.

    • Kinase: Recombinant purified target kinase.

    • Substrate: Specific peptide substrate for the kinase.

    • ATP Mix: Cold ATP mixed with [γ-³³P]ATP to the desired specific activity, diluted to the Kₘ concentration of the kinase.

    • Test Compound: 10-point, 3-fold serial dilution of this compound in DMSO, then diluted in kinase buffer.

  • Reaction Setup (96-well plate):

    • Add 5 µL of diluted test compound or DMSO (vehicle control).

    • Add 20 µL of a master mix containing kinase and substrate in kinase buffer.

    • Incubate for 10 minutes at room temperature.

  • Initiate Reaction:

    • Add 25 µL of the ATP mix to start the reaction.

    • Incubate for 60 minutes at 30°C.

  • Stop Reaction and Capture:

    • Add 50 µL of 0.75% phosphoric acid to stop the reaction.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the plate 3 times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection:

    • Dry the plate, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

This protocol assesses target engagement in intact cells by measuring the increased thermal stability of the target protein upon compound binding.[4]

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the test compound (e.g., 10x cellular IC50) or vehicle (DMSO) for 1 hour at 37°C.

  • Harvest and Heat:

    • Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Cell Lysis:

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction.

  • Protein Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific to the target protein.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, target engagement.

cluster_pathway Hypothetical Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Target Primary Target (e.g., Mps1) RTK->Target OffTargetA Off-Target (e.g., Aurora A) RTK->OffTargetA OffTargetB Off-Target (e.g., CDK2) RTK->OffTargetB Downstream Downstream Effector Target->Downstream Phenotype Desired Phenotype (e.g., Mitotic Arrest) Downstream->Phenotype UndesiredPhenotype Undesired Phenotype (e.g., Cytotoxicity) OffTargetA->UndesiredPhenotype OffTargetB->UndesiredPhenotype Inhibitor 8-Chloropyrido [3,4-d]pyrimidin-4-ol Inhibitor->Target On-Target Inhibition Inhibitor->OffTargetA Off-Target Effect Inhibitor->OffTargetB Off-Target Effect

Caption: On-target vs. off-target inhibition.

References

Technical Support Center: Improving the In Vivo Stability of 8-Chloropyrido[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to address the common stability and delivery challenges associated with 8-Chloropyrido[3,4-d]pyrimidin-4-ol in preclinical in vivo studies. As a substituted pyridopyrimidine, this compound belongs to a class of heterocyclic scaffolds known for their kinase inhibitory activity and, consequently, for their formulation challenges, primarily stemming from poor aqueous solubility.[1][2] This document provides a series of frequently asked questions and troubleshooting protocols to enhance the stability, solubility, and ultimately, the bioavailability of this compound in your research.

Section 1: Foundational FAQs - Understanding the Molecule

This section addresses the fundamental chemical properties and inherent challenges of this compound that are critical for designing effective in vivo studies.

???+ question "Q1: What is this compound and why is its stability a primary concern for in vivo research?"

???+ question "Q2: What are the primary stability challenges anticipated for this class of compounds?"

Section 2: Troubleshooting Guide - From Benchtop to In Vivo

This section provides structured, question-based troubleshooting for common issues encountered during the formulation and execution of in vivo studies.

Issue 1: Precipitation in Aqueous Vehicles for Parenteral Dosing (IV, IP)

???+ danger "Problem: My compound precipitates when I dilute my concentrated DMSO stock into saline or PBS for injection. How can I create a stable solution for intravenous (IV) or intraperitoneal (IP) administration?"

Vehicle IDComposition (v/v/v)Tolerability Notes
V1-PEG400 10% DMSO / 40% PEG 400 / 50% SalineGenerally well-tolerated. PEG 400 is a common solubilizer.
V2-Solutol 10% DMSO / 20% Solutol® HS 15 / 70% Water for InjectionSolutol® (Kolliphor® HS 15) is a non-ionic solubilizer and emulsifying agent. Can cause hypersensitivity in some cases.[3]
V3-Ethanol 5% DMSO / 10% Ethanol / 85% SalineUse with caution. Ethanol can cause irritation and has pharmacological effects.
Issue 2: Low or Variable Oral Bioavailability

???+ danger "Problem: I am administering my compound orally as a suspension, but the plasma exposure is very low and inconsistent between animals."

ComponentFunctionExample Excipient% w/w
Oil/Lipid Solubilizes the drugCapmul® MCM30-40%
Surfactant Promotes emulsificationKolliphor® EL (Cremophor® EL)40-50%
Co-solvent Improves drug solubility in the lipid phaseTranscutol® HP10-20%

Section 3: Analytical Confirmation of Stability

???+ question "Q: How can I quantitatively confirm that my final formulation is stable and the concentration is correct before dosing?"

References

Technical Support Center: Troubleshooting Inconsistent Results in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for kinase inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to inconsistent and unreliable data. Drawing from extensive field experience, this resource provides in-depth, practical solutions to help you achieve robust and reproducible results.

Section 1: Troubleshooting Guide - A Symptom-Based Approach

Inconsistent results in kinase assays often manifest as high variability between replicates, poor Z'-factor values, or inexplicable shifts in IC50 values. This section addresses these common symptoms, their underlying causes, and provides step-by-step protocols to diagnose and resolve them.

Issue 1: High Variability in Replicate Wells (%CV > 15%)

High coefficient of variation (%CV) is a frequent problem that undermines the reliability of your data.[1]

Q: My replicate wells show significant signal variation. What are the likely causes and how can I fix this?

A: High variability can stem from technical errors in assay execution or underlying issues with reagents and instrumentation. Let's break down the possibilities.

Root Cause Analysis & Solutions
  • Pipetting and Dispensing Inaccuracies: This is the most common source of variability. Inconsistent volumes of enzyme, substrate, ATP, or inhibitor will directly impact the reaction kinetics.[1]

    • Solution:

      • Calibrate Pipettes: Regularly ensure all pipettes are calibrated.

      • Master Mixes: Always prepare master mixes for reagents to be dispensed across the plate. This minimizes well-to-well variation.[1]

      • Reverse Pipetting: For viscous solutions like enzyme stocks or detergents, use the reverse pipetting technique to ensure accurate dispensing.

      • Consistent Technique: Ensure a consistent pipetting rhythm and tip immersion depth.

  • Plate Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, leading to skewed results.[1][2]

    • Solution:

      • Avoid Outer Wells: If possible, avoid using the outermost wells for experimental samples.

      • Create a Humidity Barrier: Fill the surrounding empty wells with sterile water or buffer to create a more humid environment, reducing evaporation from the experimental wells.[1]

  • Inadequate Mixing: Failure to properly mix reagents upon addition can lead to localized concentration differences and inconsistent reaction initiation.

    • Solution:

      • Gentle Agitation: After adding each reagent, gently tap the plate or use a plate shaker at a low speed to ensure thorough mixing without splashing.

      • Visual Inspection: Briefly inspect the plate after reagent addition to ensure homogeneity in each well.

Issue 2: Low Signal-to-Noise Ratio or No Signal in Positive Controls

A weak or absent signal in your positive control wells (where the kinase should be fully active) indicates a fundamental problem with the assay's core components.[2]

Q: My positive control wells (kinase + substrate + ATP, no inhibitor) have a very low signal, close to the background. What's wrong?

A: This "dead assay" scenario points to a critical failure in one or more of the reaction components. Here’s a systematic approach to identify the culprit.

Root Cause Analysis & Solutions
  • Inactive Kinase Enzyme: The most likely offender is a loss of enzyme activity.

    • Causality: Kinases are sensitive proteins. Improper storage, multiple freeze-thaw cycles, or batch-to-batch variation can lead to a significant loss of specific activity.[2]

    • Solution:

      • Verify Enzyme Activity: Always check the activity of a new batch of enzyme. Run a titration to determine its optimal concentration.[2]

      • Proper Storage: Aliquot your kinase stock upon arrival and store it at the recommended temperature (typically -80°C). Avoid repeated freeze-thaw cycles.

      • Fresh Aliquots: Use a fresh aliquot for each experiment.[2]

  • Sub-Optimal Assay Conditions: Kinase activity is highly dependent on the reaction environment.

    • Causality: Incorrect buffer pH, missing essential co-factors (like Mg²⁺ or Mn²⁺), or the wrong temperature will inhibit enzyme function.[2][3]

    • Solution:

      • Buffer Verification: Double-check the pH and composition of your assay buffer. Ensure all necessary co-factors are present at the correct concentration.[2]

      • Temperature Control: Use a calibrated incubator and allow plates to reach the optimal reaction temperature before initiating the reaction.

  • Degraded Reagents: ATP and peptide/protein substrates can degrade over time.

    • Causality: ATP is susceptible to hydrolysis, and peptides can be subject to proteolysis or oxidation.

    • Solution:

      • Fresh ATP: Prepare fresh ATP solutions from a high-quality stock for each experiment.

      • Substrate Quality Control: Store substrates in appropriate buffers and handle them aseptically to prevent contamination.

Experimental Workflow: Validating Kinase Activity

G cluster_0 Enzyme Validation Workflow A Thaw New Kinase Aliquot B Prepare Serial Dilution of Kinase A->B C Set up Assay Plate: - Fixed Substrate & ATP - Variable Kinase Concentration B->C D Incubate for Optimal Time C->D E Add Detection Reagent & Read Signal D->E F Plot Signal vs. Kinase Concentration E->F G Determine Linear Range & Optimal Concentration F->G

Caption: Workflow to determine the optimal kinase concentration.

Issue 3: High Background Signal

A high background signal can obscure the true signal from kinase activity, leading to a compressed dynamic range and poor data quality.[4]

Q: I'm seeing a high signal in my negative control wells (no enzyme or no substrate). How can I reduce this background?

A: High background often originates from the assay components themselves or their interaction with the detection system. Here's how to troubleshoot.

Root Cause Analysis & Solutions
  • Contaminated Reagents: Buffers, ATP, or even the substrate might be contaminated with other kinases or ATPases.[4]

    • Solution:

      • Use High-Purity Reagents: Ensure all reagents, especially ATP and buffers, are of the highest purity available.[4]

      • Filter Sterilize: Filter-sterilize buffers to remove any particulate matter or microbial contamination.[4]

  • Compound Interference: The test compounds themselves can interfere with the assay's detection method.[4][5]

    • Causality: Some compounds are autofluorescent or can quench the fluorescent signal in fluorescence-based assays. In luminescence assays, compounds might directly inhibit the reporter enzyme (e.g., luciferase).[5][6]

    • Solution:

      • Run an Interference Assay: Set up control wells containing the compound and all assay components except the kinase. A high signal in these wells indicates compound interference.

      • Choose a Different Assay Format: If interference is significant, consider switching to an alternative detection method (e.g., from fluorescence to a radiometric or label-free assay).[5]

  • High Kinase Autophosphorylation: Some kinases can phosphorylate themselves, contributing to the background signal.[7]

    • Solution:

      • "No Substrate" Control: Include a control with the kinase and ATP but without the substrate. A high signal here points to significant autophosphorylation.[2]

      • Optimize Enzyme Concentration: Reducing the kinase concentration can often lower the autophosphorylation signal to an acceptable level.

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader questions about assay design and data interpretation, providing insights to prevent issues before they arise.

Q1: How does the ATP concentration affect my IC50 values, and what concentration should I use?

A: The ATP concentration is a critical parameter, especially for ATP-competitive inhibitors. The measured IC50 value is directly dependent on the ATP concentration.[8][9]

  • The Cheng-Prusoff Relationship: For an ATP-competitive inhibitor, the IC50 will increase as the ATP concentration increases. This is because the inhibitor and ATP are competing for the same binding site on the kinase.[8][9][10] This relationship is described by the Cheng-Prusoff equation: IC50 = Ki (1 + [ATP] / Km) .[9]

  • ATP at Km: Using an ATP concentration equal to the Michaelis constant (Km) of the kinase is a common practice in biochemical screens.[8][9] This condition allows for a more direct comparison of inhibitor potency (Ki) across different kinases, as the IC50 will be approximately 2-fold higher than the Ki.[8][10]

  • Physiological ATP: Cellular ATP concentrations are in the millimolar (mM) range, which is often much higher than the Km of most kinases.[8][9][10] Running assays at physiological ATP levels (e.g., 1 mM) provides a more accurate prediction of an inhibitor's efficacy in a cellular environment but will result in higher IC50 values.[3][9]

ATP Concentration Rationale Effect on IC50 (ATP-Competitive)
At or near Km Allows for sensitive detection of inhibitors and easier comparison of inhibitor binding affinity (Ki).[8][9]Lower IC50 values.[8]
Physiological (e.g., 1 mM) Better reflects the competitive environment inside a cell, providing more biologically relevant potency data.[3][9]Higher IC50 values.[8]

Q2: My inhibitor is potent in a biochemical assay but shows weak activity in a cell-based assay. Why?

A: This is a common and significant challenge in drug discovery. The discrepancy arises because a simple biochemical assay does not account for the complexities of a cellular environment.[11]

  • Cell Permeability: The inhibitor may have poor membrane permeability and fail to reach its intracellular target.

  • High Intracellular ATP: As discussed, the high concentration of ATP in cells can outcompete the inhibitor, leading to a significant drop in apparent potency.[11]

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.

  • Metabolism: The inhibitor could be rapidly metabolized into an inactive form within the cell.

  • Off-Target Effects: The observed cellular phenotype might be due to the inhibitor hitting other targets not present in the biochemical assay.[12]

Troubleshooting Logic: Biochemical vs. Cellular Potency

G Start Potent in Biochemical Assay, Weak in Cellular Assay Q1 Is the compound cell-permeable? Start->Q1 A1_No Low Permeability: - Poor LogP - High Polar Surface Area Q1->A1_No No Q2 Is cellular target engagement confirmed? Q1->Q2 Yes A2_No No Target Engagement: - Compound efflux - Intracellular degradation Q2->A2_No No Q3 Is the biochemical assay run at physiological ATP? Q2->Q3 Yes A3_No High Cellular ATP Competition: Biochemical IC50 is artificially low Q3->A3_No No End Discrepancy Explained Q3->End Yes

Caption: Decision tree for biochemical vs. cellular discrepancies.

Q3: What role does the vehicle (e.g., DMSO) play, and can it affect my results?

A: The solvent used to dissolve your test compounds, typically dimethyl sulfoxide (DMSO), can significantly impact kinase activity.

  • Direct Kinase Modulation: DMSO has been shown to stimulate the activity of some kinases while inhibiting others.[13][14] This effect is concentration-dependent.[13][15]

  • Standardization is Key: It is crucial to maintain a consistent final concentration of DMSO across all wells of your assay plate, including controls. Typically, the final DMSO concentration is kept at or below 1% to minimize its effects.

  • Vehicle Control: Always include a "vehicle control" (all assay components + DMSO at the final concentration, but no inhibitor) to serve as your 0% inhibition reference.[12]

Q4: What are the most common pitfalls related to reagents?

A: Reagent quality and consistency are paramount for reproducible assays.

  • Enzyme Purity and Aggregation: Impurities or aggregation in the kinase preparation can alter its activity.[5] Aggregation may be influenced by buffer components or the presence of substrates like ATP.[16]

  • Substrate Quality: The purity of the peptide or protein substrate is critical. Contaminating proteins could be alternative substrates, and impurities might directly inhibit the kinase.

  • Reagent Lot-to-Lot Variability: The specific activity of enzymes and the quality of antibodies or other detection reagents can vary between manufacturing lots. It is essential to validate each new lot before use in large-scale screening.

References

Validation & Comparative

Navigating the Labyrinth: A Comparative Guide to Validating the Biological Target of 8-Chloropyrido[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the early stages of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. One of the most critical and often formidable hurdles is the definitive identification and validation of its biological target. This guide provides an in-depth, comparative framework for elucidating the molecular target of 8-Chloropyrido[3,4-d]pyrimidin-4-ol, a member of the versatile pyridopyrimidine scaffold. This class of compounds has demonstrated a wide range of biological activities, from kinase inhibition to receptor antagonism, making a systematic and multi-faceted approach to target validation essential.[1][2][3][4][5]

Instead of a rigid, one-size-fits-all protocol, we will explore a logical, tiered experimental workflow. This guide is designed to empower researchers to make informed decisions, interpret complex data, and build a compelling case for the on-target activity of their compound. We will delve into the "why" behind experimental choices, ensuring that each step provides a self-validating layer of evidence.

The Enigma of the Pyridopyrimidine Scaffold

The pyridopyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives showing activity against a diverse array of targets including, but not limited to:

  • Protein Kinases: Notably, derivatives of the pyrido[3,4-d]pyrimidine scaffold have been identified as potent inhibitors of Monopolar spindle 1 (Mps1) kinase, a key regulator of the mitotic checkpoint.[4]

  • Chemokine Receptors: Certain analogs have been explored as antagonists of the human chemokine receptor CXCR2, a target in inflammatory diseases.[1][3]

  • Matrix Metalloproteinases (MMPs): Pyrido[3,4-d]pyrimidin-4-ones have been discovered as specific inhibitors of MMP-13, a therapeutic target for osteoarthritis.[5]

  • Histone Lysine Demethylases: This scaffold has also yielded inhibitors of these epigenetic modifiers.[1][3]

Given this chemical promiscuity, assuming a target for this compound based on its scaffold alone is a risky proposition. A robust validation strategy is therefore not just recommended, but imperative.

A Tiered Approach to Target Validation

We propose a three-tiered approach to de-orphanize and validate the biological target of this compound. This workflow is designed to move from broad, unbiased screening to specific, high-confidence validation, ensuring a cost-effective and scientifically rigorous process.

G cluster_0 Tier 1: Unbiased Target Identification cluster_1 Tier 2: Initial Target Engagement cluster_2 Tier 3: Definitive Target Validation Affinity Chromatography Affinity Chromatography Kinobeads Profiling Kinobeads Profiling Affinity Chromatography->Kinobeads Profiling Broad-spectrum Kinase Capture Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Kinobeads Profiling->Cellular Thermal Shift Assay (CETSA) Putative Kinase Targets Phenotypic Screening Phenotypic Screening Pathway Analysis Pathway Analysis Phenotypic Screening->Pathway Analysis Identify Dysregulated Pathways In Vitro Kinase Panel In Vitro Kinase Panel Pathway Analysis->In Vitro Kinase Panel Hypothesized Kinase Families Biochemical Assays Biochemical Assays Cellular Thermal Shift Assay (CETSA)->Biochemical Assays Confirmed Cellular Engagement In Vitro Kinase Panel->Biochemical Assays Direct Enzymatic Inhibition Cell-Based On-Target Assays Cell-Based On-Target Assays Biochemical Assays->Cell-Based On-Target Assays Validate in a Biological Context SAR & Negative Controls SAR & Negative Controls Cell-Based On-Target Assays->SAR & Negative Controls Confirm Mechanism G cluster_0 CETSA Workflow Treat Cells Treat cells with This compound or Vehicle (DMSO) Heat Shock Heat aliquots to a range of temperatures Treat Cells->Heat Shock Lyse Cells Lyse cells to release intracellular contents Heat Shock->Lyse Cells Separate Fractions Centrifuge to separate soluble and aggregated proteins Lyse Cells->Separate Fractions Quantify Protein Quantify soluble target protein by Western Blot or Mass Spectrometry Separate Fractions->Quantify Protein

References

The Rise of Pyridopyrimidines: A Comparative Guide to a Versatile Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the relentless pursuit of novel scaffolds that offer both potency and selectivity is paramount. Among the heterocyclic cores that have garnered significant attention, the pyridopyrimidine scaffold has emerged as a privileged structure, giving rise to a multitude of potent inhibitors targeting a diverse range of kinases implicated in oncology and other therapeutic areas. This guide provides an in-depth comparison of kinase inhibitors derived from the pyridopyrimidine scaffold, with a conceptual focus on the potential of molecules like 8-Chloropyrido[3,4-d]pyrimidin-4-ol as a foundational structure. We will explore the structure-activity relationships (SAR), kinase selectivity profiles, and preclinical/clinical data of prominent pyridopyrimidine-based inhibitors, juxtaposing them against other established classes of kinase inhibitors.

The Pyridopyrimidine Core: A Privileged Scaffold for Kinase Inhibition

The pyridopyrimidine core, an isomeric fusion of pyridine and pyrimidine rings, offers a versatile template for the design of ATP-competitive kinase inhibitors. Its structural resemblance to the purine core of ATP allows for effective competition at the kinase hinge region, a critical interaction for inhibitory activity. The nitrogen atoms in the bicyclic system provide key hydrogen bond acceptor and donor capabilities, while the various positions on the rings are amenable to substitution, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Different isomers of the pyridopyrimidine scaffold, such as pyrido[2,3-d]pyrimidine, pyrido[3,4-d]pyrimidine, pyrido[3,2-d]pyrimidine, and pyrido[4,3-d]pyrimidine, have been explored, each offering unique vectors for chemical modification and interaction with the kinase active site.[1][2][3]

Comparative Analysis of Key Pyridopyrimidine-Based Kinase Inhibitors

While direct and extensive biological data for this compound is not abundant in publicly accessible literature, its core structure is represented in several potent kinase inhibitors. We will use these as exemplars to compare against inhibitors from different chemical classes.

Cyclin-Dependent Kinase (CDK) Inhibitors: The Palbociclib Story

The pyrido[2,3-d]pyrimidine scaffold is famously exemplified by Palbociclib (Ibrance®) , a first-in-class, highly selective inhibitor of CDK4 and CDK6.[1][2] Its approval for the treatment of HR+/HER2- advanced breast cancer marked a significant milestone for this class of inhibitors.[4]

Structural Features and SAR: Palbociclib's core pyrido[2,3-d]pyrimidin-7-one is crucial for its interaction with the hinge region of CDK4/6. The key substitutions, including the 6-acetyl, 8-cyclopentyl, 5-methyl, and the 2-{[5-(piperazin-1-yl)pyridin-2-yl]amino} groups, are meticulously optimized to enhance potency, selectivity, and drug-like properties.[1][2]

Comparative Performance:

InhibitorScaffoldTarget(s)IC50 (CDK4)IC50 (CDK6)Key Therapeutic Area
Palbociclib Pyrido[2,3-d]pyrimidineCDK4, CDK611 nM16 nMBreast Cancer
Ribociclib PyrrolopyrimidineCDK4, CDK610 nM39 nMBreast Cancer
Abemaciclib 2-aminopyrimidineCDK4, CDK62 nM10 nMBreast Cancer
Flavopiridol FlavonePan-CDK~3-100 nM (various CDKs)BroadOncology (Limited by toxicity)

Data compiled from various public sources and may vary between different assays.

As the table illustrates, Palbociclib demonstrates comparable potency to other approved CDK4/6 inhibitors from different scaffold classes. Its high selectivity against other CDKs contributes to a more favorable safety profile compared to pan-CDK inhibitors like Flavopiridol.[4] The success of Palbociclib underscores the potential of the pyridopyrimidine scaffold in achieving highly selective and clinically effective kinase inhibition.

Monopolar Spindle 1 (Mps1) Kinase Inhibitors: The Rise of Pyrido[3,4-d]pyrimidines

The pyrido[3,4-d]pyrimidine scaffold, the core of our topic molecule, has shown significant promise in the development of inhibitors for Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint and a promising target in oncology.[5][6]

BOS172722 , a potent and selective Mps1 inhibitor with a pyrido[3,4-d]pyrimidine core, is currently in clinical trials for the treatment of triple-negative breast cancer and other solid tumors.[1][5]

Mechanism of Action and Pathway:

Mps1_Pathway cluster_mitosis Mitosis cluster_inhibition Therapeutic Intervention Unattached Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached Kinetochores->Mps1 activates SAC SAC Mps1->SAC activates Spindle Assembly Checkpoint (SAC) Spindle Assembly Checkpoint (SAC) Anaphase-Promoting Complex/Cyclosome (APC/C) Anaphase-Promoting Complex/Cyclosome (APC/C) Anaphase Anaphase APC/C APC/C SAC->APC/C inhibits APC/C->Anaphase triggers BOS172722\n(Pyrido[3,4-d]pyrimidine) BOS172722 (Pyrido[3,4-d]pyrimidine) BOS172722\n(Pyrido[3,4-d]pyrimidine)->Mps1 inhibits

Caption: Mps1 signaling pathway and the inhibitory action of BOS172722.

Comparative Performance:

InhibitorScaffoldTarget(s)IC50 (Mps1)Key Therapeutic Area
BOS172722 Pyrido[3,4-d]pyrimidineMps1<1 nMTriple-Negative Breast Cancer
Reversine PurineMps1, Aurora B6 nMPreclinical
MPI-0479605 ImidazopyridazineMps11.3 nMPreclinical

Data compiled from various public sources and may vary between different assays.

The data highlights the exceptional potency of BOS172722, which is derived from the same core scaffold as this compound. This suggests that with appropriate chemical modifications, this scaffold can yield highly potent and selective inhibitors.

Experimental Protocols for Kinase Inhibitor Profiling

To objectively compare the performance of a novel pyridopyrimidine derivative like a functionalized this compound, a series of standardized in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity (IC50) of a test compound to a target kinase.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare Kinase, Tracer, and Antibody Solutions Prepare Kinase, Tracer, and Antibody Solutions Start->Prepare Kinase, Tracer, and Antibody Solutions Serial Dilution of Test Compound Serial Dilution of Test Compound Prepare Kinase, Tracer, and Antibody Solutions->Serial Dilution of Test Compound Dispense Reagents to Assay Plate Dispense Reagents to Assay Plate Serial Dilution of Test Compound->Dispense Reagents to Assay Plate Incubate at Room Temperature Incubate at Room Temperature Dispense Reagents to Assay Plate->Incubate at Room Temperature Read TR-FRET Signal Read TR-FRET Signal Incubate at Room Temperature->Read TR-FRET Signal Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Read TR-FRET Signal->Data Analysis (IC50 Calculation) End End Data Analysis (IC50 Calculation)->End

Caption: Workflow for a TR-FRET based kinase binding assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase and the Eu-anti-tag antibody in kinase buffer.

    • Prepare a 2X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

    • Perform a serial dilution of the test compound (e.g., this compound derivative) in DMSO, followed by a dilution in kinase buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or control to the wells of a 384-well assay plate.

    • Add 5 µL of the 2X kinase/antibody solution to all wells.

    • Add 5 µL of the 2X tracer solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Detection:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Future Perspectives and the Promise of this compound

The pyridopyrimidine scaffold has unequivocally demonstrated its value in the development of clinically successful and promising kinase inhibitors. The examples of Palbociclib and BOS172722 highlight the potential to achieve both high potency and selectivity through strategic chemical modifications of this core structure.

While this compound itself is a starting point, its chloro- and hydroxyl- functionalities offer valuable handles for synthetic elaboration. The chlorine atom at the 8-position can be readily displaced via nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents to probe interactions within the kinase active site.[7] The 4-ol can be converted to a chloro group for further functionalization or serve as a hydrogen bond donor.

Future research efforts should focus on synthesizing a library of derivatives based on the this compound scaffold and profiling them against a broad panel of kinases to identify novel inhibitors with unique selectivity profiles. The insights gained from the successful development of other pyridopyrimidine-based inhibitors provide a strong rationale for the continued exploration of this versatile and promising scaffold.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 8-Chloropyrido[3,4-d]pyrimidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 8-Chloropyrido[3,4-d]pyrimidin-4-ol analogs. By objectively comparing the performance of various structural modifications and providing supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of this promising scaffold and accelerate the discovery of novel therapeutics.

The this compound Core: A Foundation for Diverse Biological Activities

The this compound core, existing in tautomeric equilibrium with its 3H-pyrimidin-4-one form, presents a versatile template for inhibitor design. The chlorine atom at the 8-position serves as a crucial handle for synthetic elaboration, allowing for the introduction of a wide array of substituents to probe interactions with biological targets. Furthermore, the pyrimidinone ring offers key hydrogen bond donor and acceptor sites, essential for anchoring ligands within the active sites of enzymes, particularly kinases.

Our exploration of this scaffold reveals its potential as a modulator of key cellular signaling pathways implicated in cancer and inflammation. Notably, analogs of this series have demonstrated significant activity as kinase inhibitors and antagonists of chemokine receptors, highlighting the broad therapeutic applicability of this chemical class.

Strategic Synthesis of Analogs: Building the Chemical Library

The systematic evaluation of SAR necessitates a robust and flexible synthetic strategy. A key intermediate in the synthesis of many this compound analogs is 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine . This intermediate allows for diversification at both the C2 and C8 positions of the pyridopyrimidine core.

A general synthetic approach is outlined below:

G A 2-Amino-4-picoline B Nitration A->B C Sandmeyer Reaction B->C D Chlorination C->D E Esterification & Reduction D->E F Cyclization E->F G Key Intermediate: 2-Amino-8-chloropyrido[3,4-d]pyrimidin-4-ol F->G H Introduction of Methylthio Group G->H I 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine H->I J Oxidation to Sulfone I->J Oxidation L Suzuki Coupling at C8 I->L Coupling K Nucleophilic Substitution at C2 J->K Substitution M Final Analogs K->M L->M

Figure 1: General synthetic workflow for this compound analogs.

This synthetic versatility enables the exploration of a wide range of substituents at key positions, which is fundamental to understanding the SAR of this compound class.

Comparative Analysis of Biological Activity: Deciphering the SAR

Our comparative analysis focuses on two primary areas of biological activity for the this compound scaffold: anticancer and kinase inhibitory activity.

Anticancer Activity

A series of 4-substituted 2-amino-8-methoxypyrido[3,4-d]pyrimidine derivatives, structurally related to our core of interest, have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. While not possessing the 8-chloro substituent, the SAR observed in this series provides valuable insights into the impact of modifications at the C4 position.

CompoundC4-SubstituentMean GI50 (µM)Selectivity Profile
12 N-phenylamino>100Non-selective
13 N-(4-chlorophenyl)amino2.5Breast and Renal Cancer
14 N-(4-methoxyphenyl)amino1.8Breast Cancer
16 Phenylthio3.2Non-selective
17 Phenyl1.5Breast Cancer
18 4-methoxyphenyl1.2Breast and Renal Cancer

Table 1: Anticancer activity of 4-substituted 2-amino-8-methoxypyrido[3,4-d]pyrimidine analogs. Data synthesized from literature reports[1].

From this data, several key SAR trends emerge:

  • Aromatic Substituents at C4 are Favorable: The introduction of both amino-linked and directly-linked aromatic rings at the C4 position generally leads to potent anticancer activity.

  • Substitution on the Phenyl Ring Modulates Activity and Selectivity: The presence of substituents on the C4-phenyl ring, such as chloro and methoxy groups, influences both the potency and the selectivity of the compounds against different cancer cell lines. For instance, a 4-methoxyphenyl group (compound 18 ) resulted in potent activity against both breast and renal cancer cell lines[1].

  • Direct C-C bond is Preferred over Thioether Linkage: The phenyl-substituted analog (17 ) displayed greater potency than the phenylthio-substituted analog (16 ), suggesting that a direct carbon-carbon bond at the C4 position is more favorable for activity.

Kinase Inhibitory Activity

The 8-chloropyrido[3,4-d]pyrimidine scaffold has been successfully utilized in the development of potent kinase inhibitors, particularly against Monopolar Spindle Kinase 1 (MPS1), a key regulator of the spindle assembly checkpoint.

A structure-based hybridization approach led to the discovery of a series of 2,8-disubstituted pyrido[3,4-d]pyrimidines with potent MPS1 inhibitory activity.

CompoundC2-SubstituentC8-SubstituentMPS1 IC50 (µM)
24c 2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)aniline1-methyl-1H-pyrazol-4-yl0.008
28a 2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)anilinecyclopropyl0.015
28b 2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)anilinefuran-2-yl0.011

Table 2: MPS1 inhibitory activity of 2,8-disubstituted 8-chloropyrido[3,4-d]pyrimidine analogs. Data synthesized from literature reports[2].

The SAR for MPS1 inhibition highlights the following:

  • Importance of the 2-Anilino Moiety: A substituted aniline at the C2 position is a critical feature for potent MPS1 inhibition. The 2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)aniline moiety, in particular, appears to form key interactions within the kinase active site.

  • Tolerance for Diverse Substituents at C8: The 8-position, occupied by the chlorine atom in the parent scaffold, can be functionalized with a variety of groups, including small alkyls (cyclopropyl) and heteroaromatics (pyrazole, furan), while maintaining potent inhibitory activity[2]. This provides a valuable avenue for optimizing pharmacokinetic properties.

G cluster_0 Core Scaffold cluster_1 Substitutions at C4 cluster_2 Substitutions at C2 cluster_3 Substitutions at C8 cluster_4 Biological Activity Core This compound C4_Aromatic Aromatic/Heteroaromatic Rings (e.g., Phenyl, Substituted Phenyl) Core->C4_Aromatic C4_Linker Linker Type (C-N vs. C-C vs. C-S) Core->C4_Linker C2_Anilino Substituted Anilines Core->C2_Anilino C8_Alkyl Small Alkyls (e.g., Cyclopropyl) Core->C8_Alkyl C8_Aryl Aryl/Heteroaryl (e.g., Pyrazole, Furan) Core->C8_Aryl Activity Anticancer & Kinase Inhibition C4_Aromatic->Activity C4_Linker->Activity C2_Anilino->Activity C8_Alkyl->Activity C8_Aryl->Activity

Figure 2: Key structural modifications and their impact on biological activity.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key assays are provided below.

In Vitro Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized analogs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is used to determine the potency of the analogs against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., MPS1)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, kinase-specific substrate, and serially diluted test compounds in kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The SAR studies highlighted in this guide demonstrate that strategic modifications at the C2, C4, and C8 positions can lead to potent and selective inhibitors of various biological targets.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesis and evaluation of a broader range of analogs with diverse substituents at all modifiable positions to further refine the SAR.

  • Exploration of New Biological Targets: Screening of existing and novel analogs against a wider panel of kinases and other relevant biological targets to uncover new therapeutic opportunities.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their drug-like characteristics, such as solubility, metabolic stability, and oral bioavailability.

  • In Vivo Efficacy Studies: Advancing the most promising candidates into preclinical animal models to evaluate their in vivo efficacy and safety profiles.

By leveraging the insights provided in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile and valuable chemical scaffold.

References

A Researcher's Guide to Evaluating Novel EGFR Inhibitors: A Comparative Framework Using 8-Chloropyrido[3,4-d]pyrimidin-4-ol as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the potential of a novel chemical entity, exemplified by 8-Chloropyrido[3,4-d]pyrimidin-4-ol, as an Epidermal Growth Factor Receptor (EGFR) inhibitor. Given the absence of publicly available preclinical data for this compound, this document will serve as a methodological guide, establishing a robust comparative context against well-characterized, clinically relevant EGFR inhibitors. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for key assays, and present established data for benchmark inhibitors to aid in the interpretation of new findings.

Introduction: The Rationale for Targeting EGFR

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] In numerous cancers, particularly non-small cell lung cancer (NSCLC), aberrant EGFR signaling, driven by activating mutations or overexpression, is a key oncogenic driver. This has made EGFR an important therapeutic target.

EGFR inhibitors can be broadly classified into generations based on their mechanism of action and selectivity profile:

  • First-Generation (Reversible): Gefitinib and Erlotinib reversibly bind to the ATP-binding site of the EGFR kinase domain.[2][3] They are most effective against tumors harboring activating mutations like exon 19 deletions and the L858R point mutation.[4]

  • Second-Generation (Irreversible): Afatinib irreversibly binds to EGFR and other ErbB family members, offering a broader and more sustained inhibition.[5][6]

  • Third-Generation (Mutant-Selective, Irreversible): Osimertinib is designed to irreversibly inhibit EGFR harboring both sensitizing mutations and the T790M resistance mutation, which often arises after treatment with first- or second-generation inhibitors, while sparing wild-type EGFR.[7]

A novel compound like this compound, belonging to the pyridopyrimidine class of heterocyclic compounds known to have kinase inhibitory activity, would need to be rigorously profiled to determine its potency, selectivity, and mechanism of action relative to these established agents.

Comparative Analysis of Known EGFR Inhibitors

A critical first step in evaluating a new compound is to benchmark it against existing drugs. The following tables summarize the inhibitory activities of four well-established EGFR inhibitors against various EGFR mutations. This data provides a quantitative landscape for assessing the potential of a new chemical entity.

Table 1: In Vitro IC50 Values of Known EGFR Inhibitors against EGFR Mutants (Enzymatic Assay)

Kinase TargetGefitinib IC50 (nM)Erlotinib IC50 (nM)Afatinib IC50 (nM)Osimertinib IC50 (nM)
EGFR (Wild-Type)>100011060490
EGFR (L858R)5400.715
EGFR (Exon 19 del)--0.212
EGFR (L858R+T790M)>1000>1000991

Data compiled from multiple sources.[5][6][7][8] Note: IC50 values can vary between different assay platforms and conditions.

Table 2: Cellular IC50 Values of Known EGFR Inhibitors in NSCLC Cell Lines

Cell LineEGFR MutationGefitinib IC50 (nM)Erlotinib IC50 (nM)Afatinib IC50 (nM)Osimertinib IC50 (nM)
PC-9Exon 19 del26.370.823
HCC827Exon 19 del2.72.1--
H3255L858R38.4890.3-
H1975L858R + T790M11,5809,183575

Data compiled from multiple sources.[4][8][9] Note: Cellular IC50 values reflect not only target inhibition but also cell permeability and metabolism.

The EGFR Signaling Pathway: A Visual Overview

Understanding the EGFR signaling cascade is fundamental to interpreting the cellular effects of its inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS pY PI3K PI3K EGFR->PI3K pY RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Inhibitor EGFR Inhibitor Inhibitor->EGFR

Caption: The EGFR signaling pathway and the point of intervention for EGFR inhibitors.

Experimental Workflow for Evaluating a Novel EGFR Inhibitor

A logical and phased approach is crucial for characterizing a novel compound. The following workflow outlines the key experiments, from initial biochemical validation to cellular mechanism of action.

Experimental_Workflow A Biochemical Kinase Assay (Determine direct EGFR inhibition and IC50) B Kinase Selectivity Profiling (Assess off-target effects) A->B C Cell Viability Assay (Measure anti-proliferative activity in cancer cell lines) A->C D Western Blot Analysis (Confirm target engagement and downstream pathway modulation) C->D

Caption: A typical experimental workflow for characterizing a novel EGFR inhibitor.

Detailed Experimental Protocols

Here, we provide step-by-step methodologies for the core assays required to evaluate a novel EGFR inhibitor like this compound.

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of purified EGFR kinase and to calculate its IC50 value.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A lower ADP level in the presence of an inhibitor corresponds to reduced kinase activity.

Materials:

  • Recombinant human EGFR kinase (e.g., from Promega or BPS Bioscience).

  • Poly(Glu,Tyr) 4:1 peptide substrate.

  • ATP.

  • ADP-Glo™ Kinase Assay kit (Promega).

  • Test compound (e.g., this compound) at various concentrations.

  • Kinase assay buffer.

  • White, opaque 96-well or 384-well plates.

Procedure:

  • Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, EGFR kinase, and the peptide substrate.

  • Compound Dilution: Prepare a serial dilution of the test compound in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO) and a no-kinase control.

  • Initiate Kinase Reaction: Add the test compound dilutions and controls to the wells of the assay plate. Add the kinase reaction master mix to all wells except the no-kinase control.

  • ATP Addition: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to all wells, mix, and incubate for 40 minutes at room temperature. This step stops the kinase reaction and removes the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to all wells, mix, and incubate for 30 minutes at room temperature. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction.

  • Measure Luminescence: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Objective: To assess the anti-proliferative effect of the test compound on various cancer cell lines, including those with different EGFR mutation statuses.

Principle: The CellTiter-Glo® Assay quantifies the amount of ATP present in metabolically active cells. A decrease in ATP levels is indicative of reduced cell viability.[10][11][12]

Materials:

  • NSCLC cell lines (e.g., PC-9, H3255, H1975, and a wild-type EGFR line like A549).

  • Appropriate cell culture medium and serum.

  • Test compound at various concentrations.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • White, clear-bottom 96-well plates.

Procedure:

  • Cell Seeding: Seed the cells in the 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test compound. Include a vehicle control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of the culture medium in each well.

  • Mixing: Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure Luminescence: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percent viability for each compound concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and determine the IC50 value.

Western Blotting for Target Engagement and Downstream Signaling

Objective: To confirm that the test compound inhibits EGFR phosphorylation and its downstream signaling pathways in a cellular context.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using phospho-specific antibodies, one can assess the phosphorylation status of EGFR and key downstream effectors like AKT and ERK.

Materials:

  • NSCLC cell line (e.g., PC-9).

  • Test compound.

  • EGF ligand.

  • Lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF membranes.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-p-AKT (e.g., Ser473), anti-total AKT, anti-p-ERK1/2 (e.g., Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • ECL chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Serum-starve the cells overnight.

  • Inhibitor Pre-treatment: Pre-treat the cells with the test compound at various concentrations for 2-4 hours.

  • EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation. Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the ECL substrate.

  • Signal Detection: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with antibodies against the total forms of the proteins and a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

This guide provides a foundational framework for the initial evaluation of a novel EGFR inhibitor, using this compound as a conceptual example. By systematically performing the described biochemical and cellular assays and comparing the results to established benchmarks, researchers can effectively profile their compound's potency, selectivity, and mechanism of action. Positive results from these initial studies would warrant further investigation into more complex biological systems, including in vivo efficacy and toxicity studies, to fully assess the therapeutic potential of the novel inhibitor.

References

A Comparative Guide to the Biological Activity of Pyrido[3,4-d]pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrido[d]pyrimidine scaffold is a privileged heterocyclic system with immense therapeutic potential. The strategic fusion of a pyridine and a pyrimidine ring gives rise to four distinct isomers: pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine. The positioning of the nitrogen atom in the pyridine ring profoundly influences the molecule's physicochemical properties and its subsequent interactions with biological targets. This guide provides an in-depth comparative analysis of the pyrido[3,4-d]pyrimidine isomer and its counterparts, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), all supported by experimental data to inform and guide future drug design and development endeavors.

The Isomeric Landscape of Pyridopyrimidines

The four fundamental isomers of pyridopyrimidine, as depicted below, present unique electronic and steric profiles, which in turn dictate their biological specificities. While the pyrido[2,3-d]pyrimidine scaffold has been the most extensively studied, emerging research on the other isomers, particularly pyrido[3,4-d]pyrimidine, reveals novel and potent inhibitory activities against key cellular signaling pathways implicated in a spectrum of diseases, most notably cancer.[1][2]

Pyridopyrimidine Isomers Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Pyrido[3,2-d]pyrimidine Pyrido[3,2-d]pyrimidine Pyrido[3,4-d]pyrimidine Pyrido[3,4-d]pyrimidine Pyrido[4,3-d]pyrimidine Pyrido[4,3-d]pyrimidine Central Hub Central Hub->Pyrido[2,3-d]pyrimidine Central Hub->Pyrido[3,2-d]pyrimidine Central Hub->Pyrido[3,4-d]pyrimidine Central Hub->Pyrido[4,3-d]pyrimidine

Caption: The four core isomeric scaffolds of pyridopyrimidine.

Comparative Biological Activities: A Focus on Anticancer Efficacy

A predominant theme in the biological evaluation of pyridopyrimidine isomers is their role as kinase inhibitors.[1] Their structural analogy to the purine core of ATP enables them to competitively bind to the ATP-binding sites of a multitude of kinases, which are often dysregulated in cancer.[1]

Pyrido[3,4-d]pyrimidines: Potent and Selective Anticancer Agents

Recent studies have highlighted the significant potential of pyrido[3,4-d]pyrimidine derivatives as anticancer agents.[3] For instance, a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidines demonstrated highly selective activities against breast and renal cancer cell lines in the National Cancer Institute's 60 human cancer cell line (NCI-60) panel.[3] Mechanistic studies of other pyrido[3,4-d]pyrimidine derivatives have shown they can induce apoptosis and inhibit the migration of cancer cells.

Derivatives of this isomer have also been identified as potent inhibitors of Monopolar spindle 1 (Mps1) kinase, a potential target for cancer therapy.[4] Furthermore, the pyrido[3,4-d]pyrimidine scaffold has been explored for its ability to antagonize the human chemokine receptor CXCR2, which is implicated in inflammation and cancer.

Comparative Anticancer Activity Data

Direct comparison of the anticancer efficacy of the four isomers is challenging due to the variety of substituents and experimental conditions reported in the literature. However, by collating data from various studies, a comparative overview can be established. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative derivatives of each pyridopyrimidine isomer against several common cancer cell lines.

Isomer ScaffoldDerivativeTarget Cell LineIC50 (µM)Reference
Pyrido[3,4-d]pyrimidine Compound 30 MGC803 (Gastric)0.59[3]
Pyrido[4,3-d]pyrimidine Compound 10c Panc1 (Pancreatic)1.40[5]
Pyrido[2,3-d]pyrimidine Compound 52 HepG-2 (Liver)0.3[6]
Pyrido[2,3-d]pyrimidine Compound 6b PC-3 (Prostate)Not specified, but highly active[7]
Pyrido[2,3-d]pyrimidine Compound 8d MCF-7 (Breast)Not specified, but highly active[7]

Note: The presented IC50 values are for specific derivatives and not the parent compounds. Direct comparison should be made with caution.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridopyrimidine isomers is critically dependent on the nature and position of their substituents.

  • Pyrido[3,4-d]pyrimidines: For 4-substituted-2-amino-pyrido[3,4-d]pyrimidines, an electron-withdrawing substituent at the para position of a phenyl group at C4 was found to be favorable for activity against renal cancer cells.[3] In contrast, for activity against breast cancer cell lines, a 3-fluoro substitution on the phenyl ring at C4 showed the best growth inhibition.[3] The presence of a methoxy group at the C8 position was also found to be important for activity.[3]

  • Pyrido[2,3-d]pyrimidines: This is the most extensively studied isomer, with a wealth of SAR data available.[8] For instance, in a series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives, an ethyl group at R1, a CONH2 group at R2, and a cyclopropyl group at R3 were found to be optimal for inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K). The pyridine ring and the CONH2 group were deemed essential for activity.

Key Signaling Pathways Targeted by Pyridopyrimidine Isomers

Pyridopyrimidine derivatives exert their anticancer effects by modulating various critical signaling pathways. A common target is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Pyridopyrimidine Pyridopyrimidine Isomers Pyridopyrimidine->PI3K inhibit

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyridopyrimidine isomers.

Another significant target for some pyridopyrimidine isomers is the KRAS signaling pathway. Mutations in the KRAS gene are common in several cancers and lead to constitutive activation of downstream signaling pathways that drive tumor growth.

KRAS_Signaling_Pathway GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR KRAS_GDP KRAS-GDP (inactive) EGFR->KRAS_GDP KRAS_GTP KRAS-GTP (active) KRAS_GDP->KRAS_GTP GEF RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription Pyridopyrimidine Pyrido[4,3-d]pyrimidine Derivatives Pyridopyrimidine->KRAS_GTP inhibit

Caption: Inhibition of the KRAS signaling pathway by pyrido[4,3-d]pyrimidine derivatives.[5]

Experimental Protocols for Activity Assessment

To ensure the trustworthiness and reproducibility of the findings, standardized experimental protocols are crucial. The following outlines the methodologies for key assays used to evaluate the anticancer activity of pyridopyrimidine isomers.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.[9]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyridopyrimidine compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

In Vitro Kinase Inhibition Assay

These assays are essential for determining the specific activity of pyridopyrimidine derivatives against their target kinases.

Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase, often by quantifying the phosphorylation of a substrate.[9]

Protocol (Generic Fluorescence-Based Assay):

  • Reagents: Prepare a reaction buffer, the target kinase, its specific substrate, ATP, and the pyridopyrimidine inhibitor at various concentrations.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and inhibitor.

  • Initiation: Start the kinase reaction by adding ATP and incubate for a specific time at an optimal temperature.

  • Detection: Stop the reaction and add a detection reagent that generates a fluorescent signal proportional to the amount of phosphorylated substrate.

  • Measurement: Read the fluorescence signal using a plate reader. The IC50 value is then calculated from the dose-response curve.

Kinase_Inhibition_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor (Pyridopyrimidine) Setup Combine Kinase, Substrate, and Inhibitor in Microplate Reagents->Setup Initiate Add ATP to Start Reaction Setup->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Add Detection Reagent Stop->Detect Measure Measure Fluorescence Detect->Measure Analyze Calculate IC50 Measure->Analyze

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The comparative analysis of pyrido[3,4-d]pyrimidine and its isomers reveals a rich and diverse pharmacological landscape. While the pyrido[2,3-d]pyrimidine scaffold has historically dominated the field, the potent and selective activities of derivatives from the other isomers, including pyrido[3,4-d]pyrimidine, underscore their potential as novel therapeutic agents. The subtle changes in nitrogen atom placement within the pyridopyrimidine core offer a powerful tool for medicinal chemists to fine-tune the selectivity and potency of these inhibitors against a wide array of biological targets.

Future research should focus on systematic and direct comparative studies of identically substituted derivatives across all four isomeric scaffolds. This will provide a clearer understanding of the intrinsic contribution of the core heterocycle to biological activity. Furthermore, the exploration of novel substitution patterns and the application of advanced drug delivery strategies will be crucial in translating the promising in vitro and in vivo activities of these compounds into clinically effective therapies.

References

A Comparative Guide to Confirming On-Target Activity of 8-Chloropyrido[3,4-d]pyrimidin-4-ol in Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Binding Affinity

In modern drug discovery, identifying a compound that binds to a therapeutic target with high affinity is only the beginning. The critical next step is to unequivocally demonstrate that the compound engages and modulates its intended target within the complex milieu of a living cell. This process, known as target engagement, is paramount for establishing a clear mechanism of action and building confidence in a molecule's therapeutic potential.

This guide focuses on 8-Chloropyrido[3,4-d]pyrimidin-4-ol, a molecule belonging to the pyridopyrimidine class. This scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in the core of potent kinase inhibitors.[1][2] Given this chemical precedent, a primary hypothesis for the mechanism of action of this compound is the inhibition of a protein kinase.

For the purposes of this technical guide, we will proceed with the hypothesis that this compound is a novel inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant cause of both familial and sporadic Parkinson's disease, making its kinase activity a high-value therapeutic target.[3][4]

This document provides a comparative framework of state-of-the-art cellular assays to rigorously test this hypothesis. We will delve into methods for confirming direct physical binding and for quantifying the functional consequences of target engagement, empowering researchers to build a robust data package for their small molecule programs.

The LRRK2 Kinase Pathway: A Primer on the Target

LRRK2 is a large, multi-domain protein that possesses both kinase and GTPase activity.[3][5] Pathogenic mutations, such as the common G2019S substitution, lead to a hyperactive kinase state.[6] This hyperactivity is a central node in disease pathology, making the inhibition of LRRK2's kinase function a promising therapeutic strategy.[4]

A key cellular function of LRRK2 is the phosphorylation of a subset of Rab GTPase proteins, with Rab10 being a particularly well-validated substrate.[7] The phosphorylation of Rab10 at the Threonine 73 (T73) position is a direct and reliable biomarker of LRRK2 kinase activity in cells.[7][8] Therefore, a successful LRRK2 inhibitor is expected to decrease the levels of phosphorylated Rab10 (pRab10).

LRRK2_Pathway cluster_0 Cellular Environment cluster_1 Downstream Cellular Events LRRK2 Active LRRK2 Kinase Rab10 Rab10 LRRK2->Rab10 Phosphorylates ATP ATP ATP->LRRK2 Substrate pRab10 pT73-Rab10 (Active) Vesicular_Trafficking Altered Vesicular Trafficking pRab10->Vesicular_Trafficking Inhibitor 8-Chloropyrido [3,4-d]pyrimidin-4-ol Inhibitor->LRRK2 Binds & Inhibits

Caption: LRRK2 kinase pathway and point of inhibition.

A Multi-Pronged Strategy for Target Validation

Confirming on-target activity requires a weight-of-evidence approach. No single experiment is sufficient. We must demonstrate both that the compound physically interacts with the target protein in its native environment and that this interaction leads to the expected functional outcome (i.e., modulation of its activity).

Validation_Workflow start Hypothesis: Compound targets LRRK2 direct Question 1: Does it BIND to LRRK2 in cells? start->direct cetsa CETSA direct->cetsa Label-Free nanobret NanoBRET direct->nanobret Reporter-Based indirect Question 2: Does it INHIBIT LRRK2 activity in cells? western Western Blot (pRab10) indirect->western Proximal Biomarker downstream Downstream Assays (e.g., qPCR) indirect->downstream Distal Biomarker conclusion Conclusion: On-Target Activity Confirmed cetsa->indirect nanobret->indirect western->conclusion

Caption: A logical workflow for confirming cellular target engagement.

Part 1: Direct Target Engagement Assays

The first crucial question is whether this compound physically binds to LRRK2 inside a cell. Two powerful, yet distinct, methods to answer this are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Method 1: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA operates on the biophysical principle that when a ligand binds to a protein, it typically stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[9][10] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble LRRK2 remaining at each temperature is quantified, usually by Western blot. A stabilizing compound will result in more soluble LRRK2 at higher temperatures compared to the vehicle control, thus causing a "thermal shift".[11][12]

Causality: The shift in the melting curve is a direct consequence of the physical interaction between the compound and the target protein. It is a label-free method that assesses engagement with the endogenous protein in a physiological context.[9]

CETSA_Principle cluster_0 No Compound (Vehicle) cluster_1 With Compound p1 Native Protein p2 Partially Unfolded p1->p2 Low Heat p3 Aggregated p2->p3 High Heat c1 Stabilized Complex c2 Native Protein c1->c2 High Heat c3 Aggregated c2->c3 Very High Heat

Caption: Principle of ligand-induced thermal stabilization in CETSA.

Method 2: NanoBRET™ Target Engagement Assay

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay.[13] The NanoBRET assay requires engineering cells to express the target protein (LRRK2) fused to a highly efficient NanoLuc® luciferase enzyme. A fluorescent tracer that binds to the LRRK2 active site is then added to the live cells. When the tracer is bound, the energy from the luciferase substrate reaction is transferred to the tracer, producing a BRET signal.[14] If this compound enters the cell and binds to LRRK2, it will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[15]

Causality: This assay provides a quantitative, real-time measure of compound binding to the target in live cells. The IC50 value derived from this assay represents the compound's affinity for the target in a physiological setting, accounting for cell permeability and efflux.[16]

Comparison of Direct Engagement Methods
FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilizationCompetitive displacement of a fluorescent tracer (BRET)
Target Protein Endogenous, unmodified proteinExogenous, NanoLuc® fusion protein
Detection Western Blot, Mass SpectrometryPlate reader (luminescence/fluorescence)
Throughput Low to mediumHigh, suitable for screening
Data Output Thermal shift (ΔTm) or Isothermal dose-responseQuantitative IC50/Ki values
Key Pro Label-free, works with endogenous proteinHighly quantitative, real-time, high-throughput
Key Con Lower throughput, requires a good antibodyRequires genetic engineering of cells
Reference [10][12][14][16]

Part 2: Functional Consequence Assays

Demonstrating binding is necessary but not sufficient. We must also show that this binding event leads to a functional modulation of LRRK2's kinase activity.

Method 3: Western Blot for LRRK2 Substrate Phosphorylation

Principle: The most direct and widely accepted method for measuring LRRK2 kinase activity in cells is to quantify the phosphorylation of its substrate, Rab10, at position T73.[7] Cells are treated with varying concentrations of this compound. After a set incubation time, the cells are lysed in buffers containing phosphatase inhibitors to preserve the protein phosphorylation states. The protein lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies that recognize pT73-Rab10 and total Rab10.[17][18]

Causality: A dose-dependent decrease in the pT73-Rab10 / total Rab10 ratio provides strong, direct evidence that the compound is inhibiting the kinase activity of LRRK2 within the cell. Including a known LRRK2 inhibitor (e.g., MLi-2) as a positive control is critical for validating the assay system.[4]

Detailed Experimental Protocols

The following protocols are designed for a human cell line, such as HEK293T, which is a common model for LRRK2 studies.[7] All steps should be performed in a sterile cell culture hood.

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Plating: Seed HEK293T cells in 10 cm dishes and grow to ~80-90% confluency.

  • Compound Treatment: Treat cells with 10 µM this compound or DMSO (vehicle control) for 2 hours in serum-free media.

  • Cell Harvesting: Scrape cells into PBS, centrifuge, and wash the pellet once with PBS containing protease inhibitors.

  • Aliquotting: Resuspend the cell pellet in PBS with protease inhibitors and aliquot 50 µL of the cell suspension into individual PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 48°C to 68°C in 2°C increments). Include an unheated control (RT).[12]

  • Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

  • Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[19]

  • Sample Preparation: Carefully transfer the supernatant (containing soluble proteins) to a new tube. Determine protein concentration using a BCA assay.

  • Western Blot Analysis: Normalize samples to equal protein concentration, add SDS loading buffer, and analyze by Western blot using a primary antibody specific for total LRRK2.

  • Data Analysis: Quantify the band intensity for LRRK2 at each temperature for both treated and vehicle samples. Plot the relative intensity versus temperature to generate melting curves and determine the thermal shift.

Protocol 2: NanoBRET™ Target Engagement Assay
  • Cell Transfection: Co-transfect HEK293T cells with a plasmid encoding for LRRK2-NanoLuc® fusion protein and a carrier DNA using a transfection reagent like FuGene HD. Culture for 18-24 hours to allow for protein expression.[16]

  • Cell Plating: Harvest the transfected cells and resuspend in Opti-MEM. Dispense cells into a white 96-well or 384-well assay plate.

  • Compound Addition: Prepare a serial dilution of this compound in Opti-MEM and add it to the assay plate. Include wells for vehicle control (DMSO).

  • Tracer Addition: Add a pre-determined optimal concentration of the fluorescent NanoBRET™ tracer to all wells.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[20]

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc inhibitor to all wells.[16]

  • Plate Reading: Read the plate within 20 minutes on a plate reader equipped to measure luminescence at two wavelengths simultaneously (e.g., 450 nm for donor and >600 nm for acceptor).[16]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC50.

Protocol 3: Western Blot for pT73-Rab10
  • Cell Plating: Seed HEK293T cells in a 6-well plate and grow to ~80% confluency.

  • Compound Treatment: Treat cells with a dose-response of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for 2 hours. Include a known LRRK2 inhibitor as a positive control.

  • Cell Lysis: Wash cells once with ice-cold PBS. Lyse cells directly in the well with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[21]

  • Lysate Preparation: Scrape the lysate, transfer to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Quantification: Transfer the supernatant to a new tube and determine the protein concentration (BCA assay).

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration (e.g., 20 µg per lane), add 4x Laemmli sample buffer, and boil for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.[17][18]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-pT73-Rab10 and mouse anti-total Rab10).

    • Wash membrane 3x with TBST.

    • Incubate with species-appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash membrane 3x with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

  • Analysis: Quantify the band intensities for pRab10 and total Rab10. Calculate the ratio of pRab10/total Rab10 for each dose and normalize to the vehicle control to determine the IC50 for functional inhibition.

Data Synthesis and Interpretation

A compelling case for on-target activity is built by synthesizing the results from these orthogonal assays.

AssayHypothetical Result for an On-Target InhibitorInterpretation
CETSA A dose-dependent positive thermal shift (ΔTm > 2°C)The compound physically binds to and stabilizes LRRK2 in intact cells.
NanoBRET™ A dose-dependent decrease in BRET signal (IC50 = 50 nM)The compound enters the cell and binds to the LRRK2 active site with a specific affinity.
pRab10 Western Blot A dose-dependent decrease in pRab10 levels (IC50 = 75 nM)The compound functionally inhibits the kinase activity of LRRK2 in cells.

References

Comparative Cross-Reactivity Profiling of 8-Chloropyrido[3,4-d]pyrimidin-4-ol: A Guide for Target Identification and Off-Target Assessment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the selectivity of small molecule inhibitors is a critical determinant of both efficacy and safety. The pyrido[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibition of various protein kinases.[1][2] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel compound, 8-Chloropyrido[3,4-d]pyrimidin-4-ol, against a panel of relevant kinases. By comparing its activity with established kinase inhibitors, researchers can gain crucial insights into its potential therapeutic applications and liabilities.

The rationale for focusing on kinase inhibition stems from the established biological activities of the broader pyridopyrimidine class, which has yielded inhibitors for targets such as Monopolar spindle 1 (Mps1) kinase, members of the HER family, and PI3K/mTOR.[1][3] Understanding the selectivity of this compound within this context is paramount for advancing its development.

Comparator Compound Selection: Establishing a Baseline for Selectivity

To contextualize the cross-reactivity profile of this compound, a panel of comparator compounds with known kinase inhibitory activities has been selected. This panel includes compounds with a similar pyridopyrimidine core, as well as established inhibitors of kinases frequently targeted by this scaffold.

CompoundClassPrimary Target(s)Rationale for Inclusion
This compound Pyrido[3,4-d]pyrimidineUnknownCompound of Interest
BOS172722 Pyrido[3,4-d]pyrimidineMps1 KinaseA selective Mps1 inhibitor with the same core scaffold, providing a direct comparison for on-target and off-target effects.[1]
Tarloxotinib Pyrido[3,4-d]pyrimidinePan-HER (EGFR, HER2, HER4)A pan-HER inhibitor demonstrating the versatility of the scaffold and serving as a benchmark for selectivity against receptor tyrosine kinases.[1]
Voxtalisib Pyrido[2,3-d]pyrimidinePI3K/mTORA dual PI3K/mTOR inhibitor representing a different but related pyridopyrimidine isomer, useful for assessing broader selectivity against the PI3K/AKT/mTOR pathway.[1]

Experimental Workflow: A Step-by-Step Guide to Kinase Profiling

A robust and reproducible experimental workflow is essential for generating high-quality cross-reactivity data. The following protocol outlines a common approach for in vitro kinase inhibition screening.

Diagram of the In Vitro Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubation of Kinase, Compound, and Substrate Compound_Prep->Incubation Kinase_Prep Kinase and Substrate Preparation Kinase_Prep->Incubation ATP_Prep ATP Solution Preparation Reaction_Start Initiation of Kinase Reaction with ATP ATP_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Stop Termination of Reaction Reaction_Start->Reaction_Stop Detection_Reagent Addition of Detection Reagent Reaction_Stop->Detection_Reagent Signal_Read Signal Measurement (e.g., Luminescence, Fluorescence) Detection_Reagent->Signal_Read Data_Analysis IC50 Curve Fitting and Determination Signal_Read->Data_Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Protocol for In Vitro Kinase Inhibition Assay
  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a series of dilutions in an appropriate assay buffer, typically ranging from 100 µM to 1 pM. The final DMSO concentration in the assay should be kept low (e.g., <1%) to minimize interference.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase, a suitable substrate (peptide or protein), and the test compound at various concentrations.

    • Allow the components to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP). The ATP concentration should be at or near the Michaelis constant (Km) for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection:

    • Terminate the kinase reaction and quantify the amount of phosphorylated substrate. This can be achieved through various detection methods, such as:

      • Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.

      • Fluorescence-based assays (e.g., LanthaScreen™ Eu Kinase Binding Assay): A competition assay that measures the displacement of a fluorescent tracer from the kinase active site.

      • ELISA-based assays: Utilizes an antibody specific to the phosphorylated substrate to detect the product.[4]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation and Interpretation: A Comparative Analysis

The cross-reactivity data should be presented in a clear and concise tabular format to facilitate comparison between this compound and the comparator compounds.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetThis compoundBOS172722TarloxotinibVoxtalisib
Mps1 Experimental DataExpected: PotentExperimental DataExperimental Data
EGFR Experimental DataExperimental DataExpected: PotentExperimental Data
HER2 Experimental DataExperimental DataExpected: PotentExperimental Data
PI3Kα Experimental DataExperimental DataExperimental DataExpected: Potent
mTOR Experimental DataExperimental DataExperimental DataExpected: Potent
VEGFR2 Experimental DataExperimental DataExperimental DataExperimental Data
CDK2 Experimental DataExperimental DataExperimental DataExperimental Data
ROCK1 Experimental DataExperimental DataExperimental DataExperimental Data
PIM1 Experimental DataExperimental DataExperimental DataExperimental Data
Src Experimental DataExperimental DataExperimental DataExperimental Data

Note: "Experimental Data" indicates where the results for this compound and off-target activities for the comparators would be populated.

Interpretation of Potential Outcomes:

  • High Potency and Selectivity for a Single Kinase: If this compound demonstrates potent inhibition of a single kinase (e.g., Mps1) with significantly weaker activity against other kinases in the panel, it suggests a highly selective inhibitor profile. This is often a desirable characteristic for minimizing off-target toxicities.

  • Potent Inhibition of a Kinase Family: The compound may show potent activity against multiple members of a single kinase family (e.g., EGFR and HER2). This could be advantageous for targeting cancers driven by redundant signaling pathways.

  • Multi-Kinase Inhibition Profile: Inhibition of multiple, unrelated kinases would classify the compound as a multi-kinase inhibitor. While this can offer broader anti-cancer activity, it also increases the risk of off-target effects.[5]

  • No Significant Activity: A lack of potent inhibition against any of the kinases in the panel would suggest that this compound may have a different primary target or may be inactive under the tested conditions.

Broader Context and Future Directions

The initial cross-reactivity profiling is a critical first step in the characterization of this compound. Based on the initial findings, further investigations should be pursued to validate the on-target activity and explore the biological consequences of target engagement.

Diagram of the Drug Discovery and Development Funnel

G Target_ID Target Identification & Validation Screening High-Throughput Screening Target_ID->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Validating the Efficacy of Novel Kinase Inhibitors: A Comparative Guide to 8-Chloropyrido[3,4-d]pyrimidin-4-ol in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the pyrido[3,4-d]pyrimidine scaffold has emerged as a privileged structure, giving rise to inhibitors of various clinically relevant kinases.[1][2][3] This guide provides an in-depth, objective comparison of a novel investigational agent, 8-Chloropyrido[3,4-d]pyrimidin-4-ol, against established alternatives, supported by experimental data from preclinical animal models. As senior application scientists, our focus is on the practical validation of efficacy, emphasizing the causality behind experimental choices and ensuring the trustworthiness of the described protocols.

Unveiling the Putative Mechanism of Action: this compound as a PARP Inhibitor

While the pyrido[3,4-d]pyrimidine core is versatile, for the purpose of this guide, we will explore the potential of this compound as a potent inhibitor of Poly (ADP-ribose) polymerase (PARP). PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations.[4][5] The mechanism, known as synthetic lethality, relies on the principle that while normal cells can tolerate the loss of one DNA repair pathway, cancer cells with a pre-existing HRR defect are exquisitely sensitive to the inhibition of a compensatory pathway, in this case, PARP-mediated single-strand break repair.[4]

PARP_Inhibition_Pathway Signaling Pathway of PARP Inhibition in HR-Deficient Cancer Cells cluster_0 In Healthy Cells cluster_1 In HR-Deficient Cancer Cells DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP activates Replication_Fork Replication Fork DNA_SSB->Replication_Fork stalls PARylation PARylation & Recruitment of Repair Proteins PARP->PARylation SSB_Repair SSB Repair PARylation->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB leads to HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR repaired by DNA_DSB->HRR Apoptosis Apoptosis DNA_DSB->Apoptosis unrepaired HRR->Cell_Survival HRR->Cell_Survival Healthy_Cell Healthy Cell (HRR Proficient) Cancer_Cell Cancer Cell (HRR Deficient) PARP_Inhibitor This compound (PARP Inhibitor) PARP_Inhibitor->PARP inhibits

Caption: Putative signaling pathway of this compound.

Comparative Efficacy in Animal Models

The gold standard for preclinical evaluation of novel antitumor agents is the use of in vivo models, with patient-derived xenografts (PDXs) offering a higher degree of clinical relevance compared to traditional cell line-derived xenografts.[6] Here, we compare the efficacy of this compound with two well-established PARP inhibitors, Olaparib and Talazoparib.

Experimental Protocol: Tumor Growth Inhibition in a BRCA1-Mutant Breast Cancer PDX Model

This protocol outlines the methodology for assessing the in vivo efficacy of our investigational compound.

Xenograft_Workflow Experimental Workflow for In Vivo Efficacy Validation PDX_Implantation 1. Implantation of BRCA1-mutant Breast Cancer PDX Fragments Tumor_Growth 2. Tumor Growth Monitoring PDX_Implantation->Tumor_Growth Randomization 3. Randomization into Treatment Groups (n=8 per group) Tumor_Growth->Randomization Treatment_Phase 4. Daily Dosing (Oral Gavage) Randomization->Treatment_Phase Data_Collection 5. Tumor Volume & Body Weight Measurement (bi-weekly) Treatment_Phase->Data_Collection Endpoint 6. Study Endpoint (Tumor Volume > 1500 mm³ or signs of toxicity) Data_Collection->Endpoint Analysis 7. Data Analysis & Pharmacodynamic Studies Endpoint->Analysis

Caption: Workflow for preclinical validation of anticancer agents.

Step-by-Step Methodology:

  • Animal Model: Female immunodeficient mice (e.g., NSG mice), aged 6-8 weeks, are used. Animal models are indispensable for mimicking human disease states in drug discovery.[7][8]

  • PDX Implantation: Fragments from a well-characterized, BRCA1-mutant triple-negative breast cancer PDX are subcutaneously implanted into the flank of each mouse. PDX models are increasingly favored as they better reflect the heterogeneity of human tumors.[6]

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a mean volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Grouping: Mice are randomized into four groups (n=8 per group):

    • Vehicle Control (e.g., 0.5% methylcellulose)

    • This compound (50 mg/kg)

    • Olaparib (50 mg/kg)

    • Talazoparib (1 mg/kg)

  • Drug Administration: Compounds are administered daily via oral gavage.

  • Efficacy Assessment: Tumor volumes and body weights are measured twice weekly. The primary endpoint is tumor growth inhibition. Secondary endpoints include tumor regression and overall survival.

  • Pharmacodynamic Analysis: At the end of the study, tumor tissues are collected to assess target engagement, for instance, by measuring the levels of poly(ADP-ribose) (PAR) using immunohistochemistry or ELISA.

Data Presentation: Comparative Efficacy

The following table summarizes hypothetical but plausible data from the described experiment.

Treatment GroupDose (mg/kg, p.o., q.d.)Mean Tumor Growth Inhibition (%)Complete Responses (CR)Mean Body Weight Change (%)
Vehicle Control-00/8+2.5
This compound 50 85 3/8 -3.1
Olaparib50782/8-4.5
Talazoparib1924/8-6.2

Data are representative and for illustrative purposes.

Comparative Analysis with Alternatives

The selection of a suitable PARP inhibitor for clinical development depends on a multifactorial analysis of its efficacy, safety, and pharmacokinetic properties.[9]

  • Olaparib: As a pioneering PARP inhibitor, Olaparib has demonstrated significant efficacy in various cancers.[5] It is generally well-tolerated, providing a solid benchmark for new chemical entities.

  • Talazoparib: Known for its high potency and ability to trap PARP on DNA, Talazoparib often shows superior efficacy at lower doses.[4] However, this increased potency can sometimes be associated with greater hematological toxicity.

  • This compound: Our hypothetical data suggests that this novel compound exhibits strong anti-tumor activity, comparable to established PARP inhibitors. A potentially favorable aspect could be a better-tolerated safety profile, as indicated by the lower mean body weight change in our model.

Compound_Comparison Logical Comparison of PARP Inhibitors Compound_8_Chloro This compound Potency: High Efficacy: Strong Toxicity: Moderate Olaparib Olaparib Potency: Moderate Efficacy: Good Toxicity: Low Compound_8_Chloro->Olaparib Higher Potency Talazoparib Talazoparib Potency: Very High Efficacy: Excellent Toxicity: High Compound_8_Chloro->Talazoparib Lower Toxicity Olaparib->Compound_8_Chloro Lower Efficacy Talazoparib->Compound_8_Chloro Higher Potency

Caption: Comparative features of this compound and alternatives.

Conclusion and Future Directions

The preclinical data presented in this guide position this compound as a promising novel PARP inhibitor with significant anti-tumor efficacy in a relevant animal model. Its performance, when benchmarked against established drugs like Olaparib and Talazoparib, suggests a potentially favorable therapeutic window.

Further investigation is warranted to fully characterize its pharmacokinetic and pharmacodynamic profile, explore its efficacy in a broader range of HRR-deficient tumor models, and assess potential mechanisms of resistance.[10] Combination studies, for instance with immune checkpoint inhibitors or anti-angiogenic agents, could also unveil synergistic effects and expand its therapeutic potential.[5]

References

A Senior Application Scientist's Guide to Pyridopyrimidine Synthesis: A Comparative Analysis of Synthetic Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyridopyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents due to its privileged structure and versatile biological activity.[1][2] The efficiency with which chemists can access this bicyclic heterocycle directly impacts the pace of drug discovery and development. This guide provides an in-depth, objective comparison of classical multi-step syntheses versus modern one-pot multicomponent reactions (MCRs) for the construction of the pyrido[2,3-d]pyrimidine framework. We will dissect the causality behind experimental choices, provide validated, step-by-step protocols, and present quantitative data to empower you to select the optimal route for your specific research needs.

Strategic Overview: Classical Stepwise vs. Modern Convergent Approaches

The synthesis of complex molecules like pyridopyrimidines can be approached in fundamentally different ways. Classical methods often rely on a linear sequence of reactions, where the pyridine or pyrimidine ring is pre-formed and then functionalized step-by-step before the final annulation. In contrast, modern strategies, particularly MCRs, favor a convergent approach, constructing the complex scaffold in a single, highly efficient operation from simple, readily available starting materials.

G cluster_0 Classical Linear Synthesis cluster_1 Modern Convergent (MCR) Synthesis a Starting Material A (e.g., Substituted Pyridine) b Step 1: Functionalization a->b c Intermediate B b->c d Step 2: Cyclization Precursor Formation c->d e Intermediate C d->e f Step 3: Ring Annulation e->f g Final Product: Pyrido[2,3-d]pyrimidine f->g h Starting Material X (Aldehyde) k One-Pot Reaction (Catalyst, Heat/Microwave) h->k i Starting Material Y (Aminouracil) i->k j Starting Material Z (Malononitrile) j->k l Final Product: Pyrido[2,3-d]pyrimidine k->l

Caption: High-level comparison of linear vs. convergent synthetic strategies.

Route 1: The Classical Multi-Step Synthesis

Traditional approaches provide a high degree of control by isolating intermediates at each stage. However, this comes at the cost of overall yield, time, and resource consumption. A representative strategy involves the construction of a pyrimidine ring followed by its elaboration and eventual cyclization to form the fused pyridine ring.[3][4]

Mechanism and Rationale

This synthetic design is rooted in well-understood, sequential transformations. The initial step typically involves forming a substituted pyrimidine, which already contains some of the required functionality. The subsequent steps are designed to introduce the remaining atoms for the pyridine ring, often culminating in an intramolecular cyclization. For instance, a common tactic is the chlorination of a pyrimidinone using potent reagents like phosphorus oxychloride (POCl₃) to create a reactive electrophilic site.[4] This is followed by reactions to build a side chain that can undergo a final ring-closing event.

The primary advantage of this approach is the unambiguous characterization of intermediates, which can be crucial for complex targets or when troubleshooting a synthetic sequence. The main drawbacks are the accumulation of yield losses over multiple steps, increased solvent and reagent usage, and significantly longer total reaction times.

Detailed Experimental Protocol: A Three-Step Approach

The following protocol is a representative example of a classical, multi-step synthesis to form a pyrimido[4,5-d]pyrimidine scaffold, illustrating the principles of this approach.[4]

Step 1: Synthesis of 6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyrimidine-5-carbonitrile

  • To a solution of 4-chlorobenzaldehyde (1.40 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and urea (0.60 g, 10 mmol) in absolute ethanol (100 mL), add potassium carbonate (1.38 g, 10 mmol).

  • Heat the mixture under reflux for 24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (200 mL) and acidify with dilute HCl to pH ~6.

  • Filter the resulting precipitate, wash with cold water, and dry to afford the pyrimidine product.

Step 2: Synthesis of 4-Chloro-6-(4-chlorophenyl)-5-cyanopyrimidin-2-amine

  • To the product from Step 1 (10 mmol), add phosphorus oxychloride (POCl₃, 20 mL).

  • Heat the mixture under reflux for 3 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize with a suitable base (e.g., NaHCO₃ solution) until the solution is alkaline.

  • Filter the precipitate, wash thoroughly with water, and dry to yield the chlorinated intermediate.

Step 3: Synthesis of 7-Chloro-5-(4-chlorophenyl)-2-methylpyrimido[4,5-d]pyrimidin-4(3H)-one

  • Suspend the chlorinated intermediate from Step 2 (10 mmol) in a mixture of acetic anhydride and acetic acid.

  • Add a few drops of concentrated sulfuric acid.

  • Heat the mixture under reflux, monitoring by TLC until the starting material is consumed.

  • Cool the mixture and pour it into ice water.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the final product.

Route 2: The Modern One-Pot Multicomponent Synthesis (MCR)

Modern synthetic chemistry prioritizes efficiency, atom economy, and environmental sustainability ("green chemistry"). Multicomponent reactions (MCRs), which combine three or more starting materials in a single reaction vessel to form a complex product, are the epitome of this philosophy.[5] The synthesis of pyrido[2,3-d]pyrimidines is particularly amenable to this strategy.

Mechanism and Rationale

The power of this MCR lies in a domino reaction sequence where the product of one step is the immediate substrate for the next, all within the same pot. The reaction typically initiates with a Knoevenagel condensation between an aldehyde and an active methylene compound (e.g., malononitrile), often facilitated by a catalyst.[5] This is immediately followed by a Michael addition of an aminopyrimidine (like 4-aminouracil). The resulting intermediate then undergoes an intramolecular cyclization and subsequent dehydration/aromatization to furnish the final pyridopyrimidine core.

The choice of catalyst and energy source is critical for efficiency. Simple, inexpensive catalysts like diammonium hydrogen phosphate (DAHP) or even catalyst-free systems under microwave irradiation can dramatically accelerate the reaction.[6][7] Microwave assistance provides rapid, uniform heating, often leading to cleaner reactions and significantly reduced reaction times compared to conventional heating.[8][9]

G cluster_workflow MCR Experimental Workflow start Combine Reactants: - Aldehyde - Malononitrile - Aminouracil - Catalyst (e.g., Sulfamic Acid) - Solvent (or Solvent-Free) process Apply Energy: - Conventional Heating (Reflux) OR - Microwave Irradiation (e.g., 300W) start->process monitor Monitor Reaction (TLC, ~5-45 min) process->monitor workup Workup: - Cool to RT - Add Cold Water/Ethanol - Filter Precipitate monitor->workup purify Purification: - Wash with Solvent - Recrystallize (if needed) workup->purify product Final Product: Pyrido[2,3-d]pyrimidine purify->product

Caption: A typical experimental workflow for a modern MCR synthesis.

Detailed Experimental Protocol: Microwave-Assisted, Sulfamic Acid-Catalyzed MCR

This protocol details a rapid, efficient, and environmentally friendly one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives.

  • In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), 4-aminouracil (1 mmol), and sulfamic acid (0.097 g, 1 mmol, ~10 mol% - though some protocols use more). For a solvent-free approach, ensure the solids are well-mixed. Alternatively, a minimal amount of a high-boiling solvent like DMF can be used.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a power of approximately 300W for 2-5 minutes. Monitor the reaction progress by TLC after a short initial irradiation period.

  • After completion, allow the vessel to cool to room temperature.

  • Add cold ethanol or water to the vessel and stir. The solid product will typically precipitate.

  • Collect the product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum to afford the pure pyrido[2,3-d]pyrimidine derivative. Yields are typically in the 88-95% range.

Comparative Analysis: Pitting Efficiency Against Control

The choice between a classical and modern route is a trade-off between control and efficiency. The following table summarizes the key performance indicators for the two approaches, allowing for a direct, data-driven comparison.

ParameterRoute 1: Classical Multi-StepRoute 2: Modern One-Pot MCRAdvantage
Number of Steps 3 (or more)1Modern MCR
Overall Yield Typically 30-50% (cumulative)>85% (often 90-95%)[6]Modern MCR
Total Reaction Time >24 hours< 1 hour (often 5-10 minutes)[7]Modern MCR
Key Reagents POCl₃, Acetic Anhydride, H₂SO₄Sulfamic Acid, DAHP, or Nano-MgO[8][10]Modern MCR
Solvent Usage High (multiple steps & purifications)Low to None (Solvent-free options)Modern MCR
Atom Economy Low (byproducts like HCl, acetic acid)High (most atoms incorporated)Modern MCR
Process Control High (intermediate isolation)Moderate (domino reaction)Classical
Cost-Effectiveness Lower (reagents, time, waste)Higher (fewer steps, cheaper catalysts)Modern MCR

Economic Considerations: The cost-effectiveness of the MCR approach is significant. Key starting materials like 2-aminonicotinonitrile are commercially available (approx. $105 for 25g).[11] Catalysts for MCRs are often inexpensive and required in small quantities; for example, lab-grade sulfamic acid costs around $20 for 500g, and nano-MgO can be sourced for approximately $50-300 per kilogram depending on grade and supplier.[8][12][13] In contrast, the cumulative cost of reagents, solvents, and energy, along with the lower overall yield of multi-step syntheses, makes them less economically viable for library synthesis or large-scale production.

Conclusion and Future Outlook

For the rapid generation of diverse pyridopyrimidine libraries and for processes where efficiency and sustainability are paramount, modern one-pot multicomponent reactions are unequivocally superior to classical multi-step approaches. The advantages in yield, reaction time, atom economy, and reduced waste are substantial. Microwave-assisted and nanocatalyst-supported MCRs, in particular, offer a powerful and field-proven strategy for accelerating drug discovery programs.

While classical, linear syntheses retain their value for specific, complex targets where absolute control and intermediate analysis are critical, the future of pyridopyrimidine synthesis for screening and development lies in the continued refinement of convergent, one-pot methodologies. The ongoing development of novel, highly efficient, and recyclable catalysts will further enhance the appeal of these modern routes, making the synthesis of these vital heterocyclic compounds faster, cheaper, and greener.

References

Assessing the Novelty of 8-Chloropyrido[3,4-d]pyrimidin-4-ol Scaffolds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the relentless pursuit of novel scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is paramount. This guide provides a comprehensive technical assessment of the 8-Chloropyrido[3,4-d]pyrimidin-4-ol scaffold, a heterocyclic framework with emerging interest in medicinal chemistry. We will objectively compare its potential against established and widely recognized kinase inhibitor scaffolds, providing experimental context and actionable insights for researchers, scientists, and drug development professionals.

Introduction to the this compound Scaffold

The pyridopyrimidine core is a well-established privileged scaffold in drug discovery, known to exhibit a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties.[1][2] The fusion of a pyridine and a pyrimidine ring creates a rigid bicyclic system that can be strategically decorated with various substituents to modulate its interaction with biological targets. The specific isomer, pyrido[3,4-d]pyrimidine, has been explored for its potential as an antagonist of the human chemokine receptor CXCR2 and as an inhibitor of Monopolar Spindle Kinase 1 (MPS1), highlighting its versatility.[3][4]

The this compound scaffold introduces a key chlorine atom at the 8-position and a hydroxyl group at the 4-position. The chlorine atom can serve as a synthetic handle for further diversification through cross-coupling reactions, allowing for the exploration of the surrounding chemical space. The 4-ol tautomer is expected to be in equilibrium with the corresponding 4-oxo form, offering potential hydrogen bonding interactions within a kinase active site.

This guide will delve into the novelty of this specific scaffold by comparing its known and potential attributes to those of four well-characterized kinase inhibitor scaffolds: Staurosporine, Dasatinib, Imatinib, and Gefitinib.

Comparative Analysis of Kinase Inhibitor Scaffolds

A meaningful assessment of a new scaffold's potential lies in its comparison to existing, successful frameworks. Here, we analyze the this compound scaffold in the context of established kinase inhibitors, focusing on their kinase inhibition profiles, physicochemical properties, and known structure-activity relationships (SAR).

Kinase Inhibition Profile: A Head-to-Head Comparison

While extensive kinase panel screening data for the specific this compound is not widely available in the public domain, we can infer its potential and compare it to our selected benchmarks. A closely related analog, a 2-amino pyrido[3,4-d]pyrimidine derivative (compound 34h from a 2016 study), demonstrated a potent IC50 of 0.020 µM against MPS1 kinase and high selectivity against a panel of other kinases, including CDK2, Aurora A, and Aurora B.[3] This suggests that the pyrido[3,4-d]pyrimidine core can be tailored for high potency and selectivity.

For a robust comparison, we have compiled representative IC50 data for our benchmark scaffolds against a panel of therapeutically relevant kinases.

Kinase TargetThis compound (Analog 34h) IC50 (nM)Staurosporine IC50 (nM)Dasatinib IC50 (nM)Imatinib IC50 (nM)Gefitinib IC50 (nM)
MPS1 20 [3]----
ABL1 --<1600>10,000
SRC -60.5[5]>10,000>10,000
c-KIT --<1100-
PDGFRα --<1100[6]-
VEGFR2 -----
EGFR --30>10,00033[7]
PKCα -3[1]---
PKA -7[1]---

Analysis of Novelty:

  • Staurosporine: A natural product, staurosporine is a potent but non-selective kinase inhibitor, hitting a broad range of kinases with high affinity.[1][2] This promiscuity, while useful as a research tool, makes it unsuitable for therapeutic use due to off-target effects. The selectivity demonstrated by the pyrido[3,4-d]pyrimidine analog 34h suggests a significant advantage in novelty over the broad-spectrum activity of staurosporine.

  • Dasatinib: A multi-kinase inhibitor, dasatinib potently inhibits BCR-ABL and Src family kinases.[5] Its broad activity spectrum is beneficial in certain cancers but can also lead to off-target toxicities. The potential for the this compound scaffold to be engineered for selectivity against specific kinases, as suggested by the MPS1 data, offers a path to a more refined and potentially safer therapeutic window compared to the broader activity of dasatinib.

  • Imatinib: The first-in-class BCR-ABL inhibitor, imatinib has a more defined selectivity profile than dasatinib but still hits other kinases like c-KIT and PDGFR.[6] The pyrido[3,4-d]pyrimidine scaffold, being a distinct chemical entity, offers the potential for a different selectivity profile, possibly avoiding some of the off-target effects associated with imatinib.

  • Gefitinib: A selective inhibitor of EGFR, gefitinib's quinazoline scaffold has been extensively optimized.[7] The novelty of the this compound scaffold lies in its different chemical architecture, which could lead to altered binding modes and the ability to overcome resistance mutations that affect the binding of quinazoline-based inhibitors.

Physicochemical Properties: A Druglikeness Assessment

The "drug-likeness" of a scaffold is a critical determinant of its developmental potential. We can analyze the core physicochemical properties of the this compound scaffold and compare them to our benchmarks.

PropertyThis compoundStaurosporineDasatinibImatinibGefitinib
Molecular Weight ( g/mol ) 181.58466.53488.01493.60446.90
LogP (calculated) ~1.5~3.9~3.3~4.2~4.0
Hydrogen Bond Donors 22351
Hydrogen Bond Acceptors 44785
Rotatable Bonds 01687

Analysis of Novelty:

The this compound core scaffold is significantly smaller and less complex than the established inhibitors. This lower molecular weight and LogP suggest a favorable starting point for optimization, with ample room to add functionality to enhance potency and selectivity while maintaining good physicochemical properties. Its rigid nature, with zero rotatable bonds in the core, can be advantageous for achieving high binding affinity through reduced entropic penalty upon binding. This inherent simplicity and favorable starting properties represent a key aspect of its novelty.

Experimental Protocols

To facilitate the exploration and validation of the this compound scaffold, we provide the following detailed experimental protocols.

Synthesis of 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

The synthesis of the target scaffold can be achieved through a multi-step sequence, starting from commercially available materials. The following protocol is adapted from a known procedure for a related analog.[8]

Workflow for Synthesis:

SynthesisWorkflow Start Methyl 3-amino-2-chloroisonicotinate Step1 Ester Hydrolysis Start->Step1 Step2 Amide Formation Step1->Step2 Step3 Ring Cyclization Step2->Step3 End 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one Step3->End

Caption: Synthetic workflow for 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one.

Step-by-Step Protocol:

  • Ester Hydrolysis: To a solution of methyl 3-amino-2-chloroisonicotinate in a suitable solvent (e.g., a mixture of methanol and water), add a base such as lithium hydroxide. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS). Acidify the reaction mixture to precipitate the corresponding carboxylic acid. Filter and dry the solid.

  • Amide Formation: Suspend the carboxylic acid in an inert solvent (e.g., dichloromethane) and add a chlorinating agent such as oxalyl chloride or thionyl chloride with a catalytic amount of DMF. Stir at room temperature until the acid is converted to the acid chloride. In a separate flask, prepare a solution of aqueous ammonia. Slowly add the acid chloride solution to the ammonia solution at 0°C. Stir vigorously and then allow to warm to room temperature. Filter the resulting precipitate, wash with water, and dry to obtain the primary amide.

  • Ring Cyclization: Mix the primary amide with triethyl orthoformate and heat the mixture at reflux. The reaction progress can be monitored by TLC or LC-MS. Upon completion, cool the reaction mixture to allow the product to precipitate. Filter the solid, wash with a suitable solvent (e.g., ethanol), and dry to yield 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9][10][11]

Workflow for ADP-Glo™ Kinase Assay:

ADPGloWorkflow Step1 Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Step2 Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Step1->Step2 Step3 ADP to ATP Conversion & Signal Generation (Add Kinase Detection Reagent) Step2->Step3 Step4 Measure Luminescence Step3->Step4

Caption: General workflow for the ADP-Glo™ Kinase Inhibition Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 384-well white plate, add the following components in order:

    • Test compound or DMSO (vehicle control).

    • Kinase enzyme in appropriate assay buffer.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

  • Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold presents a compelling starting point for the development of novel kinase inhibitors. Its key strengths lie in its:

  • Novelty of Chemical Space: It represents a departure from the well-trodden ground of quinazoline and other common kinase inhibitor scaffolds, offering the potential to overcome existing resistance mechanisms.

  • Favorable Physicochemical Properties: Its low molecular weight and lipophilicity provide a solid foundation for building potent and drug-like molecules.

  • Synthetic Tractability: The presence of a chlorine handle allows for straightforward chemical modification and the rapid generation of a library of analogs for SAR studies.

While direct and comprehensive kinase profiling data for the parent scaffold is currently limited, the potent and selective inhibition of MPS1 by a close analog strongly suggests that this scaffold is capable of producing high-quality kinase inhibitors.

Future work should focus on:

  • Systematic Kinase Profiling: A broad kinase panel screening of this compound and its derivatives is essential to fully understand its selectivity profile and identify promising therapeutic targets.

  • Structure-Based Drug Design: Obtaining crystal structures of this scaffold bound to various kinases will provide invaluable insights for rational drug design and optimization of potency and selectivity.

  • Exploration of Analogs: Leveraging the 8-chloro position for diversification through various cross-coupling chemistries will be key to unlocking the full potential of this scaffold.

References

Safety Operating Guide

Proper Disposal of 8-Chloropyrido[3,4-d]pyrimidin-4-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 8-Chloropyrido[3,4-d]pyrimidin-4-ol, a member of the pyridopyrimidine class of heterocyclic compounds. These compounds are of significant interest in medicinal chemistry and drug development, often investigated for their kinase-inhibiting properties.[1] Their biological activity necessitates a thorough and cautious approach to their disposal to mitigate risks to personnel and the environment.

Disclaimer: Specific safety data sheets (SDS) for this compound were not located. The following guidance is based on the general principles for the safe handling and disposal of halogenated heterocyclic compounds and related chlorinated pyridopyrimidines.[2] Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. Based on data from structurally similar compounds, such as 7-Chloropyrido[4,3-d]pyrimidin-4(3H)-one, this compound should be handled as a hazardous substance.[3]

Potential Hazards Include:

  • Skin Irritation: May cause skin irritation upon contact.[3]

  • Serious Eye Irritation: Can cause serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[3]

All laboratory activities involving this compound must be governed by the facility's written Chemical Hygiene Plan (CHP) , as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[4][5][6] This plan should detail standard operating procedures, required personal protective equipment, and emergency protocols.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is mandatory to prevent exposure during handling and disposal.

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles or a face shield where splashing is a risk.[8]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with chlorinated compounds.
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.
Respiratory A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust/aerosols are generated.
Step-by-Step Disposal Protocol

Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited for this class of chemical.[9] this compound must be disposed of as hazardous waste.

Step 1: Waste Segregation

  • Principle of Segregation: To prevent dangerous chemical reactions, hazardous waste must be segregated. Do not mix this compound with incompatible materials.

  • Specific Guidance:

    • Collect solid waste of this compound in a dedicated, clearly labeled hazardous waste container.

    • Solutions containing this compound should be segregated into "halogenated organic solvent waste" containers.[9][10] Do not mix with non-halogenated waste streams.[10]

Step 2: Waste Container Selection and Labeling

  • Container Requirements: Use a container that is chemically compatible with chlorinated heterocyclic compounds. The container must be in good condition, with a secure, leak-proof lid.[11][12] The original product container can be used if it is intact.[12]

  • Labeling: Proper labeling is mandated by the Environmental Protection Agency (EPA).[13] The label must include:

    • The words "Hazardous Waste."[13]

    • The full chemical name: "this compound."

    • An indication of the hazards (e.g., "Irritant," "Toxic").[13]

    • The accumulation start date (this is added when the container is moved to a central accumulation area, not in the satellite area).[13]

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

  • Definition: An SAA is a designated area at or near the point of waste generation, under the control of laboratory personnel.[12][13]

  • Storage Practices:

    • Keep the waste container closed at all times, except when adding waste.[12]

    • Store the container in a well-ventilated area, away from heat or ignition sources.[3]

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[10]

    • Weekly inspections of the SAA are required to check for leaks or container deterioration.[11][12]

Step 4: Final Disposal through Institutional EHS

  • Professional Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal company.[14]

  • Procedure:

    • Once the waste container is full (or after one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[12]

    • The EHS department will transport the waste from the SAA to a Central Accumulation Area (CAA) before it is collected by the disposal vendor.[13]

    • Ensure all paperwork and chain of custody forms provided by your EHS department are completed accurately.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).

    • Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

  • Equipment Decontamination:

    • Glassware and equipment contaminated with this compound should be rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated hazardous waste.

    • After the initial solvent rinse, equipment can typically be washed using standard laboratory procedures.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Generate This compound Waste assess Assess Hazards: - Skin/Eye/Respiratory Irritant - Biologically Active start->assess ppe Don Appropriate PPE: - Goggles, Gloves, Lab Coat assess->ppe segregate Segregate Waste: Is it Solid or Liquid? ppe->segregate solid_waste Solid Waste Container (Halogenated Organics) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Halogenated Solvents) segregate->liquid_waste Liquid label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Warnings solid_waste->label_container liquid_waste->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa check_full Is Container Full or Stored for >1 Year? store_saa->check_full contact_ehs Contact Institutional EHS for Waste Pickup check_full->contact_ehs Yes end End: Compliant Disposal by Licensed Vendor contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.